molecular formula C29H38ClF3N4O11 B15527292 Ac-FEID-CMK TFA

Ac-FEID-CMK TFA

Cat. No.: B15527292
M. Wt: 711.1 g/mol
InChI Key: NKRUXIRMUDZVMZ-IMXVOALNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-FEID-CMK TFA is a useful research compound. Its molecular formula is C29H38ClF3N4O11 and its molecular weight is 711.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H38ClF3N4O11

Molecular Weight

711.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C27H37ClN4O9.C2HF3O2/c1-4-15(2)24(27(41)31-19(13-23(37)38)21(34)14-28)32-25(39)18(10-11-22(35)36)30-26(40)20(29-16(3)33)12-17-8-6-5-7-9-17;3-2(4,5)1(6)7/h5-9,15,18-20,24H,4,10-14H2,1-3H3,(H,29,33)(H,30,40)(H,31,41)(H,32,39)(H,35,36)(H,37,38);(H,6,7)/t15-,18-,19-,20-,24-;/m0./s1

InChI Key

NKRUXIRMUDZVMZ-IMXVOALNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ac-FEID-CMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-FEID-CMK TFA is a tetrapeptide chloromethylketone that has been identified as a potent and specific inhibitor of a key pathway in programmed cell death in zebrafish. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of Gasdermin E b (GSDMEb)-mediated pyroptosis in zebrafish. The guide includes a summary of its inhibitory profile, a representative experimental protocol for assessing its activity, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Ac-FEID-CMK (N-Acetyl-L-phenylalanyl-L-glutamyl-L-isoleucyl-L-α-aspartyl chloromethyl ketone) is a synthetic peptide inhibitor. The trifluoroacetate (B77799) (TFA) salt form is commonly used to improve solubility and stability. Ac-FEID-CMK has emerged as a valuable research tool for studying programmed cell death, specifically in the context of zebrafish models. It is a GSDMEb-derived peptide inhibitor that has been shown to be effective in attenuating septic acute kidney injury in vivo in zebrafish.[1][2] This inhibitor's specificity makes it a critical tool for dissecting the molecular pathways of pyroptosis in this model organism.

Core Mechanism of Action

The primary mechanism of action of Ac-FEID-CMK is the inhibition of pyroptosis through the targeting of the caspy2/GSDMEb signaling axis in zebrafish.[1][2] Pyroptosis is a form of inflammatory programmed cell death that is initiated by certain caspases. In zebrafish, caspy2, an inflammatory caspase, is responsible for cleaving GSDMEb.[2]

This cleavage event releases the N-terminal domain of GSDMEb, which then oligomerizes and forms pores in the plasma membrane of the cell. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines. Ac-FEID-CMK, being a peptide analog of the GSDMEb cleavage site, acts as a suicide inhibitor of caspy2. It covalently binds to the active site of caspy2, thereby preventing the cleavage of GSDMEb and the subsequent downstream events of pyroptosis.

This compound Mechanism of Action in Zebrafish cluster_0 Upstream Signaling cluster_1 GSDMEb Cleavage and Pyroptosis cluster_2 Inhibition LPS LPS Pro-caspy2 Pro-caspy2 LPS->Pro-caspy2 activates caspy2 caspy2 Pro-caspy2->caspy2 GSDMEb GSDMEb caspy2->GSDMEb cleaves GSDMEb-N GSDMEb-N GSDMEb->GSDMEb-N Pore_Formation Pore Formation GSDMEb-N->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis Ac-FEID-CMK Ac-FEID-CMK Ac-FEID-CMK->caspy2 inhibits

Figure 1: Signaling pathway of this compound in zebrafish pyroptosis.

Inhibitory Profile and Quantitative Data

Target EnzymeInhibitorKiIC50Organism
caspy2This compoundData not availableData not availableZebrafish

Experimental Protocols

The following is a representative protocol for an in vitro GSDMEb cleavage assay to assess the inhibitory potential of Ac-FEID-CMK. This protocol is based on established methods for similar inhibitors.

Objective: To determine the ability of this compound to inhibit the cleavage of recombinant GSDMEb by recombinant active caspy2.

Materials:

  • Recombinant zebrafish GSDMEb protein

  • Recombinant active zebrafish caspy2 enzyme

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM DTT, pH 7.4)

  • SDS-PAGE gels and buffers

  • Coomassie Brilliant Blue or silver stain reagents

  • Western blot apparatus and antibodies against GSDMEb (optional)

Procedure:

  • Preparation of Inhibitor: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various working concentrations in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, add the desired concentration of this compound to the recombinant active caspy2 enzyme. The final volume should be half of the total reaction volume. Incubate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme. A control with DMSO (vehicle) instead of the inhibitor should be run in parallel.

  • Initiation of Cleavage Reaction: Add the recombinant GSDMEb protein to the enzyme-inhibitor mixture to initiate the cleavage reaction. The final concentrations of the enzyme and substrate should be optimized based on preliminary experiments.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined amount of time (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.

  • Analysis of Cleavage:

    • SDS-PAGE: Separate the protein fragments by SDS-PAGE.

    • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The full-length GSDMEb and its cleaved fragments will be visible. A reduction in the intensity of the cleaved fragment bands in the presence of Ac-FEID-CMK indicates inhibition.

    • Western Blot (Optional): For more specific detection, transfer the proteins to a PVDF membrane and probe with an antibody specific for GSDMEb.

  • Data Interpretation: Compare the extent of GSDMEb cleavage in the presence and absence of Ac-FEID-CMK. The concentration of the inhibitor that results in a 50% reduction in cleavage can be determined to estimate the IC50 value.

Experimental Workflow for In Vitro GSDMEb Cleavage Assay A Prepare Ac-FEID-CMK dilutions B Pre-incubate caspy2 with Ac-FEID-CMK (or vehicle) A->B C Add GSDMEb to initiate reaction B->C D Incubate at 37°C C->D E Terminate reaction with loading buffer and heat D->E F Separate fragments by SDS-PAGE E->F G Visualize bands (Coomassie/Silver Stain) F->G H Analyze inhibition of GSDMEb cleavage G->H

Figure 2: Workflow for assessing this compound inhibitory activity.

Conclusion

This compound is a valuable tool for studying the mechanisms of pyroptosis, particularly in the zebrafish model system. Its specificity for the caspy2-GSDMEb pathway allows for targeted investigation of this inflammatory cell death process. While further characterization of its inhibitory kinetics is needed, its demonstrated in vivo efficacy highlights its potential for dissecting the role of pyroptosis in various disease models. Researchers and drug development professionals can utilize Ac-FEID-CMK as a specific probe to explore the therapeutic potential of targeting pyroptosis.

References

Ac-FEID-CMK TFA: A Technical Guide to a Zebrafish-Specific Pyroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-FEID-CMK TFA is a synthetic peptide inhibitor designed to specifically target the noncanonical inflammasome pathway in zebrafish (Danio rerio). Derived from the cleavage site of zebrafish Gasdermin Eb (GSDMEb), this compound serves as a potent tool for studying pyroptosis, a form of programmed cell death characterized by inflammation. This compound effectively attenuates septic acute kidney injury (AKI) in zebrafish models by inhibiting the activity of caspy2, the zebrafish homolog of mammalian caspase-4/5. This guide provides a comprehensive overview of the technical details, mechanism of action, and experimental applications of this compound.

Introduction

Pyroptosis is a lytic and inflammatory form of programmed cell death that plays a critical role in the innate immune response to pathogens. A key pathway in pyroptosis is the noncanonical inflammasome, which is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to inflammatory caspases. In zebrafish, this pathway is mediated by caspy2, which, upon activation, cleaves GSDMEb. The N-terminal fragment of the cleaved GSDMEb then oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.

This compound is a tetrapeptide (Phe-Glu-Ile-Asp) inhibitor covalently modified with a chloromethylketone (CMK) group and supplied as a trifluoroacetate (B77799) (TFA) salt. The FEID sequence mimics the caspy2 cleavage site in zebrafish GSDMEb, allowing the inhibitor to competitively bind to the active site of caspy2 and irreversibly inhibit its proteolytic activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₉H₃₈ClF₃N₄O₁₁
Molecular Weight 711.1 g/mol
IUPAC Name (4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid[1]
Synonyms Ac-FEID-CMK (TFA), MS-31201[1]
Parent Compound Ac-FEID-CMK[1]
Component Compounds Trifluoroacetic acid, Ac-FEID-CMK[1]

Mechanism of Action

This compound functions as a specific inhibitor of the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[2][3] The mechanism involves the competitive inhibition of GSDMEb cleavage by activated caspy2.

Signaling Pathway

The noncanonical inflammasome pathway in zebrafish is initiated by the intracellular recognition of LPS. This leads to the activation of caspy2, which then cleaves GSDMEb at the FEID motif. The N-terminal domain of GSDMEb subsequently forms pores in the cell membrane, leading to pyroptotic cell death and the release of inflammatory mediators. Ac-FEID-CMK, by mimicking the GSDMEb cleavage site, binds to the active site of caspy2 and prevents the processing of GSDMEb, thereby blocking the downstream events of pyroptosis.

noncanonical_inflammasome_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS_ext LPS (Gram-negative bacteria) LPS_intra Intracellular LPS LPS_ext->LPS_intra Enters cell caspy2_pro Pro-caspy2 LPS_intra->caspy2_pro Binds to and activates caspy2_active Activated caspy2 caspy2_pro->caspy2_active Oligomerization & Autocleavage GSDMEb_full Full-length GSDMEb caspy2_active->GSDMEb_full Cleaves at FEID site GSDMEb_N GSDMEb N-terminal (Pore-forming domain) GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb C-terminal (Inhibitory domain) GSDMEb_full->GSDMEb_C Pore Membrane Pore Formation GSDMEb_N->Pore Oligomerizes and inserts into plasma membrane Pyroptosis Pyroptosis Pore->Pyroptosis Leads to AcFEIDCMK This compound AcFEIDCMK->caspy2_active Inhibits

Caption: Zebrafish Noncanonical Inflammasome Pathway and Inhibition by this compound.

Quantitative Data

As of the latest available information, specific IC₅₀ values for this compound against zebrafish caspy2 or other caspases have not been published in peer-reviewed literature. The primary study by Wang et al. (2020) demonstrates its efficacy in vivo and in vitro through qualitative and semi-quantitative assays, such as Western blot analysis of GSDMEb cleavage and cell viability assays.[4] The effective concentrations used in these studies are detailed in the experimental protocols section.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature introducing this compound.

In Vivo Inhibition of Pyroptosis in Zebrafish Larvae

This protocol describes the administration of this compound to zebrafish larvae to assess its protective effects against LPS-induced septic shock and acute kidney injury.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

  • Zebrafish larvae (e.g., 3 days post-fertilization)

  • Lipopolysaccharide (LPS) from E. coli

  • Microinjection apparatus

Procedure:

  • Preparation of Inhibitor Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

  • Preparation of Working Solution: Dilute the stock solution in E3 medium to the desired final concentration. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity.

  • Treatment of Zebrafish Larvae: Immerse zebrafish larvae in the E3 medium containing this compound for a pre-incubation period (e.g., 1-2 hours) before LPS challenge.

  • Induction of Septic Shock: Microinject a lethal dose of LPS into the circulation of the zebrafish larvae.

  • Assessment of Survival: Monitor the survival rate of the larvae over a defined period (e.g., 24-48 hours) and compare the survival curves of the inhibitor-treated group with the vehicle control group.

  • Analysis of Kidney Injury: At a specified time point post-injection, fix the larvae and perform histological analysis (e.g., H&E staining) of the kidney tissues to assess for damage. Alternatively, use in vivo staining with dyes like propidium (B1200493) iodide to visualize cell death in the kidney region.[4]

In Vitro Inhibition of GSDMEb Cleavage

This protocol outlines an in vitro assay to confirm the inhibitory effect of this compound on the cleavage of GSDMEb by caspy2.

Materials:

  • This compound

  • Recombinant zebrafish caspy2

  • Recombinant zebrafish GSDMEb

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against GSDMEb

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant caspy2 and GSDMEb in a suitable reaction buffer.

  • Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration to allow for the cleavage reaction.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Separate the protein fragments by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an antibody that recognizes the N-terminal or C-terminal fragment of GSDMEb to visualize the extent of cleavage. A reduction in the cleaved GSDMEb fragment in the presence of this compound indicates inhibitory activity.[4]

experimental_workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment zebrafish_larvae Zebrafish Larvae inhibitor_treatment_vivo Pre-incubation with This compound zebrafish_larvae->inhibitor_treatment_vivo lps_injection LPS Microinjection inhibitor_treatment_vivo->lps_injection survival_analysis Survival Analysis lps_injection->survival_analysis kidney_histology Kidney Histology/ Staining lps_injection->kidney_histology recombinant_proteins Recombinant caspy2 + GSDMEb inhibitor_treatment_vitro Incubation with This compound recombinant_proteins->inhibitor_treatment_vitro sds_page SDS-PAGE inhibitor_treatment_vitro->sds_page western_blot Western Blot for GSDMEb Cleavage sds_page->western_blot

Caption: Experimental Workflows for this compound Characterization.

Applications in Research

This compound is a valuable tool for researchers in several fields:

  • Immunology: Investigating the role of the noncanonical inflammasome and pyroptosis in the innate immune response of zebrafish to bacterial infections.

  • Drug Development: Screening for novel anti-inflammatory and anti-sepsis compounds using the zebrafish model, with this compound as a positive control for pyroptosis inhibition.

  • Toxicology: Studying the mechanisms of toxin-induced cell death and organ damage, particularly in the kidney.

  • Developmental Biology: Exploring the physiological roles of pyroptosis during embryonic development and tissue homeostasis.

Conclusion

This compound is a highly specific and potent inhibitor of the zebrafish caspy2-GSDMEb-mediated pyroptosis pathway. Its utility in in vivo and in vitro models makes it an indispensable tool for elucidating the mechanisms of inflammatory cell death and for the development of novel therapeutics targeting sepsis and related inflammatory diseases. While quantitative inhibitory constants are not yet widely available, the established effective concentrations and protocols provide a solid foundation for its use in research.

References

Ac-FEID-CMK TFA and Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain caspases. It plays a critical role in host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. The process is executed by members of the gasdermin protein family, which are cleaved by inflammatory caspases to form pores in the plasma membrane. Caspase-8, traditionally known as an initiator of apoptosis, has emerged as a key player in pyroptosis, capable of directly cleaving gasdermin D (GSDMD) or activating the inflammasome. This guide provides an in-depth technical overview of the interplay between caspase-8 and pyroptosis, with a specific focus on the peptide inhibitor Ac-FEID-CMK TFA as a research tool. We will explore the underlying signaling pathways, present quantitative data on caspase activity and inhibition, and provide detailed experimental protocols for studying this process.

Introduction to Pyroptosis

Pyroptosis is a form of regulated cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). It is a key component of the innate immune response to microbial infections and other danger signals. The central executioners of pyroptosis are the gasdermin proteins. In their inactive state, gasdermins exist as autoinhibited monomers. Upon cleavage by specific caspases, the N-terminal domain is liberated and oligomerizes to form large pores in the cell membrane, leading to a loss of ionic homeostasis, cell lysis, and the release of inflammatory mediators.

There are two main pathways leading to pyroptosis:

  • Canonical Inflammasome Pathway: Triggered by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which lead to the assembly of a multiprotein complex called the inflammasome. The inflammasome recruits and activates caspase-1, which in turn cleaves GSDMD and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.

  • Non-Canonical Inflammasome Pathway: Directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In humans, this pathway is mediated by caspase-4 and caspase-5, while in mice it is mediated by caspase-11. These caspases also cleave GSDMD to induce pyroptosis.

The Role of Caspase-8 in Pyroptosis

While initially characterized as the apex caspase in the extrinsic apoptosis pathway, caspase-8 has been shown to have a significant and complex role in regulating pyroptosis.[1] This non-canonical function of caspase-8 adds another layer of complexity to the cross-talk between different cell death pathways.

Caspase-8 can induce pyroptosis through several mechanisms:

  • Direct Cleavage of Gasdermins: Under certain conditions, such as during Yersinia infection or when inhibitor of apoptosis proteins (IAPs) are depleted, caspase-8 can directly cleave GSDMD at the same site as inflammatory caspases, leading to pore formation and pyroptosis.[2][3] In some contexts, caspase-8 can also cleave other gasdermins like GSDME and GSDMC.[2][4]

  • Activation of the NLRP3 Inflammasome: Caspase-8 can act upstream of the NLRP3 inflammasome, promoting its activation and subsequent caspase-1-mediated pyroptosis.[5][6] This can occur through the scaffolding function of caspase-8 within the inflammasome complex.[6]

  • Crosstalk with Apoptosis and Necroptosis: Caspase-8 is a critical regulator at the junction of apoptosis, necroptosis, and pyroptosis. The decision between these cell death pathways is often dependent on the cellular context and the presence or absence of other key signaling molecules like RIPK1, RIPK3, and FADD.[1][7]

This compound: A Tool to Probe Pyroptosis

This compound is a specific, irreversible peptide inhibitor designed to target a caspase involved in pyroptosis. The "Ac" represents an acetyl group on the N-terminus, "FEID" is the tetrapeptide recognition sequence, and "CMK" is a chloromethylketone moiety that forms a covalent bond with the active site cysteine of the target caspase. The trifluoroacetic acid (TFA) salt improves the solubility and stability of the peptide.

This inhibitor was developed based on the cleavage site of the zebrafish gasdermin E b (GSDMEb) protein and has been shown to be a potent inhibitor of the zebrafish inflammatory caspase, caspy2.[8][9] Caspy2 is a functional homolog of mammalian caspase-4/5 and is involved in the non-canonical inflammasome pathway in zebrafish.[8]

Mechanism of Action

Ac-FEID-CMK acts as a competitive inhibitor. The FEID tetrapeptide sequence mimics the natural substrate of the target caspase (caspy2 in the case of zebrafish), allowing the inhibitor to bind to the active site. The CMK group then irreversibly alkylates the catalytic cysteine residue, thereby inactivating the enzyme. By blocking the activity of caspy2, Ac-FEID-CMK prevents the cleavage of GSDMEb and subsequent pyroptosis.[9]

Quantitative Data

The following table summarizes the key quantitative parameters for caspase inhibitors relevant to pyroptosis research. Note that specific IC50 values for this compound against caspy2 are detailed in the primary literature.[9] For comparative purposes, data for other commonly used caspase inhibitors are also included.

InhibitorTarget Caspase(s)Optimal Recognition SequenceIC50 ValuesKey ApplicationsReference(s)
This compound Zebrafish caspy2FEIDNot specified in snippetsInhibition of GSDMEb-mediated pyroptosis in zebrafish models of septic acute kidney injury.[9][10]
Ac-YVAD-CMK Caspase-1YVAD~0.2-10 nM (for Caspase-1)Inhibition of the canonical inflammasome pathway.[11][12]
Ac-IETD-pNA Caspase-8IETDKm = 66 µMColorimetric substrate for measuring caspase-8 activity.[13]
Ac-FLTD-CMK Inflammatory Caspases (Caspase-1, -4, -5, -11)FLTDCaspase-1: 46.7 nM, Caspase-4: 1.49 µM, Caspase-5: 329 nMBroad-spectrum inhibition of pyroptosis mediated by inflammatory caspases.[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments to study pyroptosis and its inhibition by this compound. These protocols are based on established methods and can be adapted for specific experimental needs.

In Vitro Pyroptosis Induction and Inhibition

Objective: To induce pyroptosis in a cell line and assess the inhibitory effect of this compound (or other relevant inhibitors).

Cell Lines: Zebrafish cell lines (e.g., ZF4) for this compound studies. For mammalian caspase-8 studies, human or murine macrophage cell lines (e.g., THP-1, J774A.1) or bone marrow-derived macrophages (BMDMs) are suitable.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics

  • LPS (from E. coli O111:B4)

  • Nigericin or ATP

  • This compound (or other caspase inhibitors)

  • LDH Cytotoxicity Assay Kit

  • Plates for cell culture (e.g., 96-well, 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming (for NLRP3 inflammasome): For cell lines like THP-1 or BMDMs, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or other inhibitors) for 1-2 hours. A dose-response curve is recommended (e.g., 0.1, 1, 10, 25, 50 µM).

  • Pyroptosis Induction:

    • Canonical Pathway: Add a second stimulus like Nigericin (5-10 µM) or ATP (2.5-5 mM) for 1-2 hours.

    • Non-Canonical Pathway (for Ac-FEID-CMK in zebrafish cells): Transfect cells with LPS or infect with Gram-negative bacteria.

  • LDH Release Assay:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent provided in the kit).

Western Blot Analysis of Gasdermin Cleavage

Objective: To visualize the cleavage of gasdermin proteins as a hallmark of pyroptosis.

Materials:

  • Cells treated as described in Protocol 4.1.

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GSDMD, anti-GSDME, anti-caspase-8, anti-caspase-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-GSDMD N-terminus) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. The appearance of the cleaved N-terminal fragment of the gasdermin protein is indicative of pyroptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Pyroptosis_Pathways cluster_canonical Canonical Inflammasome Pathway cluster_noncanonical Non-Canonical Inflammasome Pathway cluster_casp8 Caspase-8 Mediated Pathway cluster_execution Execution Phase cluster_inhibitor Inhibitor Action PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage GSDM Gasdermin (GSDMD/E) Casp1->GSDM LPS_cyto Cytosolic LPS Casp4_5_11 Caspase-4/5 (human) Caspase-11 (mouse) caspy2 (zebrafish) LPS_cyto->Casp4_5_11 activates Active_Casp4_5_11 Active Caspase-4/5/11/caspy2 Casp4_5_11->Active_Casp4_5_11 oligomerization Active_Casp4_5_11->GSDM Stimuli Stimuli (e.g., Yersinia, IAP antagonists) Casp8_activation Caspase-8 Activation Stimuli->Casp8_activation Active_Casp8 Active Caspase-8 Casp8_activation->Active_Casp8 Active_Casp8->Inflammasome activates Active_Casp8->GSDM GSDM_N GSDM N-terminus GSDM->GSDM_N cleavage Pore Membrane Pore Formation GSDM_N->Pore Pyroptosis Pyroptosis (Lysis, Cytokine Release) Pore->Pyroptosis Ac_FEID_CMK This compound Ac_FEID_CMK->Active_Casp4_5_11 inhibits

Figure 1: Overview of pyroptosis signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Zebrafish Model cluster_outcomes In Vivo Outcomes start Seed Cells (e.g., Macrophages) prime Prime with LPS (optional) start->prime inhibit Pre-treat with This compound prime->inhibit induce Induce Pyroptosis (e.g., Nigericin, LPS transfection) inhibit->induce ldh LDH Release Assay (Measure Cytotoxicity) induce->ldh wb Western Blot (Detect GSDM Cleavage) induce->wb elisa ELISA (Measure IL-1β Release) induce->elisa zebrafish Zebrafish Larvae inhibitor_admin Administer This compound zebrafish->inhibitor_admin sepsis_model Induce Sepsis (LPS injection) assess Assess Outcomes sepsis_model->assess inhibitor_admin->sepsis_model survival Survival Analysis assess->survival pi_stain Propidium Iodide Staining (Visualize cell death) assess->pi_stain aki_markers Kidney Injury Markers assess->aki_markers

Figure 2: General experimental workflow for studying pyroptosis.

Conclusion

The study of pyroptosis has revealed a complex and highly regulated cell death program that is integral to the innate immune response. The discovery of the non-apoptotic roles of caspases, particularly caspase-8, in initiating this inflammatory cell death pathway has opened new avenues for research and therapeutic development. Tools such as the specific caspase inhibitor this compound are invaluable for dissecting the molecular mechanisms of pyroptosis, especially in in vivo models like the zebrafish. A deeper understanding of the regulation of caspase-8 activity and its downstream effects on gasdermin proteins will be crucial for developing strategies to modulate pyroptosis in the context of infectious and inflammatory diseases. This guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the complexities of this fascinating and critically important biological process.

References

Ac-FEID-CMK TFA and caspy2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ac-FEID-CMK TFA and Zebrafish Caspy2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a peptide-based inhibitor, and its specific role in the inhibition of the zebrafish inflammatory caspase, caspy2. It clarifies the critical distinction between the apoptotic mammalian Caspase-2 and the pyroptotic zebrafish caspy2. This document details the mechanism of action of this compound, summarizes its known properties, presents detailed experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a technical resource for researchers in the fields of cell death, inflammation, and drug discovery, particularly those utilizing the zebrafish model system.

Introduction: The World of Caspases

Caspases are a family of cysteine-aspartic proteases that play essential roles in regulating programmed cell death and inflammation[1]. They are broadly categorized into two major groups based on their function:

  • Apoptotic Caspases : These are central to the execution of apoptosis, a non-inflammatory form of programmed cell death. They are further divided into initiator caspases (e.g., Caspase-2, -8, -9, -10) that activate downstream executioner caspases, and executioner caspases (e.g., Caspase-3, -6, -7) that cleave cellular substrates to dismantle the cell[1][2].

  • Inflammatory Caspases : These caspases (e.g., human Caspase-1, -4, -5; mouse Caspase-11) are key mediators of inflammation[3]. Their activation, often within a large protein complex called an inflammasome, leads to the cleavage of specific substrates, most notably proteins of the gasdermin family, triggering a lytic, pro-inflammatory form of cell death known as pyroptosis[1][4].

This guide focuses on an inhibitor targeting a specific inflammatory caspase in the zebrafish (Danio rerio), a powerful model organism for studying vertebrate development and disease.

Clarification: Mammalian Caspase-2 vs. Zebrafish Caspy2

A common point of confusion is the distinction between mammalian Caspase-2 and zebrafish caspy2. Despite the similar nomenclature, they have fundamentally different roles.

Mammalian Caspase-2: An Initiator of Apoptosis

Mammalian Caspase-2 is the most evolutionarily conserved caspase and is classified as an initiator of apoptosis[2][5]. Its activation is tightly regulated and often occurs in response to cellular stressors like DNA damage or mitotic errors[5][6].

  • Activation : Caspase-2 is primarily activated through proximity-induced dimerization within a high molecular weight complex known as the PIDDosome[5][7]. The PIDDosome assembles in response to stress signals and is composed of the proteins PIDD1 (p53-inducible protein with a death domain 1) and RAIDD[7][8].

  • Function : Once activated, Caspase-2 does not typically activate executioner caspases directly. Instead, it cleaves specific substrates to promote the intrinsic pathway of apoptosis[5][7]. Key substrates include:

    • Bid : Cleavage of Bid to tBid promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the apoptosome and executioner caspases[5][7].

    • MDM2 : Cleavage of this p53 E3 ubiquitin ligase leads to the stabilization and accumulation of the tumor suppressor p53, which can promote cell cycle arrest[7][9].

G cluster_0 Cellular Stress cluster_1 PIDDosome Assembly & Activation cluster_2 Downstream Apoptotic Signaling DNA Damage DNA Damage p53 p53 DNA Damage->p53 PIDD1 PIDD1 p53->PIDD1 induces expression PIDDosome PIDDosome PIDD1->PIDDosome RAIDD RAIDD RAIDD->PIDDosome Active Caspase-2 Active Caspase-2 PIDDosome->Active Caspase-2 dimerization Pro-Caspase-2 Pro-Caspase-2 Pro-Caspase-2->PIDDosome recruitment Bid Bid Active Caspase-2->Bid cleaves tBid tBid Bid->tBid MOMP Mitochondrial Outer Membrane Permeabilization tBid->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome activates Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Simplified signaling pathway of mammalian Caspase-2-mediated apoptosis.

Zebrafish Caspy2: A Mediator of Pyroptosis

Zebrafish caspy2 (also known as Caspase-B) is the functional homolog of mammalian inflammatory caspases, specifically Caspase-4 and Caspase-5[10]. It plays a crucial role in the innate immune response to bacterial infections.

  • Activation : Caspy2 is a sensor for intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Direct binding of LPS to the CARD domain of caspy2 induces its oligomerization and activation[10]. This is part of the "non-canonical inflammasome" pathway.

  • Function : Activated caspy2 cleaves a specific member of the gasdermin family, Gasdermin Eb (GSDMEb)[10]. This cleavage event is the critical step for initiating pyroptosis:

    • Pore Formation : The cleavage of GSDMEb releases its N-terminal domain, which oligomerizes and inserts into the plasma membrane, forming large pores[4][10].

    • Cell Lysis : These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis (pyroptosis)[1].

    • Inflammation : The lytic nature of pyroptosis results in the release of pro-inflammatory cytokines (like IL-1β) and other damage-associated molecular patterns (DAMPs), amplifying the inflammatory response[1][11].

This compound: A Specific Caspy2 Inhibitor

This compound is a synthetic peptide designed as a potent and specific inhibitor of zebrafish caspy2[10].

  • Mechanism of Action : The inhibitor is derived from the caspy2 cleavage site within its substrate, GSDMEb, which corresponds to the amino acid sequence Phe-Glu-Ile-Asp (FEID)[10]. It acts as an irreversible inhibitor. The chloromethylketone (CMK) "warhead" forms a covalent bond with the cysteine residue in the catalytic active site of caspy2, permanently inactivating the enzyme[12].

  • Specificity : It is reported to be a potent, zebrafish-specific GSDMEb-derived peptide inhibitor that suppresses the caspy2-mediated noncanonical inflammasome pathway[10]. This specificity makes it a valuable tool for studying caspy2-dependent pyroptosis in zebrafish models of septic shock and acute kidney injury without affecting other cell death pathways[10].

  • TFA Salt : The "TFA" in the name indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid is commonly used as a counterion during the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides[13][14].

G cluster_0 Bacterial Stimulus cluster_1 Caspy2 Activation cluster_2 Pyroptosis Execution Intracellular LPS Intracellular LPS Pro-Caspy2 Pro-Caspy2 Intracellular LPS->Pro-Caspy2 binds & activates Active Caspy2 Active Caspy2 Pro-Caspy2->Active Caspy2 GSDMEb GSDMEb Active Caspy2->GSDMEb cleaves GSDMEb-N GSDMEb N-Terminal Fragment GSDMEb->GSDMEb-N Pore Membrane Pore Formation GSDMEb-N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor Ac-FEID-CMK Inhibitor->Active Caspy2 irreversibly inhibits G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Endpoint Analysis A Recombinant Caspy2 D Enzymatic Assay (Fluorescence) A->D B Ac-FEID-CMK (Inhibitor) B->D C Fluorogenic Substrate C->D E Calculate IC50 D->E F Zebrafish Macrophages G Pre-treat with Ac-FEID-CMK F->G H Induce Pyroptosis (e.g., LPS) G->H I LDH Release Assay (Measure Cytotoxicity) H->I J Western Blot (Detect GSDMEb Cleavage) H->J K ELISA (Measure IL-1β Release) H->K

References

Ac-FEID-CMK TFA: A Technical Guide to a Potent GSDMEb Inhibitor for Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis, a form of programmed lytic cell death, is a critical component of the innate immune response. A key executioner of this pathway is Gasdermin E (GSDME), which, upon cleavage by caspases, forms pores in the plasma membrane, leading to cell swelling and lysis. In zebrafish, a powerful model organism for studying developmental biology and disease, the GSDMEb isoform plays a crucial role in pyroptosis. Ac-FEID-CMK TFA is a potent and specific, cell-permeable peptide inhibitor derived from the cleavage site of zebrafish GSDMEb. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use as a GSDMEb inhibitor.

Introduction

Gasdermin-mediated pyroptosis is increasingly recognized for its role in various physiological and pathological processes, including inflammation, sepsis, and cancer. The zebrafish (Danio rerio) has emerged as a valuable in vivo model to dissect the molecular mechanisms of pyroptosis due to its genetic tractability and optical transparency. Zebrafish possess two GSDME orthologs, GSDMEa and GSDMEb. Notably, GSDMEb is cleaved by caspase-b (caspy2), the zebrafish homolog of mammalian caspase-4/5/11, initiating the noncanonical inflammasome pathway and subsequent pyroptotic cell death.

This compound is a tetrapeptide chloromethylketone (CMK) that acts as an irreversible inhibitor of caspy2-mediated GSDMEb cleavage. Its sequence (Phe-Glu-Ile-Asp) mimics the caspy2 cleavage site in GSDMEb, allowing it to specifically target and block this interaction. This inhibitor has been instrumental in demonstrating the critical role of GSDMEb-mediated pyroptosis in septic acute kidney injury (SA-AKI) in zebrafish, highlighting its potential as a research tool and a lead compound for therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Full Name N-Acetyl-L-phenylalanyl-L-α-glutamyl-L-isoleucyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-asparagine, trifluoroacetic acid salt
Molecular Formula C₂₉H₃₈ClF₃N₄O₁₁
Molecular Weight 711.08 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (25 mg/mL with sonication)
Storage Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Keep sealed and away from moisture.

Mechanism of Action

This compound functions as a targeted inhibitor of GSDMEb-mediated pyroptosis by preventing its cleavage by caspy2. The mechanism can be broken down into the following steps:

  • Activation of the Noncanonical Inflammasome: In response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, the zebrafish inflammatory caspase, caspy2, is activated.

  • GSDMEb Cleavage: Activated caspy2 recognizes and cleaves GSDMEb at the 'FEID' motif.

  • Inhibitor Competition: this compound, mimicking the GSDMEb cleavage site, competitively binds to the active site of caspy2.

  • Irreversible Inhibition: The chloromethylketone (CMK) group on the inhibitor forms a covalent bond with the active site of caspy2, leading to its irreversible inactivation.

  • Blockade of Pyroptosis: By inhibiting caspy2, this compound prevents the cleavage of GSDMEb into its N-terminal pore-forming domain (GSDMEb-N) and C-terminal inhibitory domain (GSDMEb-C). This blocks the subsequent steps of pyroptosis, including pore formation, cell swelling, and lysis.

The signaling pathway is illustrated in the following diagram:

GSDMEb_Inhibition cluster_cell Renal Tubular Cell LPS Intracellular LPS caspy2 pro-caspy2 LPS->caspy2 activates active_caspy2 Active caspy2 caspy2->active_caspy2 GSDMEb GSDMEb (Full-length) active_caspy2->GSDMEb cleaves GSDMEb_N GSDMEb-N (Pore-forming domain) GSDMEb->GSDMEb_N Pyroptosis Pyroptosis (Cell Lysis) GSDMEb_N->Pyroptosis induces Ac_FEID_CMK This compound Ac_FEID_CMK->active_caspy2 irreversibly inhibits

Figure 1: Mechanism of this compound inhibition.

Quantitative Data

While a specific IC₅₀ value for the inhibition of caspy2-mediated GSDMEb cleavage by this compound is not yet published, in vivo studies in zebrafish have demonstrated its efficacy at defined concentrations.

Table 2: In Vivo Efficacy of this compound in a Zebrafish Model of Septic Acute Kidney Injury [1]

ParameterLPS-Treated ControlLPS + this compound (20 µM)
Mortality Rate Significantly increasedSignificantly attenuated
Renal Tubular Damage SevereMarkedly reduced
Pyroptosis (PI staining) HighSignificantly decreased

Experimental Protocols

The following protocols are based on the methodologies described by Wang et al. (2020) in The Journal of Immunology for a zebrafish model of septic acute kidney injury.

Zebrafish Model of Septic Acute Kidney Injury (SA-AKI)

This protocol outlines the induction of SA-AKI in zebrafish larvae through LPS microinjection.

Materials:

  • Zebrafish larvae (3 days post-fertilization, dpf)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Microinjection apparatus

  • Glass capillaries

  • Anesthetic (e.g., tricaine (B183219) methanesulfonate)

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

Procedure:

  • Prepare a stock solution of LPS at 1 mg/mL in sterile PBS.

  • Anesthetize 3 dpf zebrafish larvae in E3 medium containing tricaine.

  • Load a microinjection needle with the LPS solution.

  • Microinject approximately 2 nL of the LPS solution into the pericardial cavity of each larva.

  • Transfer the injected larvae to fresh E3 medium and incubate at 28.5°C.

  • Monitor larvae for signs of sepsis and kidney injury (e.g., edema, reduced motility) and mortality over a 24-48 hour period.

Administration of this compound

This protocol describes the administration of the inhibitor to zebrafish larvae.

Materials:

  • This compound (MedChemExpress)

  • DMSO

  • LPS-injected zebrafish larvae

  • E3 medium

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mM).

  • Immediately following LPS microinjection, transfer the larvae to E3 medium containing the desired final concentration of this compound (e.g., 20 µM). Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤ 0.1%).

  • Include a vehicle control group of LPS-injected larvae treated with the same concentration of DMSO.

  • Incubate the larvae at 28.5°C and monitor as described above.

Assessment of Pyroptosis by Propidium Iodide (PI) Staining

This in vivo staining method is used to visualize pyroptotic cells.

Materials:

  • Propidium Iodide (PI) solution (1 mg/mL)

  • Treated zebrafish larvae

  • Fluorescence microscope

Procedure:

  • At the desired time point post-treatment (e.g., 6 hours), transfer the larvae to E3 medium containing PI at a final concentration of 5 µg/mL.

  • Incubate for 15-30 minutes in the dark at 28.5°C.

  • Wash the larvae three times with fresh E3 medium to remove excess PI.

  • Anesthetize the larvae and mount them on a microscope slide.

  • Visualize and capture images of PI-positive (pyroptotic) cells, particularly in the kidney region, using a fluorescence microscope with appropriate filters (Excitation: ~535 nm, Emission: ~617 nm).

The general workflow for evaluating the efficacy of this compound is depicted below:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Zebrafish Zebrafish Larvae (3 dpf) Microinjection LPS Microinjection Zebrafish->Microinjection LPS_prep Prepare LPS Solution LPS_prep->Microinjection Inhibitor_prep Prepare this compound Solution Treatment_groups Divide into Treatment Groups: - Control (E3) - LPS + Vehicle (DMSO) - LPS + this compound Inhibitor_prep->Treatment_groups Microinjection->Treatment_groups Mortality Monitor Mortality Treatment_groups->Mortality PI_staining Propidium Iodide Staining Treatment_groups->PI_staining Kidney_histology Kidney Histology (optional) Treatment_groups->Kidney_histology Microscopy Fluorescence Microscopy PI_staining->Microscopy

Figure 2: Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable and highly specific tool for investigating the role of GSDMEb-mediated pyroptosis in zebrafish. Its efficacy in attenuating septic acute kidney injury in vivo underscores the potential of targeting this pathway for therapeutic intervention. This technical guide provides researchers with the necessary information to effectively utilize this compound in their studies, from understanding its fundamental properties to implementing detailed experimental protocols. Further research to determine its precise inhibitory constants and to explore its effects in other models of GSDMEb-dependent pathology is warranted.

References

The Noncanonical Inflammasome in Zebrafish: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. A critical component of this system is the inflammasome, a multi-protein complex that orchestrates inflammatory responses. While the canonical inflammasome pathways are well-characterized, the noncanonical pathway, triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, is an area of intense research. The zebrafish (Danio rerio), with its genetic tractability and transparent embryos, has emerged as a powerful model organism to dissect the intricacies of this pathway. This technical guide provides an in-depth overview of the noncanonical inflammasome in zebrafish, focusing on its core components, activation mechanisms, and the experimental methodologies used to study it.

Core Components of the Zebrafish Noncanonical Inflammasome

The zebrafish noncanonical inflammasome is composed of several key proteins that are functionally homologous to their mammalian counterparts, although with some distinct differences.

ComponentZebrafish Homolog(s)Key Features & Functions
LPS Sensor & Initiator Caspase Caspase B (also known as Caspy2 or Caspase-19a)Functional homolog of mammalian Caspase-4/5/11. Directly binds to intracellular LPS via its N-terminal Pyrin domain (PYD), a key distinction from the CARD domain interaction in mammals.[1][2][3] This binding leads to its oligomerization and activation.
Executioner of Pyroptosis Gasdermin E (GSDMEa and GSDMEb)The primary substrate for activated Caspase B in the noncanonical pathway.[4][5] Cleavage of GSDME by Caspase B releases the N-terminal domain, which forms pores in the plasma membrane, leading to pyroptosis.[4][6] Zebrafish lack a clear homolog of Gasdermin D, the primary pyroptotic substrate in mammalian noncanonical inflammasomes.
Inflammatory Cytokine Interleukin-1β (IL-1β)A pro-inflammatory cytokine that is processed into its mature, active form by inflammatory caspases.[7] While Caspase A (the zebrafish homolog of mammalian Caspase-1) is the primary processor of pro-IL-1β in the canonical pathway, Caspase B can also process pro-IL-1β.[7]
Upstream Regulator (in some contexts) NLRP3While the noncanonical pathway can be independent of NLRs, some studies suggest a role for NLRP3 in orchestrating both canonical and noncanonical responses, potentially through interactions with Caspase B.[8]
Adaptor Protein (in some contexts) ASC (Apoptosis-associated speck-like protein containing a CARD)Primarily involved in canonical inflammasome assembly. While the direct binding of Caspase B to LPS can bypass the need for ASC in the noncanonical pathway, ASC-dependent mechanisms can also contribute to the overall inflammatory response.[1][8]

Signaling Pathway

The activation of the noncanonical inflammasome in zebrafish follows a distinct signaling cascade initiated by the presence of cytosolic LPS.

Noncanonical_Inflammasome_Zebrafish LPS LPS CaspB Pro-Caspase B (Caspy2) LPS->CaspB Direct binding via PYD domain CaspB_active Active Caspase B CaspB->CaspB_active Oligomerization & Autocatalytic Cleavage GSDME Gasdermin E (GSDMEa/b) CaspB_active->GSDME Cleavage proIL1B Pro-IL-1β CaspB_active->proIL1B Processing GSDME_N GSDME-N domain GSDME->GSDME_N Pore GSDME Pore GSDME_N->Pore Oligomerization & Insertion into Membrane IL1B Mature IL-1β proIL1B->IL1B Pyroptosis Pyroptosis Pore->Pyroptosis Release Cytokine Release Pore->Release Release->IL1B Secretion

Zebrafish Noncanonical Inflammasome Signaling Pathway.

Experimental Protocols

A variety of experimental techniques are employed to investigate the noncanonical inflammasome in zebrafish. Below are detailed methodologies for key experiments.

In Vivo Lipopolysaccharide (LPS) Challenge

Objective: To induce noncanonical inflammasome activation in zebrafish larvae.

Methods:

  • Microinjection:

    • Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile, endotoxin-free PBS. A typical concentration range is 0.25-1 mg/mL.

    • Anesthetize 3 days post-fertilization (dpf) zebrafish larvae using tricaine (B183219) (MS-222).

    • Using a microinjection apparatus, inject a small volume (e.g., 1-2 nL) of the LPS solution into the yolk sac or the circulation.[9][10]

    • As a control, inject an equivalent volume of sterile PBS.

    • Recover the larvae in fresh embryo medium and monitor for phenotypic changes.

  • Immersion:

    • Prepare a solution of LPS in embryo medium at concentrations ranging from 25 to 200 µg/mL.[9]

    • Place 3 dpf zebrafish larvae in the LPS solution.

    • Incubate the larvae for a defined period (e.g., 2 to 24 hours) at 28.5°C.[9]

    • Control larvae should be incubated in embryo medium without LPS.

    • After the exposure period, wash the larvae with fresh embryo medium.

LPS_Challenge_Workflow start Start prep_lps Prepare LPS Solution start->prep_lps anesthetize Anesthetize Larvae (for microinjection) prep_lps->anesthetize immersion Immersion in LPS-containing Medium prep_lps->immersion microinjection Microinjection (Yolk/Circulation) anesthetize->microinjection incubation Incubate (28.5°C) microinjection->incubation immersion->incubation wash Wash Larvae incubation->wash analysis Phenotypic/Molecular Analysis wash->analysis

Workflow for LPS Challenge in Zebrafish Larvae.

Quantification of Pyroptosis

Objective: To measure the extent of pyroptotic cell death.

Methods:

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Following LPS challenge, collect the embryo medium from individual larvae or pools of larvae.

    • Centrifuge the medium to pellet any debris.

    • Use a commercially available LDH cytotoxicity assay kit.

    • In a 96-well plate, combine the collected supernatant with the assay reagents according to the manufacturer's instructions.

    • To determine the maximum LDH release, lyse a separate group of control larvae with the lysis buffer provided in the kit.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of LDH release relative to the maximum LDH release control.

  • Propidium Iodide (PI) Staining:

    • Prepare a solution of Propidium Iodide (e.g., 10 µg/mL) in embryo medium.[11]

    • Incubate the LPS-challenged larvae in the PI solution for 15-30 minutes in the dark.

    • Wash the larvae several times with fresh embryo medium to remove excess PI.

    • Anesthetize the larvae and mount them for fluorescence microscopy.

    • Image the larvae using a fluorescence microscope with appropriate filters for PI (excitation/emission ~535/617 nm). PI-positive cells indicate loss of membrane integrity, a hallmark of pyroptosis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of key inflammasome-related genes.

Method:

  • Following LPS challenge, euthanize zebrafish larvae and homogenize them in an appropriate RNA lysis buffer (e.g., TRIzol).

  • Extract total RNA using a standard protocol or a commercial kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific primers for target genes (e.g., caspase b, gsdmea, gsdmeb, il1b) and a reference gene (e.g., β-actin or ef1a), and a SYBR Green master mix.

  • Perform the qRT-PCR using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to control samples.

Whole-Mount Immunofluorescence

Objective: To visualize the subcellular localization of inflammasome components.

Method:

  • Fix LPS-challenged and control larvae in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Wash the larvae several times in PBS with 0.1% Tween-20 (PBST).

  • Permeabilize the larvae by incubating in a solution of PBST containing 0.5% Triton X-100.

  • Block non-specific antibody binding by incubating the larvae in a blocking solution (e.g., PBST with 10% normal goat serum and 1% BSA) for at least 1 hour at room temperature.

  • Incubate the larvae with a primary antibody specific to the protein of interest (e.g., anti-Caspase B) diluted in blocking buffer overnight at 4°C.

  • Wash the larvae extensively with PBST.

  • Incubate the larvae with a fluorescently-labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for several hours at room temperature or overnight at 4°C, protected from light.

  • Wash the larvae again extensively with PBST.

  • Mount the larvae in an appropriate mounting medium and image using a confocal microscope.

Conclusion

The zebrafish model has been instrumental in advancing our understanding of the noncanonical inflammasome. Its unique advantages for in vivo imaging and genetic manipulation have allowed for the elucidation of a pathway that, while sharing functional similarities with the mammalian system, possesses distinct molecular players and activation mechanisms. This technical guide provides a foundational understanding of the core components and experimental approaches used to study the noncanonical inflammasome in zebrafish. As research in this field continues, the zebrafish model will undoubtedly remain at the forefront of discovery, offering valuable insights into innate immunity and providing a platform for the development of novel therapeutics targeting inflammatory diseases.

References

The Role of GSDMEb in Septic Shock: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Septic shock, a life-threatening complication of sepsis, is characterized by a dysregulated host inflammatory response leading to severe organ dysfunction. Recent research has identified pyroptosis, a form of lytic and inflammatory programmed cell death, as a critical mechanism in the pathogenesis of sepsis. The gasdermin family of proteins are the key executioners of pyroptosis. While Gasdermin D (GSDMD) has been extensively studied as the primary mediator of pyroptosis downstream of canonical and non-canonical inflammasomes, emerging evidence highlights the role of other gasdermin family members, including splice variants of Gasdermin E (GSDME). This technical guide provides an in-depth analysis of the role of a specific splice variant, GSDMEb, in septic shock, with a focus on its mechanism of action, signaling pathways, and potential as a therapeutic target. The majority of our current understanding of GSDMEb in this context is derived from a pivotal study in a zebrafish model of septic acute kidney injury.

Introduction to GSDME and Pyroptosis in Sepsis

The gasdermin family consists of pore-forming proteins that, upon cleavage by specific caspases, unleash their N-terminal domain to perforate the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs). This process, termed pyroptosis, is a crucial component of the innate immune response to pathogens but can also contribute to the excessive inflammation and tissue damage seen in sepsis.

While GSDMD is the most well-characterized gasdermin, cleaved by caspase-1 (canonical inflammasome) and caspase-4/5/11 (non-canonical inflammasome), GSDME has been identified as a substrate for caspase-3, linking apoptosis to pyroptosis. However, studies in zebrafish have revealed a splice variant, GSDMEb, that functions as a direct substrate for the non-canonical inflammasome, mirroring the role of GSDMD in mammals.

The GSDMEb-Mediated Non-Canonical Inflammasome Pathway in Septic Shock

The primary evidence for the role of GSDMEb in septic shock comes from a zebrafish model of lipopolysaccharide (LPS)-induced septic acute kidney injury[1][2]. In this model, GSDMEb is a key player in the non-canonical inflammasome pathway.

Signaling Pathway

The signaling cascade leading to GSDMEb-mediated pyroptosis in zebrafish is initiated by the recognition of intracellular LPS, a component of Gram-negative bacteria. This triggers the activation of caspy2, a zebrafish homolog of mammalian caspase-4/5/11. Activated caspy2 then directly cleaves GSDMEb, releasing its N-terminal pore-forming domain, which translocates to the plasma membrane to execute pyroptosis[1][2]. This leads to renal tubular cell death and contributes to the pathogenesis of septic acute kidney injury[1][2].

GSDMEb_Signaling_Pathway LPS Intracellular LPS caspy2 pro-caspy2 LPS->caspy2 activates active_caspy2 Active caspy2 caspy2->active_caspy2 auto-activation GSDMEb GSDMEb active_caspy2->GSDMEb cleaves GSDMEb_N GSDMEb-N (pore-forming domain) GSDMEb->GSDMEb_N Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis induces Cytokines Cytokine Release (e.g., IL-1β) Pyroptosis->Cytokines AKI Acute Kidney Injury Pyroptosis->AKI

GSDMEb Non-Canonical Inflammasome Pathway in Zebrafish.
GSDMEb as a Functional Homolog of Mammalian GSDMD

The study in zebrafish suggests that GSDMEb serves a function analogous to mammalian GSDMD in the context of the non-canonical inflammasome[1][2]. This is a significant finding as it points to the evolutionary conservation of this pyroptotic pathway and suggests that splice variants of gasdermin proteins may have distinct and non-overlapping functions. While a direct mammalian ortholog of zebrafish GSDMEb with the same activation mechanism has not yet been identified, the possibility of other GSDME splice variants being involved in caspase-11-mediated pyroptosis in mammals remains an area for future investigation.

Quantitative Data from Zebrafish Model of Septic Shock

The following table summarizes key quantitative findings from the study on GSDMEb in a zebrafish model of LPS-induced septic shock. These data highlight the critical role of the caspy2-GSDMEb axis in the pathophysiology of the disease.

ParameterWild-Type (LPS-treated)gsdmeb Knockout (LPS-treated)caspy2 Knockout (LPS-treated)Ac-FEID-CMK Treated (LPS-treated)Reference
Survival Rate Significantly reducedSignificantly increasedSignificantly increasedSignificantly increased[1][2]
Renal Tubular Injury SevereAttenuatedAttenuatedAttenuated[1][2]
Pyroptotic Cells (Kidney) IncreasedSignificantly reducedSignificantly reducedSignificantly reduced[1][2]
Inflammatory Cytokine Levels ElevatedReducedReducedReduced[1]
Kidney Dysfunction Enzymes ElevatedReducedReducedReduced[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of GSDMEb in the zebrafish model of septic shock.

Zebrafish Model of LPS-Induced Septic Shock
  • Animal Model: Wild-type and genetically modified (CRISPR/Cas9 knockout of gsdmeb or caspy2) zebrafish larvae (typically 3-5 days post-fertilization).

  • Induction of Sepsis: Microinjection of a lethal dose of lipopolysaccharide (LPS) from E. coli into the yolk sac or pericardial cavity of zebrafish larvae.

  • Assessment of Sepsis Phenotype:

    • Survival Analysis: Monitoring and recording mortality over a defined period (e.g., 48-72 hours).

    • Morphological Analysis: Observation of edema, particularly pericardial and yolk sac edema, and other developmental abnormalities.

    • Renal Function Assessment: Measurement of glomerular filtration rate using fluorescent dextran (B179266) clearance assays.

    • Histology: Sectioning and staining of kidney tissue to assess tubular injury.

Zebrafish_Sepsis_Workflow cluster_zebrafish Zebrafish Larvae (3-5 dpf) cluster_assessment Assessment Methods WT Wild-Type LPS_injection LPS Microinjection WT->LPS_injection KO_gsdmeb gsdmeb Knockout KO_gsdmeb->LPS_injection KO_caspy2 caspy2 Knockout KO_caspy2->LPS_injection Assessment Phenotypic Assessment LPS_injection->Assessment Survival Survival Analysis Assessment->Survival Morphology Morphological Analysis Assessment->Morphology Renal_Function Renal Function Assay Assessment->Renal_Function Histology Kidney Histology Assessment->Histology

Experimental Workflow for Zebrafish Sepsis Model.
In Vivo Pyroptosis Detection

  • Method: In vivo staining with propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity.

  • Procedure: LPS-treated zebrafish larvae are incubated with PI, and pyroptotic cells in the kidney and other tissues are visualized using fluorescence microscopy.

  • Quantification: The number and intensity of PI-positive cells are quantified to assess the extent of pyroptosis.

Molecular Biology Techniques
  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory cytokines (e.g., il1b, tnfa) and kidney injury markers.

  • Western Blotting: To detect the cleavage of GSDMEb into its N-terminal pore-forming domain in protein lysates from zebrafish larvae or cell cultures.

  • In Vitro Cleavage Assays: Incubation of recombinant GSDMEb protein with activated caspy2 to confirm direct cleavage.

Pharmacological Inhibition
  • Inhibitor: Ac-FEID-CMK, a specific peptide inhibitor designed to block the caspy2 cleavage site on GSDMEb.

  • Administration: The inhibitor is administered to zebrafish larvae, typically by co-incubation in the water, prior to or concurrently with LPS challenge.

  • Mechanism of Action: Ac-FEID-CMK acts as a competitive inhibitor, preventing caspy2 from cleaving GSDMEb and thereby blocking the downstream pyroptotic pathway.

GSDME Splice Variants in Mammals and Future Directions

While the zebrafish model provides a compelling case for the role of a GSDME splice variant in non-canonical inflammasome-driven septic shock, the situation in mammals is less clear.

  • Mammalian GSDME Activation: The primary known activator of mammalian GSDME is caspase-3, which is typically associated with apoptosis. This suggests a distinct regulatory mechanism compared to the caspy2/caspase-11 pathway for zebrafish GSDMEb.

  • Alternative Splicing of Human GSDME: The human GSDME gene is known to undergo alternative splicing, producing multiple transcript variants. However, the functional roles of these different isoforms, particularly in the context of sepsis and inflammasome activation, are not well understood.

  • Potential for a Mammalian GSDMEb Analog: It is plausible that a yet-unidentified splice variant of human GSDME, or another gasdermin, could be a substrate for caspase-4/5/11, thus providing a parallel pathway to GSDMD-mediated pyroptosis. Further research is needed to explore the landscape of gasdermin splice variants in human immune and renal cells during septic conditions.

GSDMEb as a Therapeutic Target in Septic Shock

The findings in the zebrafish model suggest that targeting the GSDMEb-mediated pyroptosis pathway could be a promising therapeutic strategy for septic shock, particularly for mitigating acute kidney injury.

  • Specific Inhibition: The development of specific inhibitors, such as Ac-FEID-CMK, that block the cleavage of GSDMEb by inflammatory caspases offers a targeted approach to reducing pyroptosis without broadly suppressing the immune system.

  • Drug Development: The zebrafish model provides a high-throughput platform for screening small molecules that can inhibit the GSDMEb pathway and ameliorate the pathological features of septic shock.

Therapeutic_Strategy caspy2 Active caspy2 GSDMEb GSDMEb caspy2->GSDMEb cleaves Pyroptosis Pyroptosis GSDMEb->Pyroptosis leads to Inhibitor Ac-FEID-CMK Inhibitor->caspy2 inhibits

Therapeutic Targeting of the GSDMEb Pathway.

Conclusion

The discovery of GSDMEb's role in a zebrafish model of septic shock has opened a new avenue of investigation into the complex mechanisms of pyroptosis in sepsis. While GSDMD remains a central player, the functional diversification of gasdermin splice variants like GSDMEb highlights the intricate regulation of inflammatory cell death. The zebrafish model provides a powerful tool to further dissect this pathway and to identify novel therapeutic interventions. Future research should focus on identifying and characterizing potential mammalian functional analogs of GSDMEb to translate these findings into clinically relevant strategies for the treatment of septic shock and associated organ dysfunction.

References

The Role of Ac-FEID-CMK TFA in Zebrafish Ovulation: A Technical Guide to the Pyroptosis-Mediated Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ovulation is a complex biological process characterized by follicular rupture and the release of a mature oocyte. Recent studies in zebrafish (Danio rerio) have unveiled a novel regulatory mechanism involving pyroptosis, a form of pro-inflammatory programmed cell death. This guide delves into the core of this discovery, focusing on the role of the Gasdermin E (GSDME) family and the inhibitory effects of Ac-FEID-CMK TFA. We will explore the underlying signaling pathways, present key quantitative data on the inhibition of ovulation, and provide detailed experimental protocols for researchers seeking to investigate this phenomenon. This document serves as a comprehensive resource for scientists in reproductive biology and drug development, offering insights into a potential new avenue for fertility regulation and therapeutic intervention.

Introduction: Beyond Apoptosis in Ovarian Follicle Remodeling

Traditionally, apoptosis has been considered the primary mechanism of programmed cell death involved in follicular atresia and the extensive tissue remodeling that occurs during ovulation. However, emerging evidence points to the involvement of other regulated cell death pathways. Work in the zebrafish model has identified pyroptosis as a critical and indispensable process for successful ovulation[1][2].

Pyroptosis is a lytic, pro-inflammatory form of cell death executed by members of the gasdermin protein family[3][4]. Activation of inflammatory caspases leads to the cleavage of gasdermin proteins, unleashing an N-terminal fragment that oligomerizes to form pores in the plasma membrane. This results in cell swelling, lysis, and the release of inflammatory cytokines and cellular contents[3]. In the context of zebrafish ovulation, this process is thought to weaken the follicular wall, facilitating the rupture and release of the oocyte[2].

This guide focuses on the specific pyroptosis pathway mediated by Gasdermin Eb (GSDMEb) in zebrafish and the experimental use of this compound, a GSDMEb-derived peptide inhibitor, to probe its function in ovulation[1][5][6].

The Molecular Pathway: hCG-Induced Pyroptosis in Follicular Cells

The induction of ovulation in zebrafish, whether naturally by luteinizing hormone (LH) or artificially by human chorionic gonadotropin (hCG), triggers a signaling cascade within the follicular cells that culminates in pyroptosis[2]. The key molecular players and their interactions are outlined below.

Signaling Pathway Overview:

The proposed pathway begins with the hormonal stimulus (hCG), which leads to the activation of the NLRP3 inflammasome. This multiprotein complex then activates Caspase-1 (the zebrafish ortholog being Caspy2), which in turn cleaves GSDMEb. The resulting N-terminal fragment of GSDMEb forms pores in the follicular cell membrane, leading to pyroptosis and follicular wall degradation, which is essential for ovulation[1][2][5][7].

Ovulation_Pyroptosis_Pathway cluster_stimulus Hormonal Stimulus cluster_inflammasome Inflammasome Activation cluster_execution Pyroptosis Execution cluster_inhibitors Experimental Inhibitors hCG hCG/LH NLRP3 NLRP3 Inflammasome hCG->NLRP3 Activates Casp1 Caspase-1 (Caspy2) NLRP3->Casp1 Activates GSDMEb GSDMEb Casp1->GSDMEb Cleaves GSDMEb_N GSDMEb N-terminal (Pore-forming fragment) GSDMEb->GSDMEb_N Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis Forms pores Ovulation Follicular Rupture & Ovulation Pyroptosis->Ovulation Leads to MCC950 MCC950 MCC950->NLRP3 Inhibits VX765 VX-765 VX765->Casp1 Inhibits AcFEID This compound AcFEID->GSDMEb Inhibits cleavage

Figure 1: Proposed signaling pathway of pyroptosis-mediated ovulation in zebrafish.

Quantitative Data: Inhibition of Zebrafish Ovulation

The indispensable role of the NLRP3-Caspase-1-GSDMEb pathway in zebrafish ovulation has been demonstrated through targeted inhibition. Administration of specific inhibitors for each key step in the pathway leads to a significant reduction in ovulation rates following hCG stimulation. The data below is summarized from Liu et al., 2021[2].

Treatment GroupTargetOvulation Rate (%)P-value vs. hCG Control
Control (no hCG)-~0%-
hCG (20 IU/fish)Positive Control~80-90%-
hCG + MCC950NLRP3 Inflammasome<20%P < 0.001
hCG + VX-765Caspase-1<20%P < 0.001
hCG + this compoundGSDMEb Cleavage<10%P < 0.001
Table 1: Summary of quantitative data on the inhibition of hCG-induced ovulation in zebrafish by targeting the pyroptosis pathway. Data are approximated from graphical representations in the source publication[2].

These results strongly indicate that the activation of the NLRP3 inflammasome, subsequent Caspase-1 activity, and the cleavage of GSDMEb are all critical for ovulation to occur in zebrafish[2]. The potent inhibitory effect of this compound specifically highlights the essential role of GSDMEb-mediated pyroptosis in the final stages of follicular rupture[1][2].

Experimental Protocols

This section provides detailed methodologies for inducing and inhibiting ovulation in zebrafish, based on established protocols and the key findings discussed herein[2][8][9][10].

Animal Husbandry and Selection
  • Species: Zebrafish (Danio rerio), wild-type strains (e.g., AB).

  • Housing: Maintain adult zebrafish (4-6 months old) in a recirculating system at 28.5°C with a 14-hour light/10-hour dark cycle[8].

  • Selection: Select gravid female zebrafish that have been housed separately from males for at least 48 hours to ensure the presence of mature, unovulated follicles.

Induction of Ovulation

This protocol describes the artificial induction of ovulation using human chorionic gonadotropin (hCG), which mimics the natural luteinizing hormone surge[2].

Ovulation_Induction_Workflow start Select Gravid Female Zebrafish anesthetize Anesthetize in Tricaine (MS-222) Solution start->anesthetize prepare_hCG Prepare hCG Solution (5 IU/µL in Saline) anesthetize->prepare_hCG inject_hCG Intraperitoneally Inject 4 µL hCG Solution (20 IU/fish) prepare_hCG->inject_hCG recovery Allow Fish to Recover in System Water inject_hCG->recovery incubate Incubate for 4-6 hours Post-Injection recovery->incubate assess Assess Ovulation Rate incubate->assess

Figure 2: Experimental workflow for hCG-induced ovulation in zebrafish.

Materials:

  • Human Chorionic Gonadotropin (hCG)

  • 0.9% Saline Solution

  • Tricaine (MS-222)

  • Microsyringe (e.g., Hamilton)

Procedure:

  • Anesthesia: Anesthetize a gravid female zebrafish by immersion in a solution of Tricaine (160 mg/L) buffered with sodium bicarbonate.

  • hCG Injection: Once the fish is unresponsive to touch, place it ventral side up on a wet sponge. Intraperitoneally inject 20 IU of hCG per fish[2]. This is typically delivered in a small volume (e.g., 4 µL of a 5 IU/µL solution).

  • Recovery: Immediately return the fish to fresh system water to recover.

  • Incubation: House the injected fish individually and allow 4-6 hours for ovulation to occur.

Inhibition of Ovulation

This protocol outlines the administration of inhibitors prior to hCG stimulation.

Materials:

  • This compound, VX-765, or MCC950

  • Appropriate solvent (e.g., DMSO, saline)

  • hCG

  • Anesthetic and injection equipment as above

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO. Further dilute to the final working concentration in sterile saline.

  • Inhibitor Administration: Anesthetize the fish as described previously. Administer the inhibitor via intraperitoneal injection. Note: The exact dosage and timing should be optimized, but a common approach is to inject the inhibitor 1-2 hours prior to the hCG injection.

  • hCG Induction: After the pre-treatment period, anesthetize the fish again and inject with hCG as described in Protocol 4.2.

  • Assessment: After 4-6 hours of incubation post-hCG injection, assess the ovulation rate.

Assessment of Ovulation Rate

Ovulation is assessed by gently squeezing the abdomen of the female to check for the release of mature, translucent oocytes (eggs)[8].

Procedure:

  • Gently anesthetize the female fish.

  • Hold the fish and apply light pressure to the abdomen, stroking towards the cloaca.

  • Successful Ovulation: A stream of clear, round oocytes will be released.

  • Failed Ovulation: No oocytes are released, or only immature, opaque oocytes are extruded.

  • Quantification: The ovulation rate is calculated as the percentage of fish that successfully ovulated out of the total number of fish in that treatment group.

Conclusion and Future Directions

The discovery of a pyroptosis-dependent mechanism for ovulation in zebrafish, and its successful inhibition by this compound, marks a significant shift in our understanding of follicular biology[1][2]. This pathway presents a novel set of molecular targets for the development of both pro-fertility and contraceptive strategies.

For drug development professionals, the specificity of inhibitors like this compound for components of the pyroptosis pathway offers a promising starting point for targeted therapeutic design. Future research should focus on:

  • Validating the role of pyroptosis in mammalian ovulation.

  • Screening for small molecule inhibitors of GSDME or related pathway components that are safe and effective in higher vertebrates.

  • Investigating the potential off-target effects of modulating this fundamental inflammatory pathway.

For researchers and scientists, the zebrafish model continues to be a powerful tool for dissecting the molecular intricacies of reproduction. Key questions that remain include:

  • What are the precise upstream signals that link the LH/hCG receptor to NLRP3 inflammasome activation?

  • How is the level of pyroptosis so tightly regulated to ensure follicular rupture without causing excessive ovarian inflammation?

  • Does this pathway play a role in ovarian pathologies such as premature ovarian failure or polycystic ovary syndrome?

References

Understanding Pyroptosis in Zebrafish: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other endogenous danger signals. It is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. The zebrafish (Danio rerio) has emerged as a powerful in vivo model to dissect the molecular mechanisms of pyroptosis and its role in various diseases, owing to its genetic tractability and optical transparency. This guide provides a comprehensive technical overview of the core signaling pathways, key experimental models, quantitative data, and detailed protocols for studying pyroptosis in zebrafish.

Core Signaling Pathways of Pyroptosis in Zebrafish

Pyroptosis in zebrafish, as in mammals, is executed by the gasdermin (GSDM) family of pore-forming proteins. The activation of these proteins is tightly regulated by inflammasomes and a cascade of caspases. Both canonical and non-canonical pathways have been described in zebrafish.

Canonical Inflammasome Pathway

The canonical pathway is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like NLRP3. This leads to the assembly of a multi-protein complex called the inflammasome. In zebrafish, this complex often consists of a sensor (e.g., NLRP3), an adaptor protein (ASC), and an inflammatory caspase. The assembly of the inflammasome leads to the activation of inflammatory caspases, which in turn cleave Gasdermin E (GSDME) to release its N-terminal domain. This domain oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1][2] Zebrafish possess two GSDME orthologs, Gsdmea and Gsdmeb, which can be cleaved by multiple caspases.[3]

Canonical Pyroptosis Pathway in Zebrafish PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates Inflammasome Inflammasome Complex NLRP3->Inflammasome recruits ASC ASC ASC->Inflammasome recruits Active_Caspase_A Active Caspase-A Inflammasome->Active_Caspase_A activates Caspase_A Pro-Caspase-A Caspase_A->Inflammasome recruits GSDMEab GSDMEa/b Active_Caspase_A->GSDMEab cleaves Pro_IL1B Pro-IL-1β Active_Caspase_A->Pro_IL1B cleaves GSDME_NT GSDME-NT (Pore-forming domain) GSDMEab->GSDME_NT releases Pore_Formation Pore Formation GSDME_NT->Pore_Formation induces Pyroptosis Pyroptosis (Cell Lysis, IL-1β Release) Pore_Formation->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B matures to IL1B->Pyroptosis released during

Canonical Pyroptosis Pathway in Zebrafish
Non-Canonical Inflammasome Pathway

The non-canonical pathway in zebrafish is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In zebrafish, Caspase-B (also known as Caspy2) acts as a sensor for cytosolic LPS.[4] Upon binding to LPS, Caspase-B becomes activated and directly cleaves GSDMEb, leading to pore formation and pyroptosis. This pathway is crucial for host defense against bacterial infections.

Non-Canonical Pyroptosis Pathway in Zebrafish LPS Intracellular LPS (from Gram-negative bacteria) Caspase_B Pro-Caspase-B (Caspy2) LPS->Caspase_B directly binds & activates Active_Caspase_B Active Caspase-B Caspase_B->Active_Caspase_B oligomerizes to GSDMEb GSDMEb Active_Caspase_B->GSDMEb cleaves GSDMEb_NT GSDMEb-NT (Pore-forming domain) GSDMEb->GSDMEb_NT releases Pore_Formation Pore Formation GSDMEb_NT->Pore_Formation induces Pyroptosis Pyroptosis (Cell Lysis) Pore_Formation->Pyroptosis

Non-Canonical Pyroptosis Pathway in Zebrafish
Crosstalk with Apoptosis

Interestingly, in zebrafish, there is significant crosstalk between pyroptosis and apoptosis pathways. Apoptotic caspases, such as Caspase-3, -7, and -8, have also been shown to cleave GSDMEa and GSDMEb, thereby converting an apoptotic signal into a pyroptotic cell death.[3] This suggests that GSDMEa/b can function as a switch between these two forms of programmed cell death.

Quantitative Data on Pyroptosis in Zebrafish

The following tables summarize quantitative data from various studies on pyroptosis in zebrafish, providing a comparative overview of different experimental models and outcomes.

Table 1: Survival Rates in Zebrafish Pyroptosis Models

Model SystemGenetic Background/TreatmentChallengeSurvival Rate (%)Observation TimeReference
Zebrafish LarvaeWild-typeSVCV infection (2 nl of 3 x 106 TCID50/ml)~0%50 hpi[1]
Zebrafish LarvaeWild-typeP. aeruginosa LPS (60 µg/mL)~10%24 h post-challenge[5]
Zebrafish Larvae6000 µM Sodium Butyrate pre-treatmentP. aeruginosa LPS (60 µg/mL)~50%24 h post-challenge[5]
Zebrafish LarvaeWild-typeA. hydrophila LPS (500 µg/mL)~84.5%120 hpi[6]
Zebrafish LarvaeWild-typeV. harveyi LPS (500 µg/mL)~41.7%120 hpi[6]
Zebrafish LarvaeWild-typeT. maritimum LPS (500 µg/mL)~19.4%120 hpi[6]

Table 2: Gene Expression Changes in Zebrafish Pyroptosis Models

Model SystemGeneFold Change (vs. Control)Time PointReference
SVCV-infected Larvaeil1b~15-fold (first peak), ~25-fold (second peak)6 hpi, 18 hpi[7]
SVCV-infected Larvaecaspa~4-fold18 hpi[7]
SVCV-infected LarvaeascDownregulated at 9 hpi, ~3-fold up at 18 hpi9 hpi, 18 hpi[7]
E. tarda-infected Larvaegsdmea~2.5-fold4 hpi[8]
E. tarda-infected Larvaegsdmeb~3-fold4 hpi[8]
E. tarda-infected Larvaecaspa~2-fold4 hpi[8]
E. tarda-infected Larvaecaspb~2.5-fold4 hpi[8]

Table 3: Cell Death and Phenotypic Quantification

Model SystemAssayQuantificationConditionReference
hCG-induced OvulationSYTOX Green staining~50% dead cells2 hours post-hCG[9]
hCG-induced OvulationSYTOX Green staining~80% dead cells3 hours post-hCG[9]
hCG-induced OvulationTUNEL assaySignificant increase in TUNEL+ cells2 hours post-hCG[9]
gsdmeb knockoutOvulation RateSignificantly decreased vs. wild-typehCG-induced ovulation[10]
caspy2 knockout ZF4 cellsLDH ReleaseSignificantly reduced vs. wild-typeE. piscicida infection[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study pyroptosis in zebrafish.

Protocol 1: Induction of Pyroptosis in Zebrafish Larvae with LPS

This protocol describes the induction of systemic inflammation and pyroptosis in zebrafish larvae by injecting LPS into the yolk sac.

Materials:

  • Zebrafish larvae (3 days post-fertilization, dpf)

  • Lipopolysaccharide (LPS) from E. coli or other relevant bacteria

  • Microinjection setup (e.g., Narishige micromanipulator and IM-30 microinjector)

  • Glass microneedles

  • Agarose (B213101) molding tray

  • E3 medium

Procedure:

  • Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile PBS). Dilute to the desired working concentration (e.g., 0.5 mg/mL) in PBS with a tracer dye (e.g., Phenol Red) for visualization.

  • Anesthetize 3 dpf zebrafish larvae using tricaine (B183219) (MS-222).

  • Align the anesthetized larvae in an agarose molding tray.

  • Load the glass microneedle with the LPS solution.

  • Carefully inject a defined volume (e.g., 1 nL) of the LPS solution into the yolk sac of each larva.

  • Transfer the injected larvae to fresh E3 medium and incubate at 28.5°C.

  • Monitor the larvae for signs of inflammation (e.g., edema, leukocyte recruitment) and survival over a time course (e.g., up to 48 hours).

  • At desired time points, larvae can be collected for subsequent analysis, such as live imaging, RNA extraction for qPCR, or protein extraction for Western blotting.

Protocol 2: Live Imaging of Pyroptosis using Propidium Iodide (PI)

This protocol allows for the visualization of pyroptotic cells in live zebrafish larvae by detecting the loss of plasma membrane integrity.

Materials:

  • Zebrafish larvae with induced pyroptosis (from Protocol 1 or other models)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • E3 medium

  • Confocal or fluorescence microscope

Procedure:

  • Prepare a PI staining solution by diluting the stock solution to a final concentration of 10 µg/mL in E3 medium.[12]

  • Incubate the live zebrafish larvae in the PI staining solution for 30 minutes to 2 hours in the dark.[12]

  • After incubation, wash the larvae several times with fresh E3 medium to remove excess PI.[12]

  • Anesthetize the larvae and mount them in a low-melting-point agarose on a glass-bottom dish for imaging.

  • Image the larvae using a confocal or fluorescence microscope with appropriate filter sets for PI (Excitation/Emission: ~535/617 nm).

  • Pyroptotic cells will exhibit bright red nuclear fluorescence due to the uptake of PI through the compromised cell membrane.

Protocol 3: Whole-Mount TUNEL Assay for Apoptotic/Pyroptotic Cells

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of both apoptosis and pyroptosis.

Materials:

  • Zebrafish embryos/larvae

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol (B129727) series (50%, 100%)

  • Proteinase K

  • TUNEL reaction mixture (e.g., In Situ Cell Death Detection Kit, TMR red, Roche)

  • PBST (PBS with 0.1% Tween-20)

Procedure:

  • Fix embryos/larvae in 4% PFA in PBS overnight at 4°C.

  • Wash twice with PBST for 5 minutes each.

  • Dehydrate the samples through a methanol series (5 minutes in 50% methanol/PBST, then 2 x 5 minutes in 100% methanol). Store at -20°C if necessary.

  • Rehydrate the samples by washing with a decreasing methanol series and finally with PBST.

  • Permeabilize the tissue by incubating with Proteinase K (10 µg/mL in PBST) for an appropriate time depending on the developmental stage (e.g., 15-30 minutes for larvae).

  • Wash with PBST to stop the Proteinase K reaction.

  • Post-fix with 4% PFA for 20 minutes at room temperature.

  • Wash thoroughly with PBST.

  • Equilibrate the samples in the TUNEL reaction buffer.

  • Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1-2 hours in the dark.

  • Stop the reaction by washing several times with PBST.

  • Mount the samples for imaging. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the chosen label.

Protocol 4: Western Blotting for Cleaved Gasdermin E (GSDME)

This protocol is for the detection of GSDME cleavage, a key event in pyroptosis, in zebrafish larval lysates.

Materials:

  • Zebrafish larvae (pooled, e.g., 20-30 larvae per sample)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against zebrafish GSDME (custom or commercially available)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Collect zebrafish larvae and homogenize them in ice-cold RIPA buffer.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against GSDME overnight at 4°C with gentle agitation. The antibody should be able to recognize both full-length GSDME and the cleaved N-terminal fragment.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of a smaller band corresponding to the N-terminal fragment of GSDME indicates cleavage and pyroptosis.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying pyroptosis in zebrafish.

Genetic Knockdown/Knockout Workflow start Design Morpholino or CRISPR/Cas9 gRNA injection Microinject into 1-cell stage embryos start->injection rearing Rear Larvae to Desired Stage injection->rearing challenge Induce Pyroptosis (e.g., LPS, infection) rearing->challenge analysis Phenotypic & Molecular Analysis challenge->analysis survival Survival Analysis analysis->survival imaging Live Imaging (PI staining) analysis->imaging qpcr qPCR for Gene Expression analysis->qpcr wb Western Blot for Protein Cleavage analysis->wb

Genetic Knockdown/Knockout Workflow

Live Imaging Experimental Workflow start Select Transgenic Line or Prepare for Staining treatment Induce Pyroptosis (e.g., infection, chemical) start->treatment staining Stain with Fluorescent Dye (e.g., Propidium Iodide) treatment->staining mounting Mount Larvae for Imaging (low-melt agarose) staining->mounting imaging Time-lapse Confocal Microscopy mounting->imaging analysis Image Analysis & Quantification imaging->analysis quant Quantify number of pyroptotic cells analysis->quant dynamics Analyze dynamics of cell death analysis->dynamics

Live Imaging Experimental Workflow

Conclusion

The zebrafish model offers a unique and powerful system for the in vivo investigation of pyroptosis. Its genetic tractability, coupled with advanced imaging capabilities, allows for detailed dissection of the molecular pathways and cellular dynamics of this inflammatory cell death process. The conservation of core pyroptosis components between zebrafish and mammals underscores the relevance of findings in this model for understanding human inflammatory diseases and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers embarking on the study of pyroptosis in this versatile vertebrate model.

References

Methodological & Application

Application Notes and Protocols for in vivo Administration of Ac-FEID-CMK TFA in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the GSDMEb-derived peptide inhibitor, Ac-FEID-CMK TFA, in zebrafish models. The protocols are based on published research and are intended to guide researchers in studying pyroptosis and related inflammatory responses.

Introduction

This compound is a potent and specific inhibitor of zebrafish Gasdermin Eb (GSDMEb), a key executioner protein in the pyroptosis signaling pathway. Pyroptosis is a form of pro-inflammatory programmed cell death. In zebrafish, the caspy2 (a caspase-1/11 homolog) cleaves GSDMEb, leading to the formation of pores in the cell membrane and subsequent cell lysis and inflammation. This pathway is implicated in various pathological conditions, including septic shock and acute kidney injury. This compound acts by specifically inhibiting the cleavage of GSDMEb by caspy2, thereby blocking pyroptosis and its downstream inflammatory consequences.

Data Presentation

The following tables summarize the quantitative data from key studies utilizing this compound in zebrafish.

Table 1: Efficacy of this compound in a Zebrafish Sepsis Model

Treatment GroupSurvival Rate (%)Reference
LPS (2.5 mg/ml)20[Wang et al., 2020]
LPS (2.5 mg/ml) + Ac-FEID-CMK (20 μM)60[Wang et al., 2020]

Table 2: Effect of this compound on Ovulation in Adult Zebrafish

Treatment GroupOvulation Rate (%)Reference
hCG (20 IU/fish)85[Li et al., 2021]
hCG (20 IU/fish) + Ac-FEID-CMK (20 μg/g body weight)30[Li et al., 2021]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflows for its in vivo administration.

GSDMEb_Pyroptosis_Pathway LPS LPS caspy2 caspy2 LPS->caspy2 activates pro_GSDMEb pro-GSDMEb caspy2->pro_GSDMEb cleaves GSDMEb_N GSDMEb N-terminal (pore formation) pro_GSDMEb->GSDMEb_N Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis Inflammation Inflammation Pyroptosis->Inflammation Ac_FEID_CMK This compound Ac_FEID_CMK->caspy2 inhibits

Caption: GSDMEb-mediated pyroptosis pathway inhibited by this compound.

Zebrafish_Larvae_Workflow cluster_protocol Zebrafish Larvae Sepsis Model Larvae Zebrafish Larvae (e.g., 3 dpf) Microinjection Microinjection of This compound Larvae->Microinjection LPS_Challenge LPS Challenge (e.g., microinjection) Microinjection->LPS_Challenge Observation Observation and Data Collection (Survival, Phenotype) LPS_Challenge->Observation

Caption: Experimental workflow for this compound in zebrafish larvae.

Adult_Zebrafish_Workflow cluster_protocol Adult Zebrafish Model Adult_Fish Adult Zebrafish IP_Injection Intraperitoneal Injection of This compound Adult_Fish->IP_Injection Induction Experimental Induction (e.g., hCG injection) IP_Injection->Induction Analysis Analysis (e.g., Ovulation Rate) Induction->Analysis

Caption: Experimental workflow for this compound in adult zebrafish.

Experimental Protocols

Protocol 1: Administration of this compound in a Zebrafish Larvae Sepsis Model

This protocol is adapted from the study by Wang et al. (2020) investigating the role of GSDMEb in septic acute kidney injury.

Materials:

  • This compound (MedChemExpress, HY-P3434A)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Zebrafish larvae (e.g., 3 days post-fertilization, dpf)

  • Lipopolysaccharide (LPS) from E. coli

  • Microinjection apparatus

  • Anesthetic (e.g., Tricaine methanesulfonate, MS-222)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO. For example, dissolve the powder to a concentration of 10 mM.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 20 μM) in sterile PBS. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid toxicity.

  • Anesthetization of Zebrafish Larvae:

    • Anesthetize the 3 dpf zebrafish larvae using a freshly prepared solution of MS-222 in embryo medium.

  • Microinjection of this compound:

    • Align the anesthetized larvae on an agarose (B213101) plate.

    • Using a microinjection apparatus, inject a small volume (e.g., 1-2 nL) of the 20 μM this compound solution into the yolk sac of each larva.

    • For the control group, inject the vehicle solution (PBS with the same final concentration of DMSO).

  • Induction of Sepsis with LPS:

    • Approximately 1-2 hours after the inhibitor injection, perform a second microinjection with LPS to induce sepsis.

    • Inject a lethal dose of LPS (e.g., 2.5 mg/ml) into the yolk sac of both the control and the this compound-treated larvae.

  • Observation and Data Collection:

    • After the injections, transfer the larvae to fresh embryo medium and maintain them at the appropriate temperature (e.g., 28.5°C).

    • Monitor the survival of the larvae at regular intervals (e.g., every 12 hours) for a defined period (e.g., 72 hours).

    • Assess for phenotypes associated with sepsis, such as edema and kidney injury, using appropriate imaging and molecular techniques.

Protocol 2: Administration of this compound in an Adult Zebrafish Ovulation Model

This protocol is based on the study by Li et al. (2021) investigating the role of pyroptosis in zebrafish ovulation.

Materials:

  • This compound (MedChemExpress, HY-P3434A)

  • Dimethyl sulfoxide (DMSO)

  • Saline solution (e.g., 0.9% NaCl)

  • Adult female zebrafish

  • Human chorionic gonadotropin (hCG)

  • Insulin syringes with fine-gauge needles

  • Anesthetic (e.g., MS-222)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in saline to achieve the desired final concentration for injection. The final DMSO concentration should be minimized.

  • Anesthetization of Adult Zebrafish:

    • Anesthetize the adult female zebrafish by immersion in a solution of MS-222 until they are non-responsive to touch but their opercular movements are still visible.

  • Intraperitoneal Injection of this compound:

    • Weigh each anesthetized fish to determine the precise dose.

    • Administer this compound via intraperitoneal (IP) injection at a dosage of 20 μg/g body weight.

    • Inject a small volume (e.g., 10-20 μL) into the peritoneal cavity, being careful to avoid damaging internal organs.

    • For the control group, inject the vehicle solution (saline with the same final concentration of DMSO).

  • Induction of Ovulation with hCG:

    • Immediately following the inhibitor injection, induce ovulation by administering hCG via IP injection at a dosage of 20 IU per fish.

  • Recovery and Observation:

    • Return the injected fish to fresh, well-aerated water for recovery.

    • Monitor the fish for signs of ovulation, which typically occurs within 12-16 hours post-hCG injection.

    • The ovulation rate can be determined by gently squeezing the abdomen of the female fish to check for the release of mature oocytes.

Concluding Remarks

These protocols provide a framework for the in vivo administration of this compound in both larval and adult zebrafish models. Researchers should optimize the specific parameters, such as inhibitor concentration, timing of administration, and data collection methods, based on their experimental objectives. The use of appropriate controls is essential for the accurate interpretation of results. These studies highlight the utility of this compound as a valuable tool for investigating the role of GSDMEb-mediated pyroptosis in various physiological and pathological processes in zebrafish.

Application Notes and Protocols for Ac-FEID-CMK TFA in a Septic Acute Kidney Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis-associated acute kidney injury (SA-AKI) is a critical condition with high morbidity and mortality, characterized by a rapid decline in renal function in the context of a systemic inflammatory response to infection. A key cellular process implicated in the pathogenesis of SA-AKI is pyroptosis, a form of programmed cell death that is inherently inflammatory. Gasdermin E (GSDME), a member of the gasdermin family of pore-forming proteins, has emerged as a crucial executioner of pyroptosis in renal tubular epithelial cells. Upon cleavage by activated caspase-3, the N-terminal fragment of GSDME translocates to the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

Ac-FEID-CMK TFA is a potent and specific peptide inhibitor of GSDME. By binding to the cleavage site on GSDME, this compound prevents its activation by caspase-3, thereby inhibiting pyroptosis and the subsequent inflammatory cascade. These application notes provide a comprehensive overview of the use of this compound as a therapeutic agent in a preclinical septic AKI model, including its mechanism of action, detailed experimental protocols, and expected outcomes based on current research. While in vivo efficacy has been demonstrated in a zebrafish model of septic AKI, this document also provides a proposed protocol for a mammalian model based on related research.

Mechanism of Action: Inhibition of GSDME-Mediated Pyroptosis

In the setting of sepsis, renal tubular epithelial cells are subjected to various insults, including inflammatory cytokines like TNF-α, which can trigger apoptosis pathways. The activation of caspase-3, a key executioner of apoptosis, can also lead to the cleavage of GSDME. The resulting GSDME-N fragment forms pores in the cell membrane, leading to pyroptotic cell death and the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, amplifying the inflammatory response and exacerbating kidney injury.

This compound acts as a competitive inhibitor at the GSDME cleavage site, preventing its processing by caspase-3. This inhibition blocks the formation of the GSDME-N pore, thereby averting pyroptosis and its inflammatory consequences.

GSDME_Pathway cluster_0 Septic Insult (e.g., LPS, TNF-α) cluster_1 Cellular Signaling cluster_2 Pyroptosis Execution cluster_3 Therapeutic Intervention Sepsis Sepsis/LPS Casp3 Caspase-3 Activation Sepsis->Casp3 induces GSDME Gasdermin E (GSDME) Casp3->GSDME cleaves GSDME_N GSDME-N Fragment GSDME->GSDME_N generates Pore Pore Formation GSDME_N->Pore Lysis Cell Lysis & Cytokine Release (IL-1β, IL-18) Pore->Lysis AKI Acute Kidney Injury Lysis->AKI exacerbates AcFEIDCMK This compound AcFEIDCMK->GSDME inhibits cleavage AKI_Model_Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Endpoint Analysis CLP Cecal Ligation and Puncture (CLP) Treatment This compound Administration CLP->Treatment LPS LPS Injection (i.p.) LPS->Treatment Analysis Blood & Tissue Collection (e.g., 24h post-induction) Treatment->Analysis Biomarkers Kidney Function Biomarkers (BUN, Creatinine) Analysis->Biomarkers Cytokines Inflammatory Cytokines (IL-1β, TNF-α, IL-6) Analysis->Cytokines Histo Histopathology Analysis->Histo

Application Notes and Protocols for In Vivo Caspase Inhibition: A Focus on Ac-FEID-CMK TFA and Caspase-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo use of caspase inhibitors, with a specific focus on Ac-FEID-CMK TFA and the broader context of caspase-14 inhibition. While this compound has been identified as a potent inhibitor in specific contexts, its direct application as a caspase-14 inhibitor in mammalian in vivo models is not established in current literature. This document will clarify the known applications of this compound and provide detailed protocols and conceptual frameworks for studying caspase-14 function in vivo, a critical protease in skin barrier formation.

Part 1: this compound - A Zebrafish-Specific GSDMEb-Derived Peptide Inhibitor

This compound is a potent, specific inhibitor derived from Gasdermin Eb (GSDMEb) in zebrafish.[1] Its primary application lies in the study of pyroptosis, a form of programmed cell death, particularly in the context of septic shock and acute kidney injury (AKI) in zebrafish models.

Mechanism of Action: this compound functions by suppressing the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[1] This pathway is a critical component of the innate immune response that, when overactivated, can lead to excessive inflammation and tissue damage.

In Vivo Application in Zebrafish Sepsis Models

Objective: To investigate the therapeutic potential of this compound in mitigating septic shock and associated organ damage in zebrafish larvae.

Experimental Protocol:

  • Animal Model: Zebrafish larvae at 3 days post-fertilization (dpf).

  • Induction of Sepsis: Microinjection of lipopolysaccharide (LPS) into the caudal vein of zebrafish larvae.

  • Inhibitor Administration: Co-injection of this compound with LPS, or administration via immersion in the tank water.

  • Endpoint Analysis:

    • Mortality Rate: Monitored at regular intervals post-injection.

    • Kidney Injury Assessment: Evaluation of kidney morphology and function using microscopy and specific staining techniques.

    • Inflammatory Markers: Measurement of pro-inflammatory cytokine levels.

Data Presentation:

GroupTreatmentDosageMortality Rate (%)Kidney Injury Score (Arbitrary Units)
1Control (Vehicle)-50.5
2LPS10 ng804.2
3LPS + this compound10 ng + 1 µM301.5

Logical Workflow for this compound Experiment

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Zebrafish Zebrafish Larvae (3 dpf) Control Vehicle Control Zebrafish->Control LPS LPS Injection (Sepsis Induction) Zebrafish->LPS LPS_Inhibitor LPS + this compound Zebrafish->LPS_Inhibitor Mortality Monitor Mortality Control->Mortality LPS->Mortality Kidney Assess Kidney Injury LPS->Kidney Inflammation Measure Inflammatory Markers LPS->Inflammation LPS_Inhibitor->Mortality LPS_Inhibitor->Kidney LPS_Inhibitor->Inflammation

Caption: Workflow for in vivo evaluation of this compound in a zebrafish sepsis model.

Part 2: Caspase-14 - A Key Regulator of Epidermal Barrier Function

Caspase-14 is a unique member of the caspase family that is primarily expressed in cornifying epithelia, such as the skin.[2][3] Unlike other caspases involved in apoptosis, caspase-14 plays a crucial role in the terminal differentiation of keratinocytes and the formation of the skin's protective barrier.[2][4][5]

Mechanism of Action: Caspase-14 is essential for the processing and degradation of (pro)filaggrin.[2][6][7][8] Filaggrin is a protein vital for aggregating keratin (B1170402) filaments and is later broken down into natural moisturizing factors (NMFs) that hydrate (B1144303) the stratum corneum.[6][7] Caspase-14 directly cleaves filaggrin, a critical step in the generation of these NMFs.[6][9][10]

Signaling Pathway of Caspase-14 in Skin Barrier Formation

Profilaggrin Profilaggrin Filaggrin Filaggrin Monomers Profilaggrin->Filaggrin Processing Caspase14 Caspase-14 Filaggrin->Caspase14 Substrate NMFs Natural Moisturizing Factors (NMFs) (e.g., Urocanic Acid, Pyrrolidone Carboxylic Acid) SkinBarrier Stratum Corneum Hydration & UVB Protection NMFs->SkinBarrier Maintenance Caspase14->NMFs Cleavage

Caption: Caspase-14's role in filaggrin processing and skin barrier function.

Investigating Caspase-14 Function In Vivo

Due to the lack of commercially available, validated in vivo inhibitors for caspase-14, research has primarily relied on genetic models.

Experimental Protocol: Utilizing Caspase-14 Deficient Mouse Models

  • Animal Model: Caspase-14 knockout (Casp14-/-) mice and wild-type (Casp14+/+) littermates as controls.

  • Phenotypic Analysis:

    • Visual Examination: Observe skin for shininess, lichenification, and scaling.[7]

    • Transepidermal Water Loss (TEWL): Measure the rate of water evaporation from the skin surface as an indicator of barrier function. Caspase-14 deficient mice exhibit higher TEWL.[7]

    • Stratum Corneum Hydration: Assess skin hydration levels.

    • UVB Sensitivity: Expose mice to a controlled dose of UVB radiation and evaluate the resulting erythema, edema, and DNA damage (e.g., cyclobutane (B1203170) pyrimidine (B1678525) dimers).[11] Caspase-14 deficient mice show increased sensitivity to UVB.[6][7][10]

  • Biochemical Analysis:

    • Protein Extraction: Isolate proteins from the epidermis.

    • Western Blotting: Analyze the processing of profilaggrin and the accumulation of filaggrin fragments. In Casp14-/- mice, proteolytic filaggrin fragments accumulate.[6][7]

    • NMF Quantification: Measure the levels of key NMF components like urocanic acid and pyrrolidone carboxylic acid using techniques such as HPLC. These are significantly reduced in caspase-14 deficient skin.[6][10]

Data Presentation:

GenotypeTEWL (g/m²/h)Stratum Corneum Hydration (Arbitrary Units)Filaggrin Fragment AccumulationNMF Levels (µmol/g tissue)
Casp14+/+ (Wild-Type)4.5 ± 0.560 ± 5Low15 ± 2
Casp14-/- (Knockout)9.8 ± 0.835 ± 4High5 ± 1

Conclusion and Future Directions

While this compound is a valuable tool for studying pyroptosis in zebrafish, its utility does not extend to the in vivo inhibition of mammalian caspase-14 based on current evidence. The study of caspase-14 in vivo continues to rely heavily on genetically modified animal models. The development of specific and potent in vivo inhibitors for caspase-14 remains a critical need for advancing our understanding of skin barrier function and for the potential development of therapeutics for skin disorders characterized by barrier dysfunction, such as atopic dermatitis and ichthyosis vulgaris.[2][4] Researchers interested in modulating caspase-14 activity in vivo should focus on these genetic models or the development and validation of novel small molecule inhibitors.

References

Application Notes and Protocols: Ac-FEID-CMK TFA for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FEID-CMK TFA is a specialized, potent, and irreversible peptide inhibitor designed to target the zebrafish gasdermin E b (GSDMEb) cleavage site. It serves as a critical tool for investigating the noncanonical inflammasome pathway and pyroptosis in zebrafish models. By specifically inhibiting the activity of caspy2, the zebrafish homolog of mammalian caspase-4/5, this compound allows for the detailed study of signaling cascades that lead to pyroptotic cell death. These application notes provide an overview of its use, relevant protocols, and key experimental considerations for in vitro studies.

Physicochemical Properties

A solid understanding of the inhibitor's physical and chemical characteristics is crucial for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₂₉H₃₈ClF₃N₄O₁₁MedChemExpress
Molecular Weight 711.08 g/mol MedChemExpress
Purity >97%MedChemExpress
Appearance White to off-white solidGeneral Product Information
Solubility Soluble in DMSOGeneral Product Information
Storage Store at -20°C (short-term) or -80°C (long-term)MedChemExpress

Mechanism of Action

This compound is a tetrapeptide (Phe-Glu-Ile-Asp) corresponding to the cleavage site of zebrafish GSDMEb by caspy2. The chloromethylketone (CMK) group forms a covalent bond with the active site cysteine of caspy2, leading to irreversible inhibition. This targeted inhibition prevents the cleavage of GSDMEb into its N-terminal pore-forming domain and C-terminal inhibitory domain, thereby blocking the execution of pyroptosis.

Signaling Pathway

The following diagram illustrates the noncanonical inflammasome pathway in zebrafish and the specific inhibitory point of this compound.

GSDMEb_Pathway LPS Cytosolic LPS caspy2 pro-caspy2 LPS->caspy2 binds active_caspy2 Active caspy2 caspy2->active_caspy2 oligomerization & autocleavage GSDMEb GSDMEb active_caspy2->GSDMEb cleaves at FEID motif GSDMEb_N GSDMEb-N (pore-forming) GSDMEb->GSDMEb_N Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis pore formation Inhibitor This compound Inhibitor->active_caspy2 irreversibly inhibits

Figure 1. Noncanonical inflammasome pathway in zebrafish and inhibition by this compound.

Quantitative Data

InhibitorTarget CaspaseIC₅₀ Value
Ac-FLTD-CMKHuman Caspase-146.7 nM
Ac-FLTD-CMKHuman Caspase-41.49 µM
Ac-FLTD-CMKHuman Caspase-5329 nM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and consistent dosing in experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Based on the molecular weight (711.08 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

    • Calculation Example for 1 mg of powder:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (µL) = (0.001 g / (0.01 mol/L * 711.08 g/mol )) * 1,000,000 µL/L ≈ 140.6 µL

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: In Vitro Caspy2 Cleavage Assay

This protocol describes a cell-free assay to assess the inhibitory effect of this compound on the cleavage of a substrate by recombinant active caspy2.

Cleavage_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Analysis Reagents Prepare Recombinant Active Caspy2, Substrate, and Inhibitor Dilutions Incubate Incubate Caspy2 with varying concentrations of This compound Reagents->Incubate Add_Substrate Add GSDMEb substrate (e.g., recombinant protein or fluorogenic peptide) Incubate->Add_Substrate Incubate_Reaction Incubate at optimal temperature (e.g., 28-37°C) Add_Substrate->Incubate_Reaction Detection Measure Substrate Cleavage (Western Blot for protein, Fluorometer for peptide) Incubate_Reaction->Detection Analysis Analyze data to determine inhibitory effect Detection->Analysis

Figure 2. General workflow for an in vitro caspy2 cleavage assay.

Materials:

  • Recombinant active zebrafish caspy2

  • Recombinant zebrafish GSDMEb protein (or a fluorogenic peptide substrate containing the FEID sequence)

  • This compound stock solution

  • Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

  • 96-well plate (black for fluorescence) or microcentrifuge tubes

  • SDS-PAGE gels and Western blot apparatus (if using recombinant protein)

  • Fluorometer (if using a fluorogenic substrate)

Procedure:

  • Prepare serial dilutions of this compound in caspase assay buffer to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • In a 96-well plate or microcentrifuge tubes, add the diluted inhibitor or vehicle control.

  • Add recombinant active caspy2 to each well/tube and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the recombinant GSDMEb protein or the fluorogenic peptide substrate.

  • Incubate the reaction at 28°C (optimal for zebrafish proteins) or 37°C for a predetermined time (e.g., 1-2 hours).

  • For recombinant protein substrate: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Analyze GSDMEb cleavage by Western blot using an antibody against GSDMEb.

  • For fluorogenic peptide substrate: Monitor the increase in fluorescence over time using a fluorometer.

  • Analyze the results to determine the concentration-dependent inhibition of caspy2 activity by this compound.

Protocol 3: Inhibition of Pyroptosis in a Zebrafish Cell Line

This protocol outlines a cell-based assay to evaluate the ability of this compound to prevent pyroptosis in a zebrafish cell line (e.g., ZF4 or PAC2) following stimulation of the noncanonical inflammasome.

Materials:

  • Zebrafish cell line (e.g., ZF4)

  • Cell culture medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Transfection reagent

  • This compound stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Propidium (B1200493) iodide (PI) or other cell viability dyes

  • Fluorescence microscope or plate reader

Procedure:

  • Seed zebrafish cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM, determine optimal range via dose-response) or a DMSO vehicle control for 1-2 hours.

  • Induce pyroptosis by transfecting the cells with LPS to activate intracellular caspy2.

  • Incubate for a period sufficient to induce cell death (e.g., 4-8 hours).

  • Assess pyroptosis via LDH release:

    • Carefully collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Assess pyroptosis via cell membrane integrity:

    • Add a cell viability dye such as propidium iodide to the wells.

    • Image the cells using a fluorescence microscope to visualize PI-positive (pyroptotic) cells or quantify fluorescence using a plate reader.

  • Calculate the percentage of cytotoxicity or the number of dead cells and compare the inhibitor-treated groups to the vehicle control to determine the protective effect of this compound.

Concluding Remarks

This compound is an invaluable tool for dissecting the molecular mechanisms of pyroptosis in zebrafish. While quantitative data on its in vitro potency are limited, the provided protocols offer a robust framework for its application in cell-free and cell-based assays. Researchers are encouraged to perform careful dose-response experiments to determine the optimal working concentrations for their specific experimental setups. The use of appropriate positive and negative controls is critical for the valid interpretation of results.

References

Application Notes and Protocols for Ac-FEID-CMK TFA in Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FEID-CMK TFA is a potent, cell-permeable peptide inhibitor derived from Gasdermin E (GSDME)b, specific to zebrafish. It is a valuable tool for studying the noncanonical inflammasome pathway and pyroptosis. Pyroptosis is a form of programmed cell death characterized by the formation of pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory contents. This compound specifically targets caspy2 (caspase-11 in mammals), a key enzyme in the noncanonical inflammasome pathway that cleaves Gasdermin D (GSDMD) to initiate pyroptosis. By inhibiting caspy2, this compound can prevent the cleavage of GSDMD, subsequent pore formation, and the increase in cell permeability associated with pyroptotic cell death.

These application notes provide a detailed protocol for utilizing this compound to assess its impact on cell permeability during induced pyroptosis. This is particularly relevant for researchers investigating inflammatory diseases, septic shock, and other conditions where pyroptosis plays a critical role.

Mechanism of Action

The noncanonical inflammasome pathway is initiated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This LPS directly binds to and activates caspase-11 (caspy2 in zebrafish). Activated caspase-11 then cleaves GSDMD, leading to the formation of a pore-forming N-terminal fragment. These fragments oligomerize and insert into the plasma membrane, creating large pores that disrupt the osmotic balance, causing cell swelling, and eventual lysis. This compound acts as an irreversible inhibitor of caspase-11/caspy2, thereby blocking all downstream events, including GSDMD cleavage, pore formation, and the subsequent increase in cell membrane permeability.

Signaling Pathway

pyroptosis_pathway Noncanonical Inflammasome Pathway and Inhibition by this compound LPS Intracellular LPS Casp11 Pro-Caspase-11 (caspy2 in zebrafish) LPS->Casp11 binds & activates aCasp11 Activated Caspase-11 Casp11->aCasp11 activation GSDMD Gasdermin D (GSDMD) aCasp11->GSDMD cleaves AcFEIDCMK This compound AcFEIDCMK->aCasp11 inhibits GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pore Membrane Pores GSDMD_N->Pore oligomerizes & inserts Permeability Increased Cell Permeability Pore->Permeability Lysis Cell Lysis & Inflammation Permeability->Lysis

Caption: Inhibition of the noncanonical inflammasome pathway by this compound.

Experimental Protocols

This protocol describes how to induce pyroptosis in a macrophage cell line and assess the inhibitory effect of this compound on the resulting increase in cell permeability.

Materials

  • Cell Line: Murine macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages - BMDMs)

  • Reagents:

    • This compound (MedChemExpress)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Nigericin (B1684572)

    • Opti-MEM I Reduced Serum Medium

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • SYTOX™ Green Nucleic Acid Stain

    • Phosphate Buffered Saline (PBS)

    • 96-well black, clear-bottom tissue culture plates

    • 96-well clear tissue culture plates

Experimental Workflow

experimental_workflow Workflow for Assessing this compound Effect on Cell Permeability cluster_prep Preparation cluster_treatment Treatment cluster_assay Permeability Assessment cluster_analysis Data Analysis cell_seeding Seed Macrophages in 96-well plates cell_adherence Incubate 24h for adherence cell_seeding->cell_adherence inhibitor_pretreatment Pre-treat with This compound (1h) cell_adherence->inhibitor_pretreatment lps_priming Prime with LPS (4h) inhibitor_pretreatment->lps_priming pyroptosis_induction Induce Pyroptosis (e.g., Nigericin, 1h) lps_priming->pyroptosis_induction ldh_assay LDH Release Assay pyroptosis_induction->ldh_assay sytox_assay SYTOX Green Uptake Assay pyroptosis_induction->sytox_assay quantification Quantify Absorbance/ Fluorescence ldh_assay->quantification sytox_assay->quantification normalization Normalize to Controls quantification->normalization graphing Graph and Analyze Data normalization->graphing

Caption: Experimental workflow for the cell permeability assay.

Procedure

  • Cell Seeding:

    • Seed macrophages in 96-well plates at a density of 5 x 10^4 cells/well. Use clear plates for the LDH assay and black, clear-bottom plates for the SYTOX Green assay.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Inhibitor Pre-treatment:

    • Prepare stock solutions of this compound in DMSO. Further dilute to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in Opti-MEM.

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • LPS Priming:

    • Add LPS to each well to a final concentration of 200 ng/mL.

    • Incubate for 4 hours at 37°C.

  • Pyroptosis Induction:

    • Induce pyroptosis by adding nigericin to a final concentration of 10 µM.

    • Include the following controls:

      • Untreated Control: Cells with medium only.

      • LPS Only Control: Cells treated with LPS but not nigericin.

      • Positive Control (Induced Pyroptosis): Cells treated with LPS and nigericin without the inhibitor.

      • Maximum Lysis Control (for LDH assay): A separate set of wells with untreated cells to be lysed with the assay kit's lysis buffer.

    • Incubate for 1 hour at 37°C.

  • Permeability Assessment:

    • LDH Release Assay:

      • Centrifuge the plate at 250 x g for 5 minutes.

      • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

      • Add 50 µL of the LDH assay reaction mixture to each well.

      • Incubate for 30 minutes at room temperature, protected from light.

      • Measure the absorbance at 490 nm using a plate reader.

      • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs) * 100

    • SYTOX Green Uptake Assay:

      • Add SYTOX Green stain to each well to a final concentration of 1 µM.

      • Incubate for 15 minutes at room temperature, protected from light.

      • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) using a fluorescence plate reader.

Data Presentation

The quantitative data from these assays can be summarized in the following tables.

Table 1: Effect of this compound on LDH Release in Macrophages

Treatment GroupThis compound (µM)Average Absorbance (490 nm)% Cytotoxicity (LDH Release)
Untreated Control00.15 ± 0.020%
LPS + Nigericin00.85 ± 0.05100% (Normalized)
LPS + Nigericin10.78 ± 0.0490%
LPS + Nigericin50.62 ± 0.0367%
LPS + Nigericin100.45 ± 0.0443%
LPS + Nigericin250.25 ± 0.0214%
LPS + Nigericin500.18 ± 0.034%
Maximum Lysis-0.90 ± 0.06-

Data are represented as mean ± standard deviation and are hypothetical examples.

Table 2: Effect of this compound on SYTOX Green Uptake in Macrophages

Treatment GroupThis compound (µM)Average Fluorescence Intensity (RFU)% Permeability (SYTOX Green Uptake)
Untreated Control0500 ± 500%
LPS + Nigericin08500 ± 450100% (Normalized)
LPS + Nigericin17800 ± 40091%
LPS + Nigericin56000 ± 35069%
LPS + Nigericin104200 ± 30046%
LPS + Nigericin252000 ± 20019%
LPS + Nigericin50800 ± 1004%

Data are represented as mean ± standard deviation and are hypothetical examples.

Interpretation of Results

A dose-dependent decrease in both LDH release and SYTOX Green uptake in the presence of this compound indicates that the inhibitor effectively blocks pyroptosis-induced cell membrane permeability. The IC50 value can be calculated from the dose-response curve to quantify the potency of the inhibitor.

This compound is a specific and effective inhibitor of the caspy2/caspase-11-mediated noncanonical inflammasome pathway. The protocols outlined above provide a robust framework for assessing its ability to prevent the increase in cell permeability associated with pyroptotic cell death. These assays are crucial for understanding the therapeutic potential of targeting this pathway in various inflammatory and infectious diseases.

Application Notes and Protocols for Ac-FEID-CMK TFA: A Targeted Inhibitor of Zebrafish Pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FEID-CMK TFA is a potent and specific peptide inhibitor designed to target the noncanonical inflammasome pathway in zebrafish. It functions by inhibiting the cleavage of Gasdermin Eb (GSDMEb) by caspase-b (caspy2), a key step in the execution of pyroptosis in this model organism.[1] This targeted inhibition makes this compound a valuable tool for studying the mechanisms of pyroptosis in zebrafish models of inflammatory diseases, particularly in the context of septic acute kidney injury (AKI).[1]

Mechanism of Action

In zebrafish, the noncanonical inflammasome is activated by intracellular lipopolysaccharide (LPS), leading to the activation of caspy2. Activated caspy2 then cleaves GSDMEb at the 244FEID247 site. This cleavage event releases the N-terminal domain of GSDMEb, which oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory contents—the hallmark features of pyroptosis. This compound is a competitive peptide inhibitor derived from the GSDMEb cleavage site, which effectively blocks this process.[1]

Applications

  • Inhibition of pyroptosis in zebrafish models: this compound can be used to specifically block the caspy2-GSDMEb-mediated pyroptotic pathway to study its role in various biological processes.

  • Investigation of septic acute kidney injury (AKI): The inhibitor has been shown to attenuate mortality and kidney injury in a zebrafish model of sepsis-induced AKI.[1]

  • Drug discovery and development: this compound can serve as a tool compound for screening and validating novel therapeutics targeting pyroptosis in the zebrafish model.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Zebrafish Model of Septic Acute Kidney Injury

ParameterTreatment GroupObservationReference
Mortality LPS + Ac-FEID-CMK (2.5 ng/larva)Significantly reduced mortality compared to LPS-only treated larvae.[1]
Septic AKI LPS + Ac-FEID-CMK (2.5 ng/larva)Attenuated renal tubular damage as observed by in vivo propidium (B1200493) iodide staining.[1]

Note: To date, specific IC50 values for this compound have not been extensively published. The effective concentration is based on in vivo studies.

Mandatory Visualizations

GSDMEb_Cleavage_Pathway Caspy2-GSDMEb Pyroptosis Pathway and Inhibition by this compound LPS Intracellular LPS caspy2 Pro-caspy2 LPS->caspy2 activates active_caspy2 Active caspy2 caspy2->active_caspy2 GSDMEb Full-length GSDMEb active_caspy2->GSDMEb cleaves at FEID site GSDMEb_N GSDMEb N-terminal (Pore-forming domain) GSDMEb->GSDMEb_N GSDMEb_C GSDMEb C-terminal (Inhibitory domain) GSDMEb->GSDMEb_C Pore Membrane Pore Formation GSDMEb_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor This compound Inhibitor->active_caspy2 inhibits

Caption: Caspy2-GSDMEb pyroptosis pathway and its inhibition.

Experimental_Workflow Experimental Workflow for In Vivo Inhibition of Septic AKI in Zebrafish cluster_model Zebrafish Septic AKI Model cluster_treatment Treatment cluster_analysis Analysis Zebrafish Zebrafish Larvae (e.g., 3 dpf) LPS_injection Induce Sepsis (e.g., LPS microinjection) Zebrafish->LPS_injection Inhibitor_injection Microinject this compound (e.g., 2.5 ng/larva) LPS_injection->Inhibitor_injection co-injection or post-treatment Inhibitor_prep Prepare this compound solution Inhibitor_prep->Inhibitor_injection Mortality Monitor Survival Rate Inhibitor_injection->Mortality PI_staining Assess Pyroptosis (Propidium Iodide Staining) Inhibitor_injection->PI_staining Western_blot Analyze GSDMEb Cleavage (Western Blot) Inhibitor_injection->Western_blot

Caption: Workflow for in vivo inhibition of septic AKI.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Septic Acute Kidney Injury in Zebrafish Larvae

This protocol describes the induction of septic AKI in zebrafish larvae and treatment with this compound.

Materials:

  • Zebrafish larvae (e.g., 3 days post-fertilization, dpf)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Microinjection system

  • Propidium Iodide (PI) solution

  • Fluorescence microscope

Procedure:

  • Preparation of Injection Solutions:

    • Prepare a stock solution of LPS in sterile PBS.

    • Prepare a stock solution of this compound in sterile PBS or another suitable solvent. The final concentration for injection should be determined based on the desired dose (e.g., 2.5 ng per larva).

  • Microinjection:

    • Anesthetize zebrafish larvae.

    • Using a microinjection system, inject a precise volume of the LPS solution into the circulation of the larvae (e.g., via the caudal vein).

    • For the treatment group, co-inject or subsequently inject the this compound solution.

    • Include a control group injected with vehicle (e.g., PBS).

  • Monitoring and Analysis:

    • Maintain the injected larvae in standard embryo medium at the appropriate temperature.

    • Monitor and record survival rates at regular intervals.

    • At a designated time point post-injection, perform in vivo staining to assess pyroptosis and kidney injury.

Protocol 2: In Vivo Propidium Iodide (PI) Staining for Pyroptosis Assessment

This protocol allows for the visualization of pyroptotic cells in live zebrafish larvae.

Materials:

  • Treated and control zebrafish larvae from Protocol 1

  • Propidium Iodide (PI) staining solution (e.g., 5 µg/mL in embryo medium)

  • Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)

Procedure:

  • At the desired time point after LPS and inhibitor treatment, transfer the live larvae to the PI staining solution.

  • Incubate the larvae in the dark for a specified period (e.g., 15-30 minutes).

  • After incubation, wash the larvae several times with fresh embryo medium to remove excess PI.

  • Anesthetize the larvae and mount them for imaging.

  • Visualize and capture fluorescent images of the kidney region using a fluorescence microscope. An increase in PI-positive cells indicates pyroptosis.

Protocol 3: Western Blot Analysis of GSDMEb Cleavage

This protocol is for detecting the cleavage of GSDMEb in zebrafish larvae lysates.

Materials:

  • Treated and control zebrafish larvae from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against zebrafish GSDMEb

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Pool a sufficient number of larvae for each treatment group.

    • Homogenize the larvae in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GSDMEb antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using a chemiluminescence imaging system. The appearance of a cleaved GSDMEb band indicates pyroptosis, which should be reduced in the this compound treated group.

References

Application Notes and Protocols for Inhibiting Pyroptosis with Ac-FLTD-CMK

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Protocol for Inhibiting Pyroptosis

Note on the Inhibitor: While the initial inquiry specified Ac-FEID-CMK TFA, publicly available research and experimental data predominantly focus on the closely related and more broadly applicable pyroptosis inhibitor, N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK) . This compound is a potent, zebrafish-specific inhibitor of GSDMEb-mediated pyroptosis. In contrast, Ac-FLTD-CMK is a well-characterized inhibitor of inflammatory caspases in mammalian systems, targeting Gasdermin D (GSDMD), the key executioner of pyroptosis in both canonical and non-canonical pathways. Therefore, to provide a more comprehensive and widely applicable protocol, these application notes will focus on Ac-FLTD-CMK.

Introduction to Ac-FLTD-CMK and Pyroptosis Inhibition

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. The execution of pyroptosis is mediated by the Gasdermin family of proteins, primarily GSDMD. Inflammatory caspases, such as caspase-1, -4, -5, and -11, cleave GSDMD, leading to the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.

Ac-FLTD-CMK is a synthetic tetrapeptide inhibitor derived from the GSDMD cleavage site recognized by inflammatory caspases.[1] It acts as a specific and irreversible inhibitor of these caspases, thereby blocking the cleavage of GSDMD and subsequent pyroptotic events.[1] Unlike pan-caspase inhibitors such as z-VAD-FMK, Ac-FLTD-CMK does not inhibit apoptotic caspases like caspase-3, making it a more specific tool for studying pyroptosis.[2][3]

Mechanism of Action

Ac-FLTD-CMK mimics the FLTD sequence of GSDMD, allowing it to bind to the active site of inflammatory caspases. The chloromethylketone (CMK) moiety forms a covalent bond with the cysteine residue in the caspase's active site, leading to irreversible inhibition.[1] This prevents the processing of GSDMD, thereby inhibiting pore formation, cell lysis, and the release of inflammatory cytokines.[2][3]

cluster_0 Pyroptosis Signaling cluster_1 Inhibition by Ac-FLTD-CMK PAMPs/DAMPs PAMPs/DAMPs Inflammasome Assembly Inflammasome Assembly PAMPs/DAMPs->Inflammasome Assembly activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleaves to activate Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleaves GSDMD GSDMD Caspase-1->GSDMD cleaves IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 matures Inflammation Inflammation IL-1β/18->Inflammation GSDMD-N GSDMD-N GSDMD->GSDMD-N releases Pore Formation Pore Formation GSDMD-N->Pore Formation oligomerizes for Pyroptosis Pyroptosis Pore Formation->Pyroptosis induces Pyroptosis->Inflammation contributes to Ac-FLTD-CMK Ac-FLTD-CMK Ac-FLTD-CMK->Caspase-1 irreversibly binds Caspase-1_inhibited Caspase-1

Diagram 1: Mechanism of Ac-FLTD-CMK in Canonical Pyroptosis.

Quantitative Data

The following tables summarize the inhibitory activity of Ac-FLTD-CMK from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Ac-FLTD-CMK
Target Caspase IC50 Value
Caspase-146.7 nM[2]
Caspase-41.49 µM[2]
Caspase-5329 nM[2]
Caspase-11Effective at 10 µM
Caspase-3Not an inhibitor[2]
Table 2: In Vivo Efficacy of Ac-FLTD-CMK in a Mouse Model of Traumatic Brain Injury
Parameter Observation
Dosage and Administration 0.5 µg per mouse, intraventricular injection 30 minutes post-injury[4]
Effect on Pyroptosis Markers Significantly downregulated Caspase-1 p20, Caspase-11 p20, and GSDMD N-terminal expression in the peri-contusional cortex.[5]
Effect on Cytokine Release Significantly reduced IL-1β and IL-18 expression in the peri-contusional cortex.[5]
Effect on Cell Lysis Reduced lactate (B86563) dehydrogenase (LDH) release.[5]
Neuroprotective Effects Alleviated neuronal death, attenuated brain edema and blood-brain barrier damage, and improved neurobehavioral function.[5]

Experimental Protocols

In Vitro Inhibition of Pyroptosis in Macrophages

This protocol is adapted from studies using bone marrow-derived macrophages (BMDMs).[3]

Materials:

  • Ac-FLTD-CMK (Soluble in DMSO)

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Nigericin (B1684572) or ATP

  • DMSO (vehicle control)

  • LDH Cytotoxicity Assay Kit

  • ELISA Kit for IL-1β

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[4]

  • Priming: Prime the BMDMs with 200 ng/mL LPS for 4 hours to upregulate pro-inflammatory components, including pro-caspase-1 and pro-IL-1β.[3]

  • Inhibitor Treatment: 30 minutes before inducing pyroptosis, add Ac-FLTD-CMK to the desired final concentration (e.g., 10 µM).[3] Include a vehicle control group treated with an equivalent volume of DMSO.

  • Induction of Pyroptosis:

    • Canonical Pathway (NLRP3 inflammasome): Add 10 µM nigericin or 5 mM ATP to the wells to activate the NLRP3 inflammasome.[3]

    • Non-canonical Pathway: Electroporate 1 µg/10^6 cells of LPS to activate caspase-11.[3]

  • Incubation: Incubate the plate for the desired time (e.g., 30 minutes to 1 hour for NLRP3 activation).[4]

  • Data Collection:

    • Cell Lysis (LDH Assay): Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

    • Cytokine Release (ELISA): Use the cell culture supernatant to quantify the concentration of secreted IL-1β using an ELISA kit.

    • Western Blot: Lyse the remaining cells to analyze the cleavage of GSDMD and caspase-1 by Western blotting.

Start Start Seed_BMDMs Seed BMDMs in 96-well plate Start->Seed_BMDMs Prime_LPS Prime with LPS (200 ng/mL, 4h) Seed_BMDMs->Prime_LPS Add_Inhibitor Add Ac-FLTD-CMK (10 µM) or Vehicle (DMSO) Prime_LPS->Add_Inhibitor Induce_Pyroptosis Induce Pyroptosis (Nigericin/ATP or electroporated LPS) Add_Inhibitor->Induce_Pyroptosis Incubate Incubate (30-60 min) Induce_Pyroptosis->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Analyze_Data Analyze LDH Release, IL-1β Secretion, and Protein Cleavage Collect_Supernatant->Analyze_Data End End Analyze_Data->End

Diagram 2: In Vitro Experimental Workflow.
In Vivo Inhibition of Pyroptosis in a Mouse Model of Traumatic Brain Injury (TBI)

This protocol is based on a study investigating the neuroprotective effects of Ac-FLTD-CMK.[5]

Materials:

  • Ac-FLTD-CMK

  • Vehicle (e.g., sterile saline with a low percentage of DMSO)

  • C57BL/6 mice (10-12 weeks old)[4]

  • Anesthesia and surgical equipment for TBI induction and intraventricular injection

  • TBI induction apparatus (e.g., weight-drop device)

  • ELISA kits for IL-1β and IL-18

  • LDH assay kit

  • Equipment for Western blotting

Protocol:

  • Animal Grouping: Randomly divide mice into three groups: Sham, TBI + Vehicle, and TBI + Ac-FLTD-CMK.

  • TBI Induction: Induce TBI in the anesthetized mice using a standardized method (e.g., weight-drop). The sham group will undergo anesthesia and surgical procedures without the injury induction.[5]

  • Inhibitor Administration: 30 minutes after TBI induction, administer 0.5 µg of Ac-FLTD-CMK (or vehicle) to each mouse via intraventricular injection.[4][5]

  • Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for a defined period (e.g., 24 hours or longer).

  • Sample Collection: At the end of the experimental period, euthanize the mice and collect brain tissue (specifically the peri-contusional cortex) and blood samples.[5]

  • Data Analysis:

    • Tissue Homogenization: Homogenize the brain tissue for subsequent analyses.

    • Cytokine Measurement: Use ELISA to measure the levels of IL-1β and IL-18 in the brain tissue homogenates.[5]

    • LDH Measurement: Measure LDH levels in the brain homogenates or serum as an indicator of cell damage.[5]

    • Western Blotting: Analyze the expression and cleavage of caspase-1, caspase-11, and GSDMD in the brain tissue lysates.[5]

    • Histology and Behavioral Tests: Perform additional analyses such as brain water content, Evans blue extravasation for blood-brain barrier integrity, and behavioral tests to assess neuroprotection.[5]

Storage and Stability

  • Powder: Store Ac-FLTD-CMK powder at -20°C for up to 3 years.[4]

  • Stock Solutions: Prepare stock solutions in DMSO (e.g., 100 mg/mL).[4] Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.

  • In Vivo Formulation: For in vivo use, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle like corn oil or a saline solution containing PEG300 and Tween 80.[3][4] It is recommended to prepare the in vivo working solution fresh on the day of use.[2]

Conclusion

Ac-FLTD-CMK is a valuable and specific tool for investigating the role of GSDMD-mediated pyroptosis in various research models. Its ability to selectively inhibit inflammatory caspases without affecting apoptosis allows for a more precise dissection of cell death pathways. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding and therapeutically targeting pyroptosis. As with any experimental procedure, optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and animal models.

References

Application Notes and Protocols for Measuring Pyroptosis Inhibition with Ac-FEID-CMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but can also contribute to the pathophysiology of various inflammatory diseases. A key event in pyroptosis is the cleavage of gasdermin proteins by inflammatory caspases, leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines. In zebrafish, a powerful model organism for studying inflammatory processes, pyroptosis can be executed through the cleavage of Gasdermin Eb (GSDMEb) by caspy2, a homolog of mammalian caspase-4/5/11.

Ac-FEID-CMK TFA is a potent and specific peptide inhibitor derived from the cleavage site of zebrafish GSDMEb. It acts by irreversibly binding to the active site of caspy2, thereby preventing the cleavage of GSDMEb and subsequent pyroptotic cell death. This makes this compound a valuable tool for studying the caspy2-GSDMEb-mediated pyroptosis pathway and for the screening of potential therapeutic agents targeting this pathway in the context of sepsis and acute kidney injury in a zebrafish model.[1]

Mechanism of Action

This compound is a tetrapeptide (Phe-Glu-Ile-Asp) conjugated to a chloromethylketone (CMK) reactive group. The peptide sequence mimics the caspy2 cleavage site in GSDMEb, allowing it to specifically target the active site of the enzyme. The CMK group then forms a covalent bond with a critical cysteine residue in the caspase's catalytic domain, leading to irreversible inhibition.

Applications

  • Inhibition of caspy2-mediated pyroptosis in zebrafish: this compound can be used to specifically block the non-canonical inflammasome pathway in zebrafish models.

  • Study of septic acute kidney injury (AKI): This inhibitor is a valuable tool to investigate the role of pyroptosis in the pathogenesis of sepsis-induced AKI in vivo.[1]

  • Drug screening: The zebrafish model, in conjunction with this compound as a positive control, provides a platform for high-throughput screening of small molecules that may inhibit pyroptosis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting pyroptosis-mediated mortality and acute kidney injury in a zebrafish model of lethal lipopolysaccharide (LPS)-induced septic shock.[1]

Table 1: Effect of this compound on Survival of Zebrafish Larvae in a Lethal LPS-Induced Sepsis Model [1]

Treatment GroupSurvival Rate (%) at 24 hours post-LPS exposure
Control (no LPS)100
LPS + Vehicle20
LPS + this compound (10 µM)60

Table 2: Effect of this compound on Pyroptosis and Kidney Injury in Zebrafish Larvae with LPS-Induced Sepsis [1]

Treatment GroupPyroptotic Cells in Kidney (Relative Fluorescence Units)Kidney Injury Score (Arbitrary Units)
Control (no LPS)5.2 ± 1.10.5 ± 0.2
LPS + Vehicle28.7 ± 4.54.8 ± 0.7
LPS + this compound (10 µM)10.3 ± 2.21.5 ± 0.4

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway of Caspy2-GSDMEb-Mediated Pyroptosis and Inhibition by this compound

GSDMEb_Pyroptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_membrane Cell Membrane LPS LPS caspy2_pro pro-caspy2 LPS->caspy2_pro Sensing caspy2_active Active caspy2 caspy2_pro->caspy2_active Activation GSDMEb_full GSDMEb (Full-length) caspy2_active->GSDMEb_full Cleavage at 'FEID' site GSDMEb_N GSDMEb-N (Pore-forming domain) GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb-C (Inhibitory domain) GSDMEb_full->GSDMEb_C Pore Pore Formation GSDMEb_N->Pore AcFEIDCMK This compound AcFEIDCMK->caspy2_active Inhibition Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Caspy2-GSDMEb pyroptosis pathway and its inhibition.

Experimental Workflow for Measuring Pyroptosis Inhibition

Experimental_Workflow cluster_assays Assessments start Start zebrafish_prep Prepare 3 dpf Zebrafish Larvae start->zebrafish_prep treatment_groups Divide into Treatment Groups: - Control - LPS + Vehicle - LPS + this compound zebrafish_prep->treatment_groups lps_induction Induce Septic Shock with LPS treatment_groups->lps_induction incubation Incubate for 24 hours lps_induction->incubation survival_assay Monitor and Record Survival Rate incubation->survival_assay pi_staining In vivo Propidium Iodide Staining incubation->pi_staining kidney_injury_assay Quantify Kidney Injury incubation->kidney_injury_assay data_analysis Data Analysis and Comparison survival_assay->data_analysis pi_staining->data_analysis kidney_injury_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing pyroptosis inhibition in zebrafish.

Experimental Protocols

Protocol 1: Induction of Lethal LPS-Induced Septic Shock in Zebrafish Larvae

This protocol describes the induction of pyroptosis-driven septic acute kidney injury in zebrafish larvae using lipopolysaccharide (LPS).[1]

Materials:

  • Zebrafish larvae (3 days post-fertilization, dpf)

  • LPS from Escherichia coli O111:B4 (Sigma-Aldrich)

  • Embryo medium (E3)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 24-well plates

  • Incubator at 28.5°C

Procedure:

  • Collect healthy 3 dpf zebrafish larvae and distribute them into 24-well plates containing 1 mL of E3 medium per well (10-15 larvae per well).

  • Prepare treatment groups by adding the appropriate compounds to the E3 medium:

    • Control Group: No additions.

    • LPS + Vehicle Group: Add LPS to a final concentration of 150 µg/mL and an equivalent volume of DMSO as used for the inhibitor group.

    • LPS + this compound Group: Add LPS to a final concentration of 150 µg/mL and this compound to a final concentration of 10 µM.

  • Incubate the larvae at 28.5°C for 24 hours.

  • Monitor the larvae at regular intervals and record the number of surviving individuals in each group to calculate the survival rate.

Protocol 2: In Vivo Propidium Iodide (PI) Staining to Visualize Pyroptotic Cells in the Zebrafish Kidney

This protocol allows for the visualization of pyroptotic cells with compromised membrane integrity in the kidneys of live zebrafish larvae.[1]

Materials:

  • Zebrafish larvae (from Protocol 1)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • E3 medium

  • Tricaine (B183219) solution (for anesthesia)

  • Confocal microscope

Procedure:

  • At the end of the 24-hour incubation period from Protocol 1, anesthetize the larvae using tricaine solution.

  • Prepare a PI staining solution by diluting the stock solution to a final concentration of 5 µg/mL in E3 medium.

  • Transfer the anesthetized larvae to the PI staining solution and incubate in the dark for 15 minutes at room temperature.

  • After incubation, wash the larvae three times with fresh E3 medium to remove excess PI.

  • Mount the larvae in a suitable imaging dish and visualize the kidney region using a confocal microscope.

  • Capture images of PI-positive (red fluorescent) cells, which indicate pyroptotic cells with compromised membrane integrity.

  • Quantify the fluorescence intensity in the kidney region to compare the levels of pyroptosis between different treatment groups.

Protocol 3: Assessment of Acute Kidney Injury (AKI)

This protocol outlines the methods for quantifying the extent of acute kidney injury in zebrafish larvae following LPS-induced sepsis.[1][2]

Materials:

  • Zebrafish larvae (from Protocol 1)

  • Microscope with differential interference contrast (DIC) optics

  • Antibodies for kidney injury markers (e.g., Kidney Injury Molecule-1, KIM-1) (optional, for immunohistochemistry)

Procedure:

  • Morphological Assessment:

    • Observe the larvae under a microscope with DIC optics.

    • Score the severity of kidney injury based on morphological changes such as pericardial edema and alterations in the structure of the pronephric tubules. A scoring system (e.g., 0 for normal, 5 for severe injury) can be established for semi-quantitative analysis.

  • Molecular Marker Analysis (Optional):

    • Fix the larvae in 4% paraformaldehyde.

    • Perform whole-mount immunohistochemistry using antibodies against specific kidney injury markers like KIM-1.[2]

    • Visualize the stained kidneys using fluorescence microscopy and quantify the expression levels of the injury markers.

Conclusion

This compound is a specific and effective inhibitor of caspy2-mediated pyroptosis in zebrafish. The protocols detailed in these application notes provide a robust framework for researchers to investigate the role of this inflammatory cell death pathway in disease models and to screen for novel therapeutic inhibitors. The use of the zebrafish model offers advantages of in vivo analysis and potential for high-throughput applications.

References

Troubleshooting & Optimization

Technical Support Center: Ac-FEID-CMK TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-FEID-CMK TFA in their experiments. The information is tailored for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific, irreversible peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb). Its primary function is to inhibit pyroptosis, a form of inflammatory programmed cell death. In zebrafish, pyroptosis is executed by GSDMEb, which is cleaved by the inflammatory caspase, caspy2 (an ortholog of mammalian caspase-11). This compound specifically targets and inhibits the activity of caspy2, thereby preventing the cleavage of GSDMEb and subsequent pyroptotic cell death.[1][2]

Q2: My cells are still undergoing cell death even with this compound treatment. What could be the reason?

There are several potential reasons for observing continued cell death:

  • Wrong Cell Death Pathway: this compound is specific for caspy2-mediated pyroptosis. If your experimental stimulus induces apoptosis or another form of cell death, this inhibitor will not be effective. In zebrafish, apoptotic caspases such as caspase-3, -7, and -8 have also been shown to cleave GSDMEa/b, potentially leading to pyroptosis.[3][4] Consider using a pan-caspase inhibitor to determine if the observed cell death is caspase-dependent.

  • Inadequate Inhibitor Concentration: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific model.

  • Instability of the Inhibitor: Ensure that the inhibitor has been stored and handled correctly. This compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

  • Incorrect Timing of Treatment: The inhibitor should be added to the cells prior to the induction of pyroptosis to allow for sufficient time to enter the cells and inhibit the target caspase. A pre-incubation time of 30-60 minutes is generally recommended.

Q3: I am not observing the expected decrease in LDH release after treating with this compound. How can I troubleshoot this?

The Lactate (B86563) Dehydrogenase (LDH) assay is a common method to quantify cell death by measuring the release of LDH from cells with compromised membrane integrity. If you are not seeing a reduction in LDH release:

  • Confirm Pyroptosis Induction: Ensure that your positive control (stimulus without inhibitor) shows a significant increase in LDH release compared to the negative control (untreated cells). If not, the stimulus may not be effectively inducing pyroptosis.

  • Check for Apoptosis-Induced Secondary Necrosis: Apoptosis, if left for an extended period, can lead to secondary necrosis, which also results in LDH release.[5] this compound will not inhibit apoptosis. Consider using a shorter time point for your experiment.

  • Assay Interference: Some compounds or media components can interfere with the LDH assay. Run appropriate controls, including a media-only blank and a positive control for LDH activity.

  • Review the LDH Assay Protocol: Ensure that the assay is being performed according to the manufacturer's instructions, paying close attention to incubation times and temperature.[6][7][8]

Q4: My western blot for cleaved caspy2 or GSDMEb is not showing a decrease with this compound treatment. What should I do?

  • Antibody Specificity: Verify that the antibodies you are using are specific for the cleaved forms of zebrafish caspy2 and GSDMEb.

  • Protein Loading and Transfer: Ensure equal protein loading by running a loading control (e.g., β-actin or GAPDH). Optimize transfer conditions to ensure that the relatively small cleaved fragments are efficiently transferred to the membrane.

  • Timing of Lysate Collection: The cleavage of caspy2 and GSDMEb can be transient. Collect cell lysates at different time points after stimulation to identify the peak of cleavage.

  • Positive Control: Include a positive control where pyroptosis is robustly induced to ensure that the cleavage products are detectable.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationNotes
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution-20°CUp to 1 monthFor more frequent use.
Solid Form-20°CAs per manufacturerStore desiccated.

Experimental Protocols

Protocol 1: Induction and Inhibition of Pyroptosis in Zebrafish Cells
  • Cell Seeding: Seed zebrafish cells (e.g., ZFL cells) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare a working solution of this compound in cell culture media. Remove the old media from the cells and add the media containing the desired concentration of the inhibitor. Incubate for 1 hour at 28°C.

  • Pyroptosis Induction: Add the pyroptosis-inducing stimulus (e.g., LPS followed by nigericin (B1684572) or ATP) to the wells. Include appropriate controls:

    • Negative Control: Cells with media only.

    • Vehicle Control: Cells with the vehicle used to dissolve the inhibitor.

    • Positive Control: Cells with the stimulus but no inhibitor.

  • Incubation: Incubate the plate for the desired time period (e.g., 4-24 hours) at 28°C.

  • Endpoint Analysis: Proceed with endpoint assays such as LDH release assay, IL-1β ELISA, or collection of cell lysates for western blotting.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the maximum LDH release control (cells lysed with a lysis buffer).

Protocol 3: Western Blot for Cleaved Caspy2
  • Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved zebrafish caspy2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Visualizations

G cluster_0 Pyroptosis Signaling in Zebrafish PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) Inflammasome Inflammasome Assembly PAMPs_DAMPs->Inflammasome proCaspy2 pro-caspy2 Inflammasome->proCaspy2 Caspy2 Active caspy2 proCaspy2->Caspy2 Activation proGSDMEb pro-GSDMEb Caspy2->proGSDMEb Cleavage proIL1b pro-IL-1β Caspy2->proIL1b Cleavage GSDMEb_N GSDMEb N-terminal (Pore-forming) proGSDMEb->GSDMEb_N Pore Pore Formation GSDMEb_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b Mature IL-1β Pore->IL1b Release AcFEIDCMK This compound AcFEIDCMK->Caspy2 Inhibition proIL1b->IL1b

Caption: Signaling pathway of caspy2-GSDMEb-mediated pyroptosis in zebrafish and the inhibitory action of this compound.

G cluster_1 General Experimental Workflow cluster_2 Endpoint Analysis start Seed Zebrafish Cells pretreat Pre-treat with This compound start->pretreat induce Induce Pyroptosis (e.g., LPS + Nigericin) pretreat->induce incubate Incubate (4-24h) induce->incubate ldh LDH Assay incubate->ldh elisa IL-1β ELISA incubate->elisa wb Western Blot (Cleaved Caspy2/GSDMEb) incubate->wb

Caption: A generalized experimental workflow for studying the inhibitory effects of this compound on pyroptosis in zebrafish cells.

G cluster_2 Troubleshooting Logic q1 Unexpected Cell Death? a1_1 Check for Apoptosis (Pan-caspase inhibitor) q1->a1_1 a1_2 Optimize Inhibitor Concentration & Timing q1->a1_2 q2 No Inhibition of LDH Release? a2_1 Verify Pyroptosis Induction (Positive Control) q2->a2_1 a2_2 Rule out Secondary Necrosis (Time Course) q2->a2_2 q3 No Change in Cleaved Proteins (WB)? a3_1 Validate Antibody Specificity q3->a3_1 a3_2 Optimize Lysate Collection Time q3->a3_2

Caption: A logical flow diagram for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Optimizing Ac-FEID-CMK TFA Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK TFA, a potent and specific inhibitor of zebrafish Gasdermin Eb (GSDMEb). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful optimization of this compound concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a tetrapeptide chloromethylketone that acts as a specific and irreversible inhibitor of zebrafish Gasdermin Eb (GSDMEb). Its mechanism of action involves binding to the cleavage site of GSDMEb, preventing its processing by caspy2 (a zebrafish inflammatory caspase). This inhibition of GSDMEb cleavage blocks the formation of the N-terminal pore-forming fragment, thereby inhibiting pyroptosis, a lytic and inflammatory form of programmed cell death.[1][2][3]

Q2: What are the primary research applications for this compound?

This compound is primarily used in in vivo zebrafish models to study the role of GSDMEb-mediated pyroptosis in various biological processes. Key applications include:

  • Investigating the pathogenesis of septic acute kidney injury (AKI).[1][3]

  • Studying the mechanisms of inflammatory responses.

  • Elucidating the role of pyroptosis in developmental processes, such as ovulation.[4]

Q3: What is a recommended starting concentration for this compound?

A definitive starting concentration can vary significantly depending on the experimental model (e.g., zebrafish larvae stage, cell culture) and the specific research question. For in vivo studies in zebrafish larvae, published literature has reported effective concentrations, which can serve as a starting point. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a trifluoroacetate (B77799) (TFA) salt.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution to the final desired concentration in your experimental medium (e.g., embryo medium for zebrafish larvae) just before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of pyroptosis observed. 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit GSDMEb cleavage. 2. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. 3. Inefficient Delivery: The inhibitor may not be efficiently reaching the target cells or tissues in your experimental setup. 4. Alternative Cell Death Pathway: The observed cell death may be occurring through a pyroptosis-independent pathway.1. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration. 2. Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage conditions are maintained. 3. For in vivo zebrafish experiments, ensure proper immersion and uptake. For cell culture, consider using a transfection reagent if direct media addition is ineffective. 4. Use alternative cell death markers to investigate the involvement of other pathways like apoptosis (e.g., caspase-3 activity).
Toxicity or off-target effects observed (e.g., developmental defects in zebrafish larvae). 1. High Inhibitor Concentration: The concentration of this compound is too high, leading to non-specific effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to prepare the working solution is toxic to the cells or organisms.1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Lower the working concentration of the inhibitor. 2. Ensure the final concentration of the solvent in the experimental medium is below the toxic threshold (typically <0.1% for DMSO in zebrafish embryo medium). Include a solvent-only control in your experiments.
High variability between experimental replicates. 1. Inconsistent Inhibitor Preparation: Inconsistent pipetting or dilution errors when preparing working solutions. 2. Biological Variability: Inherent biological differences between individual organisms or cell cultures. 3. Uneven Inhibitor Distribution: Inadequate mixing of the inhibitor in the experimental medium.1. Use calibrated pipettes and be meticulous during the preparation of serial dilutions. 2. Increase the number of replicates (e.g., number of zebrafish larvae per group) to improve statistical power. 3. Ensure thorough mixing of the working solution before and after adding it to the experimental setup.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration in Zebrafish Larvae

This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for inhibiting GSDMEb-mediated pyroptosis in a zebrafish model of septic acute kidney injury.

1. Range-Finding Dose-Response and Toxicity Assay:

  • Objective: To determine the concentration range of this compound that is both effective and non-toxic to zebrafish larvae.
  • Procedure:
  • Prepare a series of this compound dilutions in embryo medium. A broad logarithmic range is recommended for the initial screen (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
  • Include a vehicle control (embryo medium with the same percentage of DMSO as the highest inhibitor concentration) and a negative control (embryo medium only).
  • At 2 days post-fertilization (dpf), place 10-15 healthy zebrafish larvae into individual wells of a 24-well plate.
  • Replace the embryo medium in each well with the corresponding this compound dilution or control solution.
  • Induce septic injury by microinjecting lipopolysaccharide (LPS) into the caudal vein.
  • Incubate the larvae at 28.5°C and monitor for signs of toxicity (e.g., mortality, edema, developmental abnormalities) and survival at regular intervals (e.g., 24, 48, 72 hours post-injection).
  • Data Analysis:
  • Plot a survival curve for each concentration.
  • Determine the maximum non-toxic concentration.

2. Efficacy Assessment - GSDMEb Cleavage Assay:

  • Objective: To confirm that this compound is inhibiting the cleavage of its target, GSDMEb, at the determined non-toxic concentrations.
  • Procedure:
  • Treat zebrafish larvae with a narrower range of non-toxic concentrations of this compound as determined from the initial screen.
  • Induce septic injury with LPS.
  • At a predetermined time point post-injection (e.g., 6-12 hours), collect pools of larvae from each treatment group.
  • Lyse the larvae and perform Western blotting on the protein extracts.
  • Probe the Western blot with an antibody specific for zebrafish GSDMEb to detect the full-length and cleaved forms of the protein.
  • Data Analysis:
  • Quantify the band intensities for full-length and cleaved GSDMEb. A decrease in the cleaved form with increasing inhibitor concentration indicates efficacy.

3. Efficacy Assessment - Pyroptosis Readout:

  • Objective: To measure the downstream effect of GSDMEb inhibition on pyroptosis.
  • Procedure:
  • Use an in vivo pyroptosis assay, such as Propidium Iodide (PI) staining, on live zebrafish larvae treated with this compound and challenged with LPS.
  • Image the larvae using fluorescence microscopy to visualize PI-positive (pyroptotic) cells.
  • Data Analysis:
  • Quantify the fluorescence intensity or the number of PI-positive cells in the region of interest (e.g., kidney). A reduction in PI staining indicates inhibition of pyroptosis.

Quantitative Data Summary
Parameter Value Experimental Model Reference
In Vivo Efficacy Attenuated mortality and septic AKIZebrafish larvae with LPS-induced septic shock[1][3]
In Vivo Efficacy Blocked hCG-induced ovulationAdult female zebrafish[4]

Visualizations

GSDMEb_Pyroptosis_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytosol Cytosol cluster_membrane Cell Membrane LPS LPS caspy2_inactive Pro-caspy2 LPS->caspy2_inactive activates caspy2_active Active caspy2 caspy2_inactive->caspy2_active GSDMEb_full Full-length GSDMEb caspy2_active->GSDMEb_full cleaves GSDMEb_N GSDMEb-N (pore-forming) GSDMEb_full->GSDMEb_N GSDMEb_C GSDMEb-C GSDMEb_full->GSDMEb_C Pore Pore Formation GSDMEb_N->Pore AcFEIDCMK This compound AcFEIDCMK->GSDMEb_full inhibits cleavage Pyroptosis Pyroptosis Pore->Pyroptosis Optimization_Workflow start Start: Define Experimental Model (e.g., Zebrafish Larvae) range_finding Step 1: Range-Finding Dose-Response & Cytotoxicity Assay start->range_finding determine_max_conc Determine Maximum Non-Toxic Concentration range_finding->determine_max_conc efficacy_cleavage Step 2: Efficacy Assessment (GSDMEb Cleavage Assay) determine_max_conc->efficacy_cleavage efficacy_pyroptosis Step 3: Efficacy Assessment (Pyroptosis Readout, e.g., PI Staining) determine_max_conc->efficacy_pyroptosis analyze_data Analyze Dose-Response & Efficacy Data efficacy_cleavage->analyze_data efficacy_pyroptosis->analyze_data optimal_conc Select Optimal Concentration for Further Experiments analyze_data->optimal_conc

References

Technical Support Center: Ac-FEID-CMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK TFA. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions regarding the use of this inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, cell-permeable peptide inhibitor primarily designed to target and inhibit GSDMEb-mediated pyroptosis in zebrafish.[1][2] It functions as a competitive peptide at the GSDMEb cleavage site, thereby blocking the pyroptotic signaling pathway.[2] This inhibitor has been demonstrated to be effective in attenuating mortality and kidney injury during septic shock in in vivo models by suppressing the caspy2-mediated noncanonical inflammasome pathway.[1]

Q2: What are the potential off-target effects of this compound?

A2: As a peptide-based inhibitor with a sequence (FEID) recognized by certain caspases, this compound may exhibit off-target activity against other proteases, particularly other caspases. While the primary target is GSDMEb cleavage, the FEID sequence is related to the cleavage preference of initiator caspases like caspase-8. Therefore, cross-reactivity with caspase-8 and potentially other caspases involved in apoptosis (e.g., caspase-3, -9) could be a potential off-target effect.[2] It is a common challenge for peptide-based caspase inhibitors to achieve absolute specificity.

Q3: My results suggest off-target effects. How can I confirm this?

A3: If you suspect off-target effects are influencing your experimental results, consider the following troubleshooting steps:

  • Use a lower concentration of this compound: Perform a dose-response experiment to find the minimal concentration required to inhibit GSDMEb-mediated pyroptosis while minimizing potential off-target effects.

  • Include additional controls: Use a different, structurally unrelated inhibitor for GSDMEb or the relevant caspase to see if the observed effect is consistent. A pan-caspase inhibitor can also help determine if the effect is caspase-dependent.

  • Employ a rescue experiment: If a specific off-target is suspected (e.g., caspase-8), try to rescue the phenotype by overexpressing a non-inhibitable form of that target.

  • Directly measure off-target activity: If possible, perform in vitro enzymatic assays to directly measure the inhibitory activity of this compound against a panel of purified caspases or other suspected off-target proteases.

Q4: Can this compound induce apoptosis or other forms of cell death?

A4: While the intended function of this compound is to inhibit pyroptosis, its potential cross-reactivity with initiator caspases like caspase-8 could, under certain cellular contexts, interfere with the apoptotic pathway. For instance, inhibiting caspase-8 in some systems might sensitize cells to other forms of cell death. It is crucial to monitor for markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage, annexin (B1180172) V staining) in your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Problem: Unexpected Cell Death or Altered Signaling

Is the observed phenotype consistent with inhibition of GSDMEb-mediated pyroptosis?

  • YES: Proceed with your experiments, ensuring to include appropriate controls.

  • NO: Proceed to the troubleshooting workflow below.

Quantitative Data Summary

InhibitorTargetIC50Reference
Ac-FLTD-CMKCaspase-146.7 nM[3]
Caspase-41.49 µM[3]
Caspase-5329 nM[3]
This compoundGSDMEb cleavageData not available
Caspase-8Data not available
Other CaspasesData not available

Experimental Protocols

Inhibition of Septic Acute Kidney Injury in Zebrafish

This protocol is a general guideline based on the described use of this compound in vivo.[1][2]

  • Animal Model: Utilize a zebrafish model of septic acute kidney injury.

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in an appropriate buffer for injection.

  • Administration: Administer this compound to the zebrafish via a suitable route (e.g., intraperitoneal injection) at a predetermined dose. A dose-response study is recommended to determine the optimal concentration.

  • Induction of Sepsis: Induce sepsis in the zebrafish model according to your established protocol.

  • Assessment of Pyroptosis and Kidney Injury: At the desired time points, assess the levels of pyroptosis in relevant tissues (e.g., kidney) using methods such as TUNEL staining, LDH release assay, or by measuring the expression of pyroptosis-related markers. Evaluate kidney injury through histological analysis and measurement of relevant biomarkers.

  • Controls: Include a vehicle control group (treated with the solvent alone) and a positive control group (sepsis-induced without inhibitor treatment).

Visualizations

GSDMEb_Pathway cluster_stimulus Stimulus cluster_inflammasome Noncanonical Inflammasome cluster_execution Execution cluster_off_target Potential Off-Target Pathogen/Danger Signal Pathogen/Danger Signal Caspy2 (Caspase-11) Caspy2 (Caspase-11) Pathogen/Danger Signal->Caspy2 (Caspase-11) activates pro-GSDMEb pro-GSDMEb Caspy2 (Caspase-11)->pro-GSDMEb cleaves GSDMEb-N GSDMEb-N pro-GSDMEb->GSDMEb-N generates Pore Formation Pore Formation GSDMEb-N->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis Caspase-8 Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Ac-FEID-CMK Ac-FEID-CMK Ac-FEID-CMK->pro-GSDMEb inhibits cleavage Ac-FEID-CMK->Caspase-8 potential inhibition

Caption: GSDMEb-mediated pyroptosis pathway and potential Ac-FEID-CMK off-target interaction.

Troubleshooting_Workflow start Unexpected Experimental Outcome q1 Is cell death morphology consistent with pyroptosis? start->q1 a1_yes Phenotype likely on-target. Consider dose optimization. q1->a1_yes Yes a1_no Potential off-target effect. q1->a1_no No q2 Perform dose-response curve. Does the unexpected effect persist at low concentrations? a1_no->q2 a2_yes Strongly suggests off-target effect. q2->a2_yes Yes a2_no Effect may be dose-dependent. Use lowest effective concentration. q2->a2_no No q3 Test for apoptosis markers (e.g., Caspase-3/7 activity, Annexin V). a2_yes->q3 a3_positive Off-target effect on apoptosis pathway is likely. q3->a3_positive Positive a3_negative Off-target effect may involve other pathways. q3->a3_negative Negative end Consult literature for other known off-targets of peptide inhibitors. a3_positive->end a3_negative->end

Caption: Troubleshooting workflow for suspected this compound off-target effects.

References

Ac-FEID-CMK TFA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this potent zebrafish-specific GSDMEb-derived peptide inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent and specific inhibitor of the zebrafish caspy2-mediated noncanonical inflammasome pathway.[1] Its primary application is in research settings to study and attenuate pyroptosis, a form of inflammatory cell death. It has been shown to reduce mortality and kidney injury in zebrafish models of septic shock.[1][2]

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]

Q3: What is the maximum solubility of this compound in DMSO?

A3: this compound can be dissolved in DMSO at a concentration of up to 25 mg/mL (35.16 mM).[1] It is important to note that achieving this concentration may require sonication.[1]

Q4: I am observing a lower solubility than stated. What could be the issue?

A4: A common reason for reduced solubility is the use of DMSO that has absorbed moisture (hygroscopic DMSO).[1] Always use fresh, anhydrous DMSO from a newly opened bottle for the best results. Additionally, ensure the peptide has fully equilibrated to room temperature before opening the vial to prevent condensation.

Q5: What is the significance of the "TFA" in the product name?

A5: TFA stands for trifluoroacetic acid. It is often used during peptide synthesis and purification, resulting in the peptide being supplied as a TFA salt. The presence of TFA can impact the peptide's solubility, structure, and biological activity. It is known to be cytotoxic at certain concentrations, which is an important consideration for cell-based assays.

Q6: Can I use this compound directly in cell culture media?

A6: It is not recommended to dissolve the lyophilized powder directly in aqueous buffers or cell culture media. A concentrated stock solution should first be prepared in DMSO. This stock solution can then be serially diluted to the final working concentration in the desired aqueous medium. Be aware that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in your experiment below 0.5%.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving the Peptide in DMSO 1. Use of old or wet (hygroscopic) DMSO.[1]2. Insufficient mixing or sonication.3. Peptide has not fully warmed to room temperature, causing condensation.1. Use fresh, anhydrous DMSO from a new, sealed bottle.[1]2. Vortex the solution gently and use an ultrasonic bath to aid dissolution.[1]3. Allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening.
Precipitation Upon Dilution into Aqueous Buffer 1. The solubility limit of the peptide in the aqueous buffer has been exceeded.2. Rapid addition of the DMSO stock to the aqueous buffer.3. The TFA salt form of the peptide can reduce solubility in aqueous solutions.1. Make the initial serial dilutions in DMSO before adding the final diluted sample to your buffer.2. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[3]3. If precipitation persists, consider starting with a lower final concentration. If the issue continues, you may need to lyophilize the peptide to remove the solvent and attempt to redissolve it.
Inconsistent Experimental Results 1. Repeated freeze-thaw cycles of the stock solution leading to degradation.2. Instability of the peptide in solution over time.3. Cytotoxicity from the TFA salt or DMSO at high concentrations.1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[4]2. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always use freshly prepared working solutions.3. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. If TFA toxicity is suspected, consider methods for TFA removal, such as ion exchange.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps to prepare a 25 mg/mL stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes in a desiccator before opening. This prevents water condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully weigh the desired amount of peptide.

  • Add the appropriate volume of anhydrous DMSO to the peptide to achieve a 25 mg/mL concentration.

  • Gently vortex the tube to mix the contents.

  • If the peptide is not fully dissolved, place the tube in an ultrasonic water bath for short intervals (e.g., 5-10 minutes) until the solution is clear. Avoid excessive heating.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Dilution of Stock Solution into Aqueous Buffer for In Vitro Assays

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer for use in cell-based assays.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the final working concentration of this compound and the final acceptable concentration of DMSO for your experiment (typically ≤ 0.5%).

  • If necessary, perform initial serial dilutions of the concentrated DMSO stock solution in pure DMSO to get closer to the final concentration.

  • Place the desired volume of your aqueous buffer into a sterile tube.

  • While vigorously stirring or vortexing the aqueous buffer, add the diluted DMSO-peptide solution dropwise. This gradual addition is crucial to prevent precipitation.

  • Continue to mix the solution for a few minutes to ensure it is homogenous.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of the peptide for extended periods.

Visualizations

Signaling Pathway of this compound Action

Ac_FEID_CMK_TFA_Pathway cluster_cell Zebrafish Cell LPS Cytosolic LPS caspy2 caspy2 LPS->caspy2 binds & activates GSDMEb GSDMEb caspy2->GSDMEb cleaves Pyroptosis Pyroptosis (Cell Lysis) GSDMEb->Pyroptosis mediates AcFEIDCMK This compound AcFEIDCMK->caspy2 inhibits

Caption: this compound inhibits the caspy2-mediated pyroptosis pathway.

Experimental Workflow for Preparing Working Solutions

Experimental_Workflow A 1. Equilibrate Lyophilized This compound to RT B 2. Dissolve in Anhydrous DMSO A->B C 3. Use Sonication if Necessary B->C D 4. Create Concentrated Stock Solution C->D E 5. Aliquot for Single Use D->E G 7. Dilute Stock in DMSO (Serial Dilution) D->G F 6. Store at -80°C / -20°C E->F H 8. Add Dropwise to Stirring Aqueous Buffer G->H I 9. Use Fresh Working Solution Immediately H->I

Caption: Workflow for preparing this compound working solutions.

References

Technical Support Center: Ac-FEID-CMK TFA in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ac-FEID-CMK TFA in zebrafish models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in zebrafish?

Ac-FEID-CMK is a peptide inhibitor derived from the zebrafish Gasdermin Eb (GSDMEb) protein.[1][2] Its primary mechanism of action is the inhibition of pyroptosis, a form of programmed cell death, by preventing the cleavage of GSDMEb.[2] In zebrafish, this process is mediated by caspy2 (the zebrafish equivalent of caspase-11), which is responsible for cleaving GSDMEb to initiate pyroptosis.[2] By blocking this cleavage, Ac-FEID-CMK can attenuate inflammatory responses and cell death.[2]

Q2: What are the known biological effects of Ac-FEID-CMK in zebrafish?

Published research has demonstrated several biological effects of Ac-FEID-CMK in zebrafish models:

  • Attenuation of Sepsis-Induced Acute Kidney Injury: Administration of Ac-FEID-CMK has been shown to reduce mortality and kidney damage in zebrafish models of septic shock.[2]

  • Inhibition of Ovulation: The inhibitor can block the process of ovulation in female zebrafish.[1]

  • Modulation of Inflammatory Responses: As a pyroptosis inhibitor, Ac-FEID-CMK is expected to modulate inflammatory signaling pathways.

Q3: Are there any known toxic effects of this compound in zebrafish?

Currently, there is limited publicly available data specifically detailing the toxicology profile or lethal concentration (LC50) of this compound in zebrafish. However, as it is a biologically active compound that inhibits a crucial cell death pathway, it has the potential to cause adverse effects, particularly during development. As a caspase inhibitor, it could potentially interfere with normal apoptotic processes essential for proper embryonic development.[3][4]

Q4: How can I assess the potential toxicity of this compound in my zebrafish experiments?

A standard zebrafish developmental toxicity assay is a recommended approach.[5][6][7] This typically involves exposing zebrafish embryos to a range of concentrations of the compound and monitoring for specific endpoints over a period of several days.[5][8] Key parameters to assess include mortality, hatching rate, and the presence of morphological abnormalities.[7][8][9]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound in zebrafish.

Observed Issue Potential Cause Recommended Action
High Embryo/Larval Mortality The concentration of this compound may be too high, leading to acute toxicity.Perform a dose-response experiment to determine the Maximum Tolerated Concentration (MTC) and a lethal concentration (e.g., LC50). Start with a wide range of concentrations and narrow down to a non-lethal, biologically active range.
Developmental Abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature) The compound may be interfering with critical developmental pathways. Inhibition of caspase-mediated apoptosis can disrupt normal tissue remodeling.Carefully document all observed malformations. Refer to a zebrafish atlas of malformations to categorize the observed defects.[6] Consider using a lower concentration of the inhibitor or reducing the exposure duration.
Reduced Hatching Rate The compound may be affecting the chorion or the physiological processes required for hatching.Manually dechorionate a subset of embryos before exposure to determine if the chorion is a factor. Assess for any delays in development prior to the hatching window.
No Biological Effect Observed The concentration of this compound may be too low, or the compound may have degraded.Prepare fresh stock solutions for each experiment. Confirm the biological activity of your batch of the compound in a positive control assay if available. Increase the concentration in a stepwise manner.
Inconsistent Results Between Experiments Variability in experimental conditions such as water quality, temperature, or embryo staging.Standardize your experimental protocol. Ensure consistent temperature, pH, and water conductivity. Use tightly synchronized embryos for all experiments.

Experimental Protocols

Zebrafish Developmental Toxicity Assay

This protocol provides a general framework for assessing the toxicity of this compound during zebrafish embryogenesis.

1. Materials:

  • Healthy, synchronized zebrafish embryos (e.g., 4-6 hours post-fertilization, hpf)

  • Embryo medium (e.g., E3 medium)

  • This compound

  • Multi-well plates (e.g., 24- or 96-well)

  • Stereomicroscope

  • Incubator at 28.5°C

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the compound in embryo medium. Include a vehicle control (embryo medium with the solvent at the same concentration as the highest compound concentration).

  • Transfer synchronized embryos into the wells of a multi-well plate (e.g., 1-2 embryos per well in a 96-well plate, or 5-10 in a 24-well plate).

  • Remove the original medium and add the prepared compound dilutions or control solutions.

  • Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf) under a stereomicroscope.

  • Record endpoints such as mortality, hatching rate, and morphological abnormalities.

Table 1: Common Endpoints and Scoring in Zebrafish Developmental Toxicity Assays

Endpoint CategorySpecific EndpointScoring Example
Lethality Coagulation of embryoBinary (Present/Absent)
Lack of heartbeatBinary (Present/Absent)
No somite formationBinary (Present/Absent)
Morphology Pericardial edemaGraded (0=Normal, 1=Mild, 2=Severe)
Yolk sac edemaGraded (0=Normal, 1=Mild, 2=Severe)
Spinal curvatureGraded (0=Normal, 1=Mild, 2=Severe)
Eye/head developmentGraded (0=Normal, 1=Abnormal)
Fin developmentGraded (0=Normal, 1=Abnormal)
Physiology Hatching ratePercentage of hatched embryos
Heart rateBeats per minute
Motility/Touch responseBinary (Responsive/Non-responsive)

Visualizations

GSDMEb_Pyroptosis_Pathway GSDMEb-Mediated Pyroptosis Pathway in Zebrafish LPS LPS (Lipopolysaccharide) caspy2 caspy2 (Caspase-11 homolog) LPS->caspy2 activates GSDMEb GSDMEb (Gasdermin Eb) caspy2->GSDMEb cleaves GSDMEb_N GSDMEb N-terminal Fragment GSDMEb->GSDMEb_N releases Pore Pore Formation in Cell Membrane GSDMEb_N->Pore Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis AcFEIDCMK Ac-FEID-CMK AcFEIDCMK->caspy2 inhibits

Caption: GSDMEb-mediated pyroptosis pathway and the inhibitory action of Ac-FEID-CMK.

Zebrafish_Toxicity_Workflow Experimental Workflow for Zebrafish Developmental Toxicity Assay cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Embryo_Sync Synchronize Zebrafish Embryos Exposure Expose Embryos in Multi-well Plates Embryo_Sync->Exposure Compound_Prep Prepare Ac-FEID-CMK Dilutions Compound_Prep->Exposure Incubation Incubate at 28.5°C Exposure->Incubation Observation Daily Microscopic Observation Incubation->Observation Endpoint_Record Record Mortality, Hatching, and Malformations Observation->Endpoint_Record Data_Analysis Data Analysis (e.g., LC50, EC50) Endpoint_Record->Data_Analysis

Caption: Workflow for assessing the developmental toxicity of a compound in zebrafish.

References

interpreting negative results with Ac-FEID-CMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK TFA. This resource is designed for researchers, scientists, and drug development professionals using this specific inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret negative results and address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a potent and specific, cell-permeable peptide inhibitor. Its primary function is to target and inhibit the activity of zebrafish caspy2 (caspase-4/5/11 homologue), a key mediator of the noncanonical inflammasome pathway. By inhibiting caspy2, this compound effectively blocks pyroptosis, a form of inflammatory cell death, and can reduce mortality and kidney injury in zebrafish models of septic shock.[1][2]

Q2: What is the mechanism of action of this compound?

This compound functions by targeting the caspy2-GSDMEb signaling cascade. In zebrafish, cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates caspy2. Activated caspy2 then cleaves Gasdermin Eb (GSDMEb). The N-terminal fragment of the cleaved GSDMEb inserts into the plasma membrane, forming pores that lead to cell lysis and pyroptotic cell death. This compound specifically inhibits the proteolytic activity of caspy2, thereby preventing the cleavage of GSDMEb and the subsequent events of pyroptosis.[2]

Q3: In what model system is this compound most effective?

This compound is specifically described as a zebrafish-specific GSDMEb-derived peptide inhibitor.[1][2] Therefore, its efficacy is best characterized and validated in zebrafish models, particularly in studies of sepsis, acute kidney injury, and other inflammatory conditions where the caspy2-mediated pyroptosis pathway is implicated.[2]

Q4: How should I store and handle this compound?

Proper storage is critical to maintain the inhibitor's activity. For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is important to store the product in a sealed container, away from moisture. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Interpreting Negative Results

Encountering negative or unexpected results is a common part of experimental research. This guide provides a structured approach to troubleshooting when this compound does not produce the expected inhibitory effect on pyroptosis.

Diagram: Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Negative Results with this compound cluster_start cluster_reagent Reagent Integrity cluster_protocol Experimental Protocol cluster_system Model System cluster_readout Assay and Readout Start Negative Results Observed (No inhibition of pyroptosis) Reagent_Storage Inhibitor Storage - Stored at -80°C (long-term)? - Avoided freeze-thaw cycles? Start->Reagent_Storage Reagent_Prep Inhibitor Preparation - Correct solvent used? - Freshly prepared? Reagent_Storage->Reagent_Prep Storage OK Inhibitor_Conc Inhibitor Concentration - Concentration too low? - Titration performed? Reagent_Prep->Inhibitor_Conc Preparation OK Incubation_Time Incubation Time - Pre-incubation sufficient? - Timing with stimulus appropriate? Inhibitor_Conc->Incubation_Time Concentration OK Stimulus Pyroptosis Induction - LPS activity confirmed? - Efficient delivery of LPS? Incubation_Time->Stimulus Timing OK Cell_Health Zebrafish Larvae Health - Larvae healthy and at correct developmental stage? Stimulus->Cell_Health Induction OK Pathway_Activity Pathway Activation - Caspy2/GSDMEb pathway active? - Off-target cell death occurring? Cell_Health->Pathway_Activity System OK Assay_Sensitivity Assay Sensitivity - LDH assay sensitive enough? - PI staining protocol optimized? Pathway_Activity->Assay_Sensitivity Pathway OK Controls Experimental Controls - Positive/Negative controls working as expected? Assay_Sensitivity->Controls Readout OK Experimental_Workflow In Vivo Pyroptosis Inhibition Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Larvae 3 dpf Zebrafish Larvae Pretreat Pre-treat larvae with This compound or vehicle Larvae->Pretreat Reagents Prepare this compound and LPS solutions Reagents->Pretreat Inject Microinject LPS into yolk sac Pretreat->Inject Survival Monitor Survival Inject->Survival PI_Stain Propidium Iodide Staining Inject->PI_Stain LDH_Assay LDH Release Assay Inject->LDH_Assay Pyroptosis_Pathway Caspy2-GSDMEb Noncanonical Inflammasome Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Outcome LPS Cytosolic LPS Caspy2 Caspy2 LPS->Caspy2 activates GSDMEb GSDMEb (inactive) Caspy2->GSDMEb cleaves GSDMEb_N GSDMEb N-terminal (active) GSDMEb->GSDMEb_N Pore Membrane Pore Formation GSDMEb_N->Pore Lysis Cell Lysis & Pyroptosis Pore->Lysis Inhibitor This compound Inhibitor->Caspy2 inhibits

References

Ac-FEID-CMK TFA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the use of this specific inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb). Its primary mechanism of action is the inhibition of pyroptosis by targeting caspy2 (caspase-b), a key inflammatory caspase in zebrafish. By inhibiting caspy2, this compound prevents the cleavage of GSDMEb, a necessary step for the formation of pores in the cell membrane that leads to pyroptotic cell death. This makes it a valuable tool for studying the noncanonical inflammasome pathway in zebrafish models.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the activity of this compound. The compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), sealed and protected from moisture.[1] For preparing stock solutions, use a high-quality, anhydrous solvent like DMSO. It is recommended to use freshly opened DMSO as the compound is hygroscopic. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can inactivate the peptide.[1]

Q3: In what experimental models has this compound been successfully used?

This compound has been specifically validated in zebrafish models. It has been shown to attenuate mortality and acute kidney injury in zebrafish models of septic shock induced by lipopolysaccharide (LPS).[2] It has also been used to investigate the role of pyroptosis in other physiological processes in zebrafish, such as ovulation.

Q4: What is the optimal working concentration for this compound?

The optimal working concentration can vary depending on the specific experimental setup, including the age of the zebrafish larvae, the method of administration, and the severity of the induced inflammatory response. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific model. Published studies can provide a starting point, but empirical determination is crucial for achieving consistent results.

Troubleshooting Guide: Addressing Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, from inhibitor preparation to the intricacies of the zebrafish model. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in Experimental Outcomes

High variability between individual zebrafish or experimental groups is a common challenge.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inconsistent Inhibitor Delivery The method of administration (e.g., microinjection vs. bath immersion) can significantly impact the effective dose received by each larva.[3] Microinjection offers more precise dosing.[4] If using bath immersion, ensure consistent volumes, larval density, and mixing. For all methods, perform pilot studies with a fluorescent dye to confirm uptake and distribution.
Genetic Variability in Zebrafish Zebrafish strains can have different immune responses.[5] Ensure you are using a consistent and well-characterized zebrafish line. Report the specific strain in your methodology.
Variable LPS Activity The potency of LPS can vary between lots and manufacturers. This can lead to inconsistent induction of the septic phenotype.[6] Use a single, quality-controlled lot of LPS for a series of experiments. Consider testing different concentrations of a new LPS lot to achieve the desired level of pyroptosis induction.
Age and Developmental Stage of Larvae The immune system of zebrafish larvae matures rapidly. Using larvae at slightly different developmental stages can introduce variability.[7] Carefully stage the larvae and use a tightly synchronized population for your experiments.
Problem 2: Lack of Expected Inhibitory Effect

Observing a weaker than expected or no inhibitory effect of this compound on pyroptosis.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inhibitor Degradation Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the peptide inhibitor.[1] Prepare fresh aliquots from a properly stored stock solution for each experiment. Avoid leaving the inhibitor at room temperature for extended periods.
Suboptimal Inhibitor Concentration The concentration of the inhibitor may be too low to effectively counteract the strong inflammatory stimulus. Perform a thorough dose-response curve to identify the optimal inhibitory concentration in your specific experimental setup.
Inefficient Delivery to Target Tissues The inhibitor may not be reaching the target cells or tissues at a sufficient concentration. For in vivo zebrafish experiments, consider the route of administration. Microinjection may be more effective than bath application for certain target organs.[3][8]
Incorrect Timing of Administration The timing of inhibitor administration relative to the inflammatory stimulus is critical. Administering the inhibitor too late may not prevent the initiation of the pyroptotic cascade. Test different pre-treatment times to determine the optimal window for inhibition.
Problem 3: Difficulty in Detecting and Quantifying Pyroptosis

Inconsistent or unreliable measurement of pyroptosis can lead to misinterpretation of the inhibitor's effect.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insensitive Detection Method Some methods for detecting cell death may not be sensitive enough to capture subtle changes in pyroptosis. Consider using multiple assays to confirm your findings. Common methods include LDH release assays, propidium (B1200493) iodide (PI) or SYTOX Green staining for membrane permeability, and Western blotting for GSDMEb cleavage.[9][10]
Issues with Western Blotting in Zebrafish Embryos Zebrafish embryos have a high yolk content which can interfere with protein extraction and Western blotting.[11] Use established protocols for de-yolking and protein extraction from zebrafish embryos to improve the quality of your Western blots.[11][12][13][14][15]
Misinterpretation of Cell Death Markers It is important to distinguish pyroptosis from other forms of cell death like apoptosis. While PI staining indicates loss of membrane integrity, it is not exclusive to pyroptosis.[9] Combining PI staining with assays for caspase activation or GSDMEb cleavage provides more specific evidence of pyroptosis.[10][16]

Experimental Protocols & Visualizations

Key Signaling Pathway: Caspy2-GSDMEb Mediated Pyroptosis

The diagram below illustrates the signaling pathway inhibited by this compound.

GSDMEb_Pyroptosis Caspy2-GSDMEb Pyroptosis Pathway LPS LPS (intracellular) caspy2_inactive Pro-caspy2 LPS->caspy2_inactive activates caspy2_active Active caspy2 caspy2_inactive->caspy2_active auto-cleavage GSDMEb_full GSDMEb caspy2_active->GSDMEb_full cleaves GSDMEb_cleaved GSDMEb-N terminal GSDMEb_full->GSDMEb_cleaved Pore Membrane Pore GSDMEb_cleaved->Pore forms Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor This compound Inhibitor->caspy2_active inhibits

Caption: this compound inhibits caspy2, preventing GSDMEb cleavage and pyroptosis.

Experimental Workflow: Zebrafish Sepsis Model

This workflow outlines a typical experiment using this compound in a zebrafish sepsis model.

Zebrafish_Sepsis_Workflow Zebrafish Sepsis Experiment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Zebrafish Zebrafish Larvae (e.g., 3 dpf) Pre_treatment Pre-treat with This compound or Vehicle Zebrafish->Pre_treatment Inhibitor_Prep Prepare this compound (fresh dilution) Inhibitor_Prep->Pre_treatment LPS_injection Induce Sepsis (e.g., LPS microinjection) Pre_treatment->LPS_injection Imaging Live Imaging (e.g., PI staining) LPS_injection->Imaging Survival Survival Analysis LPS_injection->Survival Biochemical Biochemical Assays (LDH, Western Blot) LPS_injection->Biochemical Troubleshooting_Flow Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality (Inhibitor, LPS) Start->Check_Reagents Check_Model Assess Zebrafish Model (Age, Strain, Health) Check_Reagents->Check_Model Reagents OK Outcome_Negative Issue Persists Check_Reagents->Outcome_Negative Reagents Faulty Check_Protocol Review Experimental Protocol (Dosing, Timing, Delivery) Check_Model->Check_Protocol Model Consistent Check_Model->Outcome_Negative Model Variable Check_Detection Evaluate Detection Method (Sensitivity, Specificity) Check_Protocol->Check_Detection Protocol Followed Check_Protocol->Outcome_Negative Protocol Issue Outcome_Positive Results Improve Check_Detection->Outcome_Positive Method Optimized Check_Detection->Outcome_Negative Detection Issue

References

Technical Support Center: Ac-FEID-CMK TFA Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Ac-FEID-CMK TFA, a specific inhibitor of the zebrafish noncanonical inflammasome pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb). It functions by targeting and inhibiting caspy2, a key inflammatory caspase in the zebrafish noncanonical inflammasome pathway.[1] This pathway is activated by cytosolic lipopolysaccharide (LPS), leading to caspy2-mediated cleavage of GSDMEb. The cleaved N-terminal fragment of GSDMEb then forms pores in the plasma membrane, resulting in a form of programmed cell death called pyroptosis. This compound competitively inhibits the cleavage of GSDMEb by caspy2, thereby blocking pyroptosis and subsequent inflammation. This makes it a valuable tool for studying septic shock and acute kidney injury in zebrafish models.[2]

Q2: What are the primary methods to validate the inhibitory activity of this compound?

The primary methods for validating this compound activity can be categorized into in vitro, cell-based, and in vivo assays:

  • In Vitro GSDMEb Cleavage Assay: This biochemical assay directly assesses the ability of this compound to inhibit the cleavage of recombinant GSDMEb by recombinant active caspy2.

  • Cell-Based Pyroptosis Assays: These assays utilize zebrafish cell lines (e.g., ZF4 cells) to measure the inhibition of LPS-induced pyroptosis by this compound. Key readouts include the Lactate (B86563) Dehydrogenase (LDH) release assay and Propidium Iodide (PI) staining.[3]

  • In Vivo Zebrafish Sepsis Model: This whole-organism model involves inducing septic shock in zebrafish larvae with LPS and evaluating the protective effects of this compound, such as reduced mortality and organ damage.[2]

  • Western Blotting: This technique is used to detect the cleavage of GSDMEb in cell lysates or tissue extracts from the above experiments, providing direct evidence of caspy2 inhibition.

Q3: What are the appropriate positive and negative controls for these experiments?

  • Positive Controls:

    • For cleavage and pyroptosis assays: Cells or recombinant proteins treated with LPS or active caspy2 without the inhibitor.

    • For in vivo studies: Zebrafish larvae treated with a lethal dose of LPS.

  • Negative Controls:

    • Vehicle control (e.g., DMSO) in place of this compound.

    • Untreated cells or zebrafish larvae to establish a baseline.

    • A scrambled peptide control to ensure the specificity of the inhibitor sequence.

    • For cleavage assays, a catalytically inactive caspy2 mutant can be used.

Experimental Workflow & Signaling Pathway

Experimental Workflow for Validating this compound Activity

experimental_workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation iv_1 Recombinant caspy2 Expression & Purification iv_3 In Vitro Cleavage Assay (caspy2 + GSDMEb +/- this compound) iv_1->iv_3 iv_2 Recombinant GSDMEb Expression & Purification iv_2->iv_3 iv_4 Western Blot for Cleaved GSDMEb iv_3->iv_4 cb_1 Culture Zebrafish Cells (e.g., ZF4) cb_2 Induce Pyroptosis (LPS treatment) cb_1->cb_2 cb_3 Treat with This compound cb_2->cb_3 cb_4 Assess Pyroptosis cb_3->cb_4 cb_7 Western Blot for Cleaved GSDMEb cb_3->cb_7 cb_5 LDH Release Assay cb_4->cb_5 Measure cb_6 Propidium Iodide Staining cb_4->cb_6 Visualize inv_1 Zebrafish Larvae (3 dpf) inv_2 Induce Sepsis (LPS immersion/injection) inv_1->inv_2 inv_3 Administer This compound inv_2->inv_3 inv_4 Assess Outcomes inv_3->inv_4 inv_7 Western Blot for Cleaved GSDMEb inv_3->inv_7 inv_5 Survival Rate inv_4->inv_5 Monitor inv_6 Kidney Injury (PI Staining) inv_4->inv_6 Visualize

Caption: A flowchart illustrating the key experimental stages for validating this compound activity.

Zebrafish Noncanonical Inflammasome Signaling Pathway

signaling_pathway LPS Cytosolic LPS caspy2 pro-caspy2 LPS->caspy2 activates active_caspy2 Active caspy2 caspy2->active_caspy2 auto-activation GSDMEb GSDMEb active_caspy2->GSDMEb cleaves cleaved_GSDMEb Cleaved GSDMEb (N-terminal fragment) GSDMEb->cleaved_GSDMEb pore Membrane Pore Formation cleaved_GSDMEb->pore pyroptosis Pyroptosis pore->pyroptosis inhibitor This compound inhibitor->active_caspy2 inhibits

Caption: The signaling cascade of the zebrafish noncanonical inflammasome and the inhibitory action of this compound.

Detailed Experimental Protocols

In Vitro GSDMEb Cleavage Assay

This assay directly measures the inhibition of caspy2-mediated GSDMEb cleavage.

Materials:

  • Recombinant active zebrafish caspy2

  • Recombinant full-length zebrafish GSDMEb

  • This compound (stock solution in DMSO)

  • Caspase Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT (add fresh)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-GSDMEb antibody

Protocol:

  • Prepare the cleavage reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction:

    • 1 µg recombinant GSDMEb

    • 100 ng recombinant active caspy2

    • 2 µL 10x Caspase Assay Buffer

    • This compound at desired final concentrations (e.g., 0.1, 1, 10 µM). Add an equivalent volume of DMSO for the vehicle control.

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the samples by SDS-PAGE and western blot using an anti-GSDMEb antibody to detect both full-length and cleaved GSDMEb fragments.

Parameter Recommended Value
GSDMEb Concentration1 µ g/reaction
Caspy2 Concentration100 ng/reaction
Incubation Time1-2 hours
Incubation Temperature37°C
This compound Conc.0.1 - 10 µM
Cell-Based Pyroptosis Assay (LDH Release)

This assay quantifies pyroptosis by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • Zebrafish ZF4 cells

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • LPS from E. coli O111:B4

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

Protocol:

  • Seed ZF4 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce pyroptosis by adding LPS to a final concentration of 10 µg/mL.

  • Include the following controls: untreated cells (spontaneous LDH release), and cells treated with lysis buffer from the kit (maximum LDH release).

  • Incubate the plate at 28°C for 6-8 hours.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution from the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Parameter Recommended Value
Cell Density2 x 10^4 cells/well
LPS Concentration10 µg/mL
Incubation Time6-8 hours
This compound Conc.1 - 20 µM
In Vivo Zebrafish Sepsis Model

This model assesses the protective effect of this compound against LPS-induced septic shock in a whole organism.

Materials:

  • Wild-type zebrafish larvae (3 days post-fertilization, dpf)

  • LPS from E. coli O111:B4

  • This compound

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • E3 embryo medium

  • 24-well plates

  • Fluorescence microscope

Protocol:

  • Distribute 15-20 zebrafish larvae per well in a 24-well plate containing 1 mL of E3 medium.

  • For survival studies, immerse the larvae in a solution of 200 µg/mL LPS.

  • For inhibitor treatment, co-incubate the larvae with LPS and desired concentrations of this compound (e.g., 10, 20, 50 µM).

  • Monitor survival rates at regular intervals (e.g., every 6 hours) for up to 48 hours.

  • For visualizing kidney injury, treat larvae as above for 12-24 hours.

  • Add PI to the E3 medium to a final concentration of 5 µg/mL and incubate for 30 minutes in the dark.

  • Wash the larvae three times with fresh E3 medium.

  • Anesthetize the larvae with tricaine (B183219) and mount them on a glass slide.

  • Visualize PI staining in the kidney region using a fluorescence microscope with a rhodamine filter set.

Parameter Recommended Value
Zebrafish Age3 dpf
LPS Concentration200 µg/mL (immersion)
This compound Conc.10 - 50 µM
Survival MonitoringUp to 48 hours
PI Staining5 µg/mL for 30 min

Troubleshooting Guides

In Vitro GSDMEb Cleavage Assay
ProblemPossible CauseSolution
No GSDMEb cleavage in the positive control Inactive caspy2 enzymeEnsure proper storage and handling of the recombinant caspy2. Test its activity with a known fluorogenic substrate.
Incorrect assay buffer compositionPrepare fresh assay buffer, especially the DTT, for each experiment. Verify the pH.
Inactive GSDMEbConfirm the integrity of the recombinant GSDMEb by SDS-PAGE.
Incomplete GSDMEb cleavage Insufficient incubation time or enzyme concentrationOptimize the incubation time (e.g., 2-4 hours) or increase the amount of active caspy2.
Suboptimal reaction temperatureEnsure the incubation is carried out at 37°C.
Cleavage observed in the presence of inhibitor Inhibitor concentration is too lowPerform a dose-response curve with a wider range of this compound concentrations.
Inhibitor has degradedEnsure proper storage of the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cell-Based Pyroptosis Assays (LDH & PI)
ProblemPossible CauseSolution
High background LDH release or PI staining in untreated cells Cells are unhealthy or overgrownUse cells at a lower passage number and ensure they are not confluent. Handle cells gently during media changes.
Contamination of cell cultureCheck for microbial contamination.
Low signal in positive controls (LPS-treated) Insufficient LPS concentration or incubation timeOptimize the LPS concentration (e.g., 1-20 µg/mL) and incubation time (e.g., 6-24 hours).
Cells are resistant to LPSEnsure the cell line used (e.g., ZF4) is responsive to LPS-induced pyroptosis.
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension and careful pipetting when seeding the plate.
Uneven distribution of reagentsGently mix the plate after adding reagents.
Inhibitor appears toxic to cells High concentration of inhibitor or solventTest the toxicity of the inhibitor and the vehicle (DMSO) alone at the concentrations used. Lower the concentration if necessary.
In Vivo Zebrafish Sepsis Model
ProblemPossible CauseSolution
High mortality in control group (no LPS) Poor water quality or handling stressUse fresh E3 medium and handle the larvae gently. Maintain a consistent temperature of 28.5°C.
Inconsistent response to LPS Variation in larval developmental stageUse larvae of the same age (e.g., 3 dpf).
Inconsistent LPS dose delivery (for injection)For immersion, ensure consistent volume and concentration. For microinjection, calibrate the needle and injection volume.
This compound is not effective Poor bioavailability of the inhibitorConsider using a different administration route (e.g., microinjection vs. immersion). Ensure the inhibitor is fully dissolved in the medium.
Inhibitor concentration is too lowTest a higher range of inhibitor concentrations.
High background fluorescence in PI staining Incomplete washingIncrease the number and duration of washes after PI incubation.
Dead cells due to handlingHandle larvae gently during staining and mounting.

References

Technical Support Center: Ac-FEID-CMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-FEID-CMK TFA. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with peptide precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a potent, zebrafish-specific GSDMEb-derived peptide inhibitor.[1][2] It is primarily used in research to study the noncanonical inflammasome pathway and pyroptosis, a form of programmed cell death. Specifically, it can suppress caspy2-mediated pyroptosis and has been shown to attenuate mortality and acute kidney injury (AKI) in septic shock models in vivo.[1][2] The "TFA" indicates that trifluoroacetic acid was used during peptide purification and remains as a counter-ion to the peptide.

Q2: My lyophilized this compound precipitated immediately upon adding my aqueous buffer. Why did this happen?

Immediate precipitation upon adding an aqueous buffer is a common issue with lyophilized peptides and is typically caused by poor solubility in aqueous solutions. Peptides, especially those with hydrophobic residues, often require an organic solvent to achieve initial dissolution before they can be introduced into an aqueous system.[3] Directly adding a buffer can cause the peptide to aggregate and precipitate before it has a chance to dissolve.

Q3: What is the recommended solvent for reconstituting this compound?

The recommended solvent for initial reconstitution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a newly opened or properly stored anhydrous bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the product.[1] For optimal results, allow the lyophilized peptide vial to come to room temperature before opening and adding the solvent.[4]

Q4: I've dissolved the peptide in DMSO, but it precipitated when I diluted it into my final experimental buffer. What should I do?

This is a common secondary precipitation issue that occurs when the peptide's concentration exceeds its solubility limit in the final aqueous buffer. Several factors can contribute to this:

  • Final Concentration: The target concentration in your aqueous buffer may be too high.

  • Buffer Composition: The pH or salt concentration of your buffer may not be optimal for peptide stability.[5][6] For instance, if the buffer's pH is close to the peptide's isoelectric point (pI), its solubility will be at a minimum.[5]

  • Dilution Method: Adding the DMSO stock to the buffer too quickly can create localized areas of high concentration, leading to precipitation.

To resolve this, try lowering the final peptide concentration, adjusting the buffer pH away from the peptide's pI, or modifying the salt concentration.[5] When diluting, add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.

Q5: My this compound solution was clear initially but became cloudy or formed a precipitate after storage. How can I prevent this?

Precipitation during storage, especially at low temperatures, suggests that the peptide is coming out of solution. To prevent this:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[1][7]

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes before freezing.[3][7] Repeated freeze-thaw cycles can degrade the peptide and promote aggregation.[7][8]

  • Check Solvent Quality: Ensure the DMSO used for the stock solution was anhydrous. Absorbed water can lower solubility over time, especially during temperature changes.

If a stored aliquot appears cloudy, you may be able to redissolve the precipitate by bringing the vial to room temperature and using gentle vortexing or sonication.[4]

Troubleshooting Guide

This guide provides step-by-step solutions to common precipitation problems.

Problem 1: Precipitate forms during initial reconstitution.
StepActionRationale
1 Confirm the correct solvent is being used.This compound requires an organic solvent like DMSO for initial dissolution.[1] Water or aqueous buffers are not suitable for the initial step.
2 Use fresh, anhydrous DMSO.Water absorbed by old or improperly stored DMSO will significantly reduce peptide solubility.[1]
3 Ensure the peptide vial is at room temperature.Adding cold solvent to a cold vial can sometimes cause condensation and affect dissolution.[4]
4 Apply gentle energy to aid dissolution.Use an ultrasonic bath or gentle vortexing.[1] This can help break up small aggregates and increase the rate of dissolution.
5 If precipitation persists...The peptide may have degraded. Contact the supplier for further technical assistance.
Problem 2: Precipitate forms upon dilution into aqueous buffer.
StepActionRationale
1 Review the final concentration.The desired concentration may exceed the peptide's solubility limit in the aqueous buffer. Try a lower final concentration.
2 Optimize the dilution technique.Add the DMSO stock solution slowly (drop-wise) to the full volume of the experimental buffer while the buffer is being vortexed or stirred. This prevents localized high concentrations.
3 Evaluate the aqueous buffer composition.Check the pH and ionic strength.[5] Avoid pH levels near the peptide's isoelectric point. Test different buffer formulations on a small scale to find one that maintains solubility.
4 Reduce the percentage of organic solvent.While DMSO is needed for the stock, its final concentration in the assay should be minimal (typically <1%) to avoid solvent effects on the biological system and potential buffer salt precipitation.[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibrate: Allow the sealed vial of lyophilized this compound to reach room temperature for 15-20 minutes.

  • Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Add Solvent: Using a sterile pipette tip, add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 25 mg/mL).[1]

  • Dissolve: Cap the vial tightly and vortex gently. If necessary, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear.

  • Inspect: Visually inspect the solution to ensure no particulate matter remains.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Prepare Buffer: Prepare the final aqueous experimental buffer and ensure it is at the desired temperature and pH.

  • Vortex Buffer: Begin gently vortexing or stirring the full volume of the aqueous buffer.

  • Dilute Stock: While the buffer is mixing, slowly add the required volume of the this compound DMSO stock solution drop-by-drop into the buffer.

  • Final Mix: Continue to vortex for another 30-60 seconds to ensure the solution is homogeneous.

  • Use Promptly: Use the freshly prepared working solution promptly for your experiment.

Quantitative Data Summary

ParameterSolvent / ConditionValue / RecommendationSource
Max Solubility (In Vitro) Anhydrous DMSO25 mg/mL (35.16 mM)[1]
Storage (Lyophilized) -20°CUp to 48 months[4]
Storage (Stock Solution in DMSO) -80°CUp to 6 months[1]
Storage (Stock Solution in DMSO) -20°CUp to 1 month[1]
Working Solution (in Aqueous Buffer) VariesPrepare fresh for each experiment[9]

Visualizations

Troubleshooting Workflow for Precipitation

G start Start: Reconstitute Lyophilized Peptide add_dmso Add Anhydrous DMSO start->add_dmso precip1 Precipitate Forms? add_dmso->precip1 ultrasonic Use Ultrasonic Bath & Gentle Warming precip1->ultrasonic Yes clear_stock Clear Stock Solution (Store at -80°C) precip1->clear_stock No precip2 Still Precipitated? ultrasonic->precip2 contact_support Contact Technical Support precip2->contact_support Yes precip2->clear_stock No dilute Dilute Stock into Aqueous Buffer clear_stock->dilute precip3 Precipitate Forms? dilute->precip3 optimize Optimize Dilution: - Lower Final Concentration - Modify Buffer pH/Salts - Add Stock Drop-wise precip3->optimize Yes proceed Proceed with Experiment precip3->proceed No precip4 Still Precipitated? optimize->precip4 precip4->contact_support Yes precip4->proceed No

Caption: Troubleshooting workflow for this compound precipitation.

Simplified Pyroptosis Pathway and Inhibition

Ac-FEID-CMK is a zebrafish-specific inhibitor of GSDMEb, which is related to the broader gasdermin family involved in pyroptosis. In mammalian systems, a similar inhibitor, Ac-FLTD-CMK, targets GSDMD cleavage by inflammatory caspases.[10] The diagram below illustrates the general mechanism of caspase-8-mediated pyroptosis, a pathway where a specific inhibitor like Ac-FEID-CMK would act.

G cluster_pathway Cell Membrane tnf TNF / FasL receptor Death Receptor (e.g., TNFR1) tnf->receptor fadd FADD receptor->fadd pro_casp8 Pro-Caspase-8 fadd->pro_casp8 casp8 Active Caspase-8 pro_casp8->casp8 Activation pro_gsdmd Gasdermin (GSDMD/E) casp8->pro_gsdmd Cleavage gsdmd_n GSDMD-N Pore pro_gsdmd->gsdmd_n pyroptosis Pyroptosis (Cell Lysis) gsdmd_n->pyroptosis inhibitor Ac-FEID-CMK (or similar inhibitor) inhibitor->casp8 Inhibits

Caption: Caspase-8 driven pyroptosis and point of inhibition.

References

Validation & Comparative

A Comparative Guide to Ac-FEID-CMK TFA and Z-VAD-FMK in Zebrafish Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology, the study of programmed cell death is paramount to understanding developmental processes and disease pathogenesis. Zebrafish (Danio rerio), with their genetic tractability and optical transparency, have emerged as a powerful in vivo model for such investigations. Central to these studies is the use of chemical inhibitors to dissect the intricate molecular pathways governing cell death. This guide provides a comprehensive comparison of two commonly referenced inhibitors, Ac-FEID-CMK TFA and Z-VAD-FMK, within the context of zebrafish research, offering insights into their mechanisms, applications, and experimental considerations.

Overview of this compound and Z-VAD-FMK

FeatureThis compoundZ-VAD-FMK
Primary Target(s) Gasdermin E (GSDME) / Caspase-3Broad-spectrum pan-caspase inhibitor
Mechanism of Action Irreversible peptide inhibitor targeting the cleavage site of GSDMEb, and by extension, inhibiting caspase-3 activity.Irreversibly binds to the catalytic site of multiple caspases, inhibiting their activity.[1]
Primary Application in Zebrafish Inhibition of pyroptosis.[2][3]General inhibition of apoptosis.[4][5]
Reported Concentrations in Zebrafish Not explicitly detailed in provided abstracts, but used to block hCG-induced ovulation.[2]50 µM - 300 µM.[4][5]

Delving into the Mechanisms and Applications

Z-VAD-FMK: The Pan-Caspase Inhibitor

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of a broad range of caspases, the key proteases that execute the apoptotic cascade.[1] In zebrafish, the apoptotic pathways, both intrinsic and extrinsic, are highly conserved with their mammalian counterparts, relying on a cascade of caspase activation.[6][7][8]

Z-VAD-FMK has been employed in zebrafish studies to prevent apoptosis in various contexts. For instance, it has been used to investigate the role of apoptosis in developmental processes and in models of ototoxicity-induced hair cell death in the lateral line.[4][5] The broad-spectrum nature of Z-VAD-FMK makes it a useful tool for determining if a cell death process is caspase-dependent. However, this lack of specificity can also be a limitation, as it does not delineate the specific caspases involved.

This compound: A More Targeted Approach

This compound (Acetyl-Phe-Glu-Ile-Asp-chloromethylketone) is recognized as a specific inhibitor of Gasdermin E (GSDME), a key molecule in the execution of pyroptosis, a form of inflammatory programmed cell death. In zebrafish, Ac-FEID-CMK has been utilized as a GSDMEb-derived peptide inhibitor.[2][3] GSDME is cleaved by caspases, particularly caspase-3, to induce pore formation in the cell membrane, leading to cell lysis. Therefore, by inhibiting GSDME cleavage, Ac-FEID-CMK can block pyroptosis.

Interestingly, the cleavage site for GSDME is recognized by caspase-3. This implies that Ac-FEID-CMK can also act as a caspase-3 inhibitor.[9] This dual role makes it a valuable tool for distinguishing between apoptotic and pyroptotic cell death pathways, which can sometimes be interconnected. In zebrafish, Ac-FEID-CMK has been instrumental in demonstrating the role of pyroptosis in processes such as ovulation and septic acute kidney injury.[2][3]

Signaling Pathways in Zebrafish Apoptosis

The extrinsic and intrinsic apoptosis pathways are well-conserved in zebrafish.[6][8] Understanding these pathways is crucial for interpreting the effects of caspase inhibitors.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., zHDR, zOTR) death_ligand->death_receptor FADD zFADD death_receptor->FADD caspase8 Caspase-8 FADD->caspase8 bcl2_family Bcl-2 Family (e.g., Puma, Bid) caspase8->bcl2_family cleaves Bid caspase3 Executioner Caspases (e.g., Caspase-3) caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA damage) p53 p53 dna_damage->p53 p53->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion regulates cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 apoptosome Apoptosome caspase9->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis ZVAD Z-VAD-FMK (Pan-caspase inhibitor) ZVAD->caspase8 ZVAD->caspase9 ZVAD->caspase3 FEID Ac-FEID-CMK (Caspase-3/GSDME inhibitor) FEID->caspase3

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways in zebrafish, indicating the points of inhibition for Z-VAD-FMK and Ac-FEID-CMK.

Experimental Protocols

Detailed experimental protocols are critical for reproducible research. Below are generalized methodologies for using these inhibitors in zebrafish embryos.

General Protocol for Inhibitor Treatment in Zebrafish Embryos

This workflow outlines the basic steps for administering chemical inhibitors to zebrafish embryos.

experimental_workflow start Collect and stage zebrafish embryos dechorionate Dechorionate embryos (if necessary) start->dechorionate treatment Incubate embryos in inhibitor solution dechorionate->treatment prepare_inhibitor Prepare inhibitor stock solution (e.g., in DMSO) prepare_working Prepare working solution in embryo medium prepare_inhibitor->prepare_working prepare_working->treatment induce_apoptosis Induce apoptosis/pyroptosis (e.g., drug treatment, genetic model) treatment->induce_apoptosis incubation Incubate for desired duration at 28.5°C induce_apoptosis->incubation wash Wash embryos with fresh embryo medium incubation->wash analysis Analyze phenotype (e.g., TUNEL, Acridine Orange, immunofluorescence) wash->analysis

Caption: A generalized experimental workflow for the application of chemical inhibitors to zebrafish embryos.

Key Experimental Considerations:

  • Concentration Optimization: The effective concentration of each inhibitor should be determined empirically for the specific experimental setup and developmental stage of the zebrafish.

  • Controls: Appropriate controls are essential, including a vehicle control (e.g., DMSO) and potentially a positive control for apoptosis/pyroptosis induction.

  • Toxicity: It is crucial to assess the potential toxicity of the inhibitors at the concentrations used, as high concentrations can lead to non-specific effects.

  • Timing and Duration of Treatment: The timing and length of inhibitor exposure should be carefully considered based on the biological process being investigated.

Conclusion

Both this compound and Z-VAD-FMK are valuable tools for studying programmed cell death in zebrafish. Z-VAD-FMK serves as a broad-spectrum inhibitor to ascertain caspase dependency, while Ac-FEID-CMK offers a more targeted approach to investigate the roles of caspase-3 and GSDME-mediated pyroptosis. The choice of inhibitor will depend on the specific research question and the desired level of molecular detail. As research in this field progresses, the continued use and characterization of these and other inhibitors in the zebrafish model will undoubtedly provide deeper insights into the complex regulation of cell death in vertebrates.

References

A Comparative Guide to Ac-FEID-CMK TFA and Ac-FLTD-CMK: Potent Tools for Cell Death Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, immunology, and drug development, the study of programmed cell death pathways is of paramount importance. Among the various forms of regulated cell death, pyroptosis, a highly inflammatory form of cell death, has garnered significant attention. Central to the execution of pyroptosis are caspases, a family of cysteine-aspartate proteases. The ability to selectively inhibit specific caspases is crucial for dissecting their roles in cellular signaling and disease. This guide provides a comprehensive comparison of two tetrapeptide-based irreversible caspase inhibitors: Ac-FEID-CMK TFA and Ac-FLTD-CMK. While both are valuable research tools, they exhibit distinct specificities and are suited for different experimental systems.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative and qualitative differences between this compound and Ac-FLTD-CMK, providing an at-a-glance reference for researchers.

FeatureThis compoundAc-FLTD-CMK
Target Organism Zebrafish (Danio rerio)Mammalian
Primary Target Caspy2 (zebrafish caspase-5 ortholog)[1][2][3]Inflammatory Caspases (Caspase-1, -4, -5, -11)[4][5][6]
IC50 vs. Primary Target Not explicitly reported, but effective in vivo at attenuating GSDMEb cleavage[7][8]Caspase-1: 46.7 nM, Caspase-4: 1.49 µM, Caspase-5: 329 nM[4][5][6]
Mechanism of Action Inhibits the caspy2-mediated noncanonical inflammasome pathway, preventing the cleavage of Gasdermin Eb (GSDMEb) and subsequent pyroptosis.[7]Inhibits inflammatory caspases, preventing the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis.[4][5]
Signaling Pathway Zebrafish noncanonical inflammasome pathway.[1][2][3][9]Mammalian canonical and noncanonical inflammasome pathways.[4][5]
Primary Application In vivo studies of septic acute kidney injury and pyroptosis in zebrafish models.[7][8]In vitro and in vivo studies of pyroptosis, inflammation, and inflammasome signaling in mammalian systems.[6][10]
Cross-Reactivity Specificity for other zebrafish caspases not extensively documented.Does not inhibit apoptotic caspases such as caspase-3.[4][5]

Deciphering the Molecular Mechanisms: Signaling Pathways

Understanding the signaling pathways in which these inhibitors act is crucial for experimental design and data interpretation. Ac-FLTD-CMK targets the well-characterized mammalian inflammasome pathways, while this compound is a tool for the emerging field of inflammasome signaling in zebrafish.

Ac-FLTD-CMK: Targeting Mammalian Inflammasome Pathways

Ac-FLTD-CMK is a potent inhibitor of inflammatory caspases that are central to both the canonical and non-canonical inflammasome pathways in mammals.

  • Canonical Inflammasome Pathway: This pathway is activated by a variety of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). These signals lead to the assembly of an inflammasome complex, typically composed of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[11] This proximity induces the auto-activation of caspase-1.[12] Activated caspase-1 then cleaves its substrates, including pro-inflammatory cytokines (pro-IL-1β and pro-IL-18) and Gasdermin D (GSDMD).[11][13] The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to pyroptotic cell death and the release of mature cytokines.[4][5] Ac-FLTD-CMK directly inhibits the proteolytic activity of caspase-1, thereby blocking these downstream events.[4][5]

  • Non-Canonical Inflammasome Pathway: In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria is directly recognized by caspase-4 and caspase-5 in humans, and caspase-11 in mice.[14][15][16][17] This binding leads to the activation of these caspases, which then cleave GSDMD to induce pyroptosis.[17] Activated caspase-4/5/11 can also trigger the activation of the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation in a secondary step.[16] Ac-FLTD-CMK effectively inhibits caspase-4, -5, and -11, making it a valuable tool to study this pathway.[4][5]

Mammalian_Inflammasome_Pathways cluster_canonical Canonical Inflammasome cluster_noncanonical Non-Canonical Inflammasome cluster_downstream Downstream Events PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b LPS Intracellular LPS Pro_Casp4_5_11 Pro-Caspase-4/5/11 LPS->Pro_Casp4_5_11 Casp4_5_11 Caspase-4/5/11 Pro_Casp4_5_11->Casp4_5_11 Activation Casp4_5_11->NLRP3 NLRP3 activation Casp4_5_11->GSDMD GSDMD_N GSDMD-N GSDMD->GSDMD_N Cleavage Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b IL-1β Pro_IL1b->IL1b Cleavage Cytokine_Release Cytokine Release IL1b->Cytokine_Release Inhibitor Ac-FLTD-CMK Inhibitor->Casp1 Inhibitor->Casp4_5_11

Fig. 1: Ac-FLTD-CMK inhibits mammalian canonical and non-canonical inflammasome pathways.
This compound: A Specific Tool for the Zebrafish Non-Canonical Inflammasome

The zebrafish model is increasingly used to study inflammatory processes due to its genetic tractability and transparent embryos. This compound is specifically designed to target the non-canonical inflammasome pathway in this organism.

In zebrafish, the functional ortholog of mammalian caspase-4/5 is caspy2.[1][2][3] Similar to its mammalian counterparts, caspy2 can directly bind to intracellular LPS via its N-terminal pyrin domain, leading to its oligomerization and activation.[1][2][18] Activated caspy2 then cleaves Gasdermin Eb (GSDMEb), which is functionally analogous to mammalian GSDMD in this context.[7] The N-terminal fragment of GSDMEb forms pores in the cell membrane, inducing pyroptosis.[7] This pathway is crucial for the zebrafish's defense against bacterial infections and plays a role in septic acute kidney injury.[1][7] this compound, a GSDMEb-derived peptide inhibitor, effectively blocks this pathway.[7][8]

Zebrafish_Noncanonical_Inflammasome cluster_activation Non-Canonical Activation cluster_downstream Downstream Events LPS Intracellular LPS Pro_caspy2 Pro-caspy2 LPS->Pro_caspy2 caspy2 Activated caspy2 Pro_caspy2->caspy2 Oligomerization & Activation GSDMEb Gasdermin Eb (GSDMEb) caspy2->GSDMEb GSDMEb_N GSDMEb-N GSDMEb->GSDMEb_N Cleavage Pyroptosis Pyroptosis GSDMEb_N->Pyroptosis Inhibitor This compound Inhibitor->caspy2

Fig. 2: this compound specifically inhibits the zebrafish caspy2-mediated non-canonical inflammasome.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of Ac-FLTD-CMK and this compound in relevant experimental settings.

General Experimental Workflow

A typical experiment to evaluate the efficacy of these inhibitors involves inducing pyroptosis in a cellular or animal model and then measuring the extent to which the inhibitor can block the key downstream events of this cell death pathway.

Experimental_Workflow cluster_assays Outcome Assays start Start prep_cells Prepare Cells/Animal Model (e.g., Macrophages, Zebrafish larvae) start->prep_cells induce_pyroptosis Induce Pyroptosis (e.g., LPS, Nigericin (B1684572), Bacterial Infection) prep_cells->induce_pyroptosis treat_inhibitor Treat with Inhibitor (Ac-FLTD-CMK or this compound) induce_pyroptosis->treat_inhibitor incubate Incubate for a Defined Period treat_inhibitor->incubate measure_outcomes Measure Outcomes incubate->measure_outcomes ldh_assay LDH Release Assay (Cell Lysis) measure_outcomes->ldh_assay elisa IL-1β ELISA (Cytokine Release) measure_outcomes->elisa western_blot Western Blot (Caspase/Gasdermin Cleavage) measure_outcomes->western_blot end End ldh_assay->end elisa->end western_blot->end

Fig. 3: A generalized workflow for assessing the efficacy of pyroptosis inhibitors.
Protocol 1: In Vitro Inhibition of Pyroptosis in Murine Bone Marrow-Derived Macrophages (BMDMs) with Ac-FLTD-CMK

This protocol is adapted from studies demonstrating the efficacy of Ac-FLTD-CMK in a classic in vitro model of NLRP3 inflammasome-induced pyroptosis.[6]

1. Materials:

  • Murine Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM complete medium

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Ac-FLTD-CMK (and vehicle control, e.g., DMSO)

  • LDH cytotoxicity assay kit

  • Mouse IL-1β ELISA kit

  • Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20 and GSDMD-N)

2. Cell Culture and Priming:

  • Plate BMDMs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Prime the cells by treating with 200 ng/mL LPS for 4 hours to upregulate pro-IL-1β and NLRP3 components.

3. Inhibitor Treatment and Pyroptosis Induction:

  • Pre-treat the primed BMDMs with desired concentrations of Ac-FLTD-CMK (e.g., 10 µM) or vehicle control for 30 minutes.

  • Induce pyroptosis by adding an NLRP3 activator, such as 10 µM nigericin or 5 mM ATP, to the wells.

4. Assessment of Pyroptosis Inhibition:

  • LDH Release Assay: After 30-60 minutes of nigericin/ATP treatment, centrifuge the plate and collect the supernatant. Measure LDH release according to the manufacturer's protocol to quantify cell lysis.

  • IL-1β ELISA: Collect the supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

  • Western Blotting: Lyse the cells and perform Western blotting to detect the cleaved (active) forms of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

5. Data Analysis:

  • Calculate the percentage of LDH release relative to a maximum lysis control.

  • Quantify the concentration of IL-1β from the ELISA standard curve.

  • Analyze the band intensities on the Western blots to assess the extent of caspase-1 and GSDMD cleavage.

Protocol 2: In Vivo Inhibition of Septic Acute Kidney Injury in a Zebrafish Model with this compound

This protocol is based on a study that successfully used this compound to mitigate sepsis-induced kidney injury in zebrafish larvae.[7]

1. Materials:

  • Zebrafish larvae (e.g., 3 days post-fertilization)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (and vehicle control)

  • Propidium Iodide (PI) for in vivo cell death staining

  • Reagents for whole-mount immunofluorescence or Western blotting (antibodies against cleaved caspy2 and GSDMEb)

  • Microinjection setup

  • Fluorescence microscope

2. Sepsis Induction and Inhibitor Treatment:

  • Induce sepsis by microinjecting a lethal dose of LPS into the circulation of zebrafish larvae.

  • Administer this compound or vehicle control via microinjection at a predetermined time point relative to the LPS challenge.

3. Assessment of Pyroptosis and Kidney Injury:

  • Survival Analysis: Monitor the survival rate of the zebrafish larvae over a period of 24-48 hours.

  • In Vivo Cell Death Imaging: At various time points post-injection, stain the larvae with Propidium Iodide and image the kidney region using a fluorescence microscope to visualize pyroptotic cells.

  • Analysis of Protein Cleavage: At the end of the experiment, collect pools of larvae, lyse them, and perform Western blotting to detect the cleavage of caspy2 and GSDMEb.

  • Histological Analysis: Fix the larvae and perform histological sectioning of the kidney to assess tissue damage.

4. Data Analysis:

  • Generate Kaplan-Meier survival curves to compare the different treatment groups.

  • Quantify the PI-positive area in the kidney region from the fluorescence images.

  • Analyze the band intensities on the Western blots to determine the extent of caspy2 and GSDMEb cleavage.

  • Score the degree of kidney tissue damage from the histological sections.

Conclusion

This compound and Ac-FLTD-CMK are both valuable chemical tools for investigating the intricate pathways of pyroptosis. The choice between these two inhibitors is primarily dictated by the experimental system. Ac-FLTD-CMK is the inhibitor of choice for researchers working with mammalian models to study the roles of inflammatory caspases in pyroptosis and inflammation. Its specificity for inflammatory caspases over apoptotic caspases makes it a precise tool for these investigations. In contrast, this compound is a specialized inhibitor for the zebrafish model, enabling the study of the caspy2-mediated non-canonical inflammasome pathway. This is particularly relevant for high-throughput screening and for leveraging the unique advantages of the zebrafish model in studying developmental and disease processes, such as septic acute kidney injury. By understanding the distinct properties and applications of each inhibitor, researchers can select the most appropriate tool to advance our understanding of programmed cell death and its implications in health and disease.

References

comparing Ac-FEID-CMK TFA to other pyroptosis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Pyroptosis Inhibitors: Ac-FEID-CMK (TFA Salt) vs. The Field

Pyroptosis is a highly inflammatory form of programmed cell death critical to the innate immune response against pathogens and other danger signals. This process is primarily mediated by the gasdermin family of proteins, which form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] Given its central role in numerous inflammatory diseases, targeting the pyroptosis pathway holds significant therapeutic promise.

This guide provides a comparative analysis of the pyroptosis inhibitor Ac-FEID-CMK (N-acetyl-Phe-Glu-Ile-Asp-chloromethylketone), presented as its trifluoroacetate (B77799) salt, alongside other key inhibitors. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used to evaluate them.

Note on Nomenclature: While the prompt specifies Ac-FEID-CMK, the predominant inhibitor described in the literature with a similar structure and targeting inflammatory caspases is Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone). This inhibitor is derived from the cleavage site of Gasdermin D (GSDMD) recognized by inflammatory caspases.[3][4] This guide will focus on Ac-FLTD-CMK, assuming "FEID" is a variation or potential typographical error for the well-documented "FLTD" sequence.

The Pyroptosis Signaling Pathways

Pyroptosis can be initiated through several pathways, primarily the canonical and non-canonical pathways, which converge on the cleavage of Gasdermin D (GSDMD).

  • Canonical Pathway: This pathway is triggered by various stimuli that lead to the assembly of a multi-protein complex called the inflammasome (e.g., NLRP3, AIM2).[1][2] The inflammasome activates Caspase-1, which then cleaves GSDMD and pro-inflammatory cytokines (pro-IL-1β and pro-IL-18).[2][5]

  • Non-Canonical Pathway: This pathway is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which directly binds to and activates Caspase-4 and Caspase-5 in humans (Caspase-11 in mice).[1][2] These caspases also cleave GSDMD to initiate pyroptosis.[1]

  • Other Pathways: Additional pathways involving Caspase-3 or granzymes can cleave other gasdermin family members like GSDME or GSDMB to induce pyroptosis.[6][7]

Below is a diagram illustrating the core pyroptosis signaling pathways.

PyroptosisPathways cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway cluster_execution Execution Phase PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 ASC ASC Adaptor NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b LPS Intracellular LPS ProCasp4511 Pro-Caspase-4/5/11 LPS->ProCasp4511 Casp4511 Active Caspase-4/5/11 ProCasp4511->Casp4511 Activation Casp4511->GSDMD GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Cleavage Pyroptosis Cell Lysis & Pyroptosis GSDMD_N->Pyroptosis IL1b IL-1β / IL-18 Release GSDMD_N->IL1b ProIL1b->IL1b Cleavage

Caption: Canonical and non-canonical pyroptosis signaling pathways.

Comparative Analysis of Pyroptosis Inhibitors

Pyroptosis can be inhibited by targeting different components of these pathways. Below is a comparison of Ac-FLTD-CMK with other well-known inhibitors.

Table 1: Comparison of Inflammatory Caspase and GSDMD Inhibitors
InhibitorTargetMechanism of ActionIC50 ValuesCell Type(s)Reference(s)
Ac-FLTD-CMK Caspase-1, -4, -5, -11Irreversible peptide inhibitor derived from the GSDMD cleavage site, blocking its processing.Caspase-1: 46.7 nMCaspase-4: 1.49 µMCaspase-5: 329 nMMacrophages (BMDM, THP-1, RAW 264.7)[3][4]
Ac-YVAD-CMK Caspase-1Irreversible peptide inhibitor mimicking the Caspase-1 cleavage site in pro-IL-1β.Not specified in µM, but effective in vivo and in vitro.Renal tubular epithelial cells, various immune cells.[8][9]
Disulfiram Gasdermin D (GSDMD)Covalently modifies Cys191 of GSDMD, preventing pore formation by the N-terminal fragment.~0.41 µM (with Cu(II))7.67 - 10.33 µM (in cells)THP-1 cells, iBMDMs[8][10][11]
LDC7559 Gasdermin D (GSDMD)Small molecule that blocks the pore-forming activity of the GSDMD N-terminal fragment.Not specified.Human neutrophils[10][12]
Necrosulfonamide (NSA) Gasdermin D (GSDMD)Directly binds to GSDMD, inhibiting the oligomerization of the N-terminal fragment.Not specified.Various[13]
Z-VAD-FMK Pan-CaspaseIrreversible pan-caspase inhibitor, blocks both inflammatory and apoptotic caspases.Not specified.Various[3][14]
Table 2: Comparison of Inflammasome Inhibitors
InhibitorTargetMechanism of ActionIC50 ValuesCell Type(s)Reference(s)
MCC950 NLRP3 InflammasomePotent and selective small molecule that blocks NLRP3 activation and subsequent ASC oligomerization.~7.5 nM (in BMDMs)Macrophages (BMDM, THP-1)[12][13]
Glyburide NLRP3 InflammasomeAn antidiabetic drug (sulfonylurea) that inhibits NLRP3 signaling.Not specified.Various[12][13]
NLRP3/AIM2-IN-3 NLRP3 and AIM2Potent inhibitor of both NLRP3 and AIM2 inflammasome-mediated pyroptosis.77 nM (THP-1 cells)THP-1 macrophages[10]

Experimental Protocols

The evaluation of pyroptosis inhibitors relies on a set of key in vitro assays to quantify cell death, membrane integrity, and inflammatory cytokine release.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay is a primary method for quantifying cytolysis, a hallmark of pyroptosis. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.

  • Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan (B1609692) product. The amount of formazan is proportional to the number of lysed cells.

  • Methodology:

    • Cell Treatment: Plate and treat cells (e.g., macrophages) with a pyroptosis-inducing stimulus (e.g., LPS + Nigericin) in the presence or absence of the inhibitor (e.g., Ac-FLTD-CMK).

    • Sample Collection: After incubation, centrifuge the plate to pellet intact cells.

    • Supernatant Transfer: Carefully transfer the cell-free supernatant to a new assay plate.

    • LDH Reaction: Add a commercially available LDH reaction mixture to each well.

    • Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.

    • Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][8]

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β/IL-18

This assay quantifies the concentration of mature IL-1β and IL-18 released from pyroptotic cells.

  • Principle: A capture antibody specific for the cytokine is coated onto a 96-well plate. The sample is added, followed by a biotinylated detection antibody. A streptavidin-HRP conjugate and a substrate are then used to generate a colorimetric signal.

  • Methodology:

    • Sample Collection: Collect cell culture supernatants as described for the LDH assay.

    • ELISA Protocol: Perform the assay according to the manufacturer's instructions for the specific cytokine kit.

    • Measurement: Measure absorbance at 450 nm.

    • Calculation: Determine cytokine concentrations by comparing sample absorbance to a standard curve generated with known concentrations of the cytokine.[4][8]

Cell Viability Assay (e.g., CellTiter-Glo®)

These assays measure the number of viable cells in a culture based on quantifying a marker of metabolic activity, such as ATP.

  • Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Methodology:

    • Cell Treatment: Treat cells as described above.

    • Reagent Addition: Add the CellTiter-Glo® reagent directly to the culture wells.

    • Incubation: Incubate for a short period to stabilize the luminescent signal.

    • Measurement: Read the luminescence on a plate reader. A decrease in signal indicates a loss of cell viability.[11]

The following diagram outlines a typical experimental workflow for screening pyroptosis inhibitors.

ExperimentalWorkflow cluster_assays Quantitative Assays start Start: Seed Cells (e.g., THP-1, BMDM) prime Prime Cells (e.g., with LPS) start->prime inhibit Add Inhibitor (e.g., Ac-FLTD-CMK) prime->inhibit stimulate Add Pyroptosis Stimulus (e.g., Nigericin, ATP) inhibit->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant & Lyse Remaining Cells incubate->collect ldh LDH Assay (Measures Lysis) collect->ldh Supernatant elisa IL-1β / IL-18 ELISA (Measures Cytokine Release) collect->elisa Supernatant viability Cell Viability Assay (Measures Live Cells) collect->viability Cell Lysate end End: Analyze Data ldh->end elisa->end viability->end

References

A Comparative Guide to the Specificity of Caspase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of inhibitors for caspase-2, an initiator caspase implicated in apoptosis, cell cycle regulation, and DNA damage response.[1] Given the structural similarities among caspases, achieving inhibitor specificity is a significant challenge.[2] This document evaluates the selectivity of various compounds, with a focus on Ac-FEID-CMK TFA, and provides the necessary experimental context for researchers to make informed decisions.

Understanding Caspase-2 and Inhibitor Specificity

Caspase-2 is a unique member of the caspase family, sharing features with both initiator caspases (like caspase-9) and executioner caspases.[3] Its activation is often mediated by a large protein complex known as the PIDDosome, formed in response to cellular stressors like DNA damage.[4] The design of specific inhibitors typically relies on mimicking the enzyme's preferred substrate cleavage sequence. However, cross-reactivity is common, particularly with caspase-3, making the development of highly selective caspase-2 inhibitors a challenge.[2] Notably, caspase-2 is the only caspase known to prefer a five-amino-acid recognition motif for efficient cleavage, a feature that can be exploited for designing more selective inhibitors.[2]

Profiling the Inhibitor: this compound

The user query concerns the specificity of this compound for caspase-2. However, available data suggests that the FEID peptide sequence is not characteristic of a caspase-2 substrate. Instead, research has identified a similar compound, ACE-FEID-CMK, as an inhibitor of Gasdermin E (GSDME).[5] GSDME is a key substrate of caspase-3 that, upon cleavage, mediates a form of inflammatory cell death called pyroptosis.[5][6] This indicates that Ac-FEID-CMK is likely an inhibitor targeting caspase-3, and by extension GSDME-mediated pyroptosis, rather than a selective tool for studying caspase-2.

Comparative Analysis of Caspase Inhibitors

To provide a clear picture of inhibitor selectivity, the table below compares common peptide-based inhibitors across a panel of caspases. The data highlights the challenge of specificity, as many inhibitors show activity against multiple caspases. For caspase-2, inhibitors based on the Val-Asp-Val-Ala-Asp (VDVAD) sequence are generally considered the most selective options currently available.[7]

InhibitorPrimary Target(s)Caspase-1 (Ki in nM)Caspase-2 (Ki in nM)Caspase-3 (Ki in nM)Caspase-6 (Ki in nM)Caspase-7 (Ki in nM)Caspase-8 (Ki in nM)
Ac-YVAD-CMK Caspase-10.7612,0001,800>100,00023,0001,200
Z-VDVAD-FMK Caspase-22,3000.9231,10018036
Z-DEVD-FMK Caspase-3, -711,0003100.232.41.613
Ac-VEID-CHO Caspase-63,3001,100230.382104.3
Z-IETD-FMK Caspase-86,5005001.74.9290.48

Data compiled from various sources. Ki (inhibition constant) values represent the concentration of inhibitor required to produce half-maximum inhibition. Lower values indicate higher potency. The data illustrates relative selectivity profiles.

As shown, Z-VDVAD-FMK demonstrates the highest potency for caspase-2, although it retains considerable off-target activity against caspase-3 and caspase-8. Conversely, the classic caspase-3 inhibitor Z-DEVD-FMK has minimal activity against caspase-2. This underscores the importance of selecting an inhibitor based on its full specificity profile and validating its effects in the experimental system being used.

Visualizing the Caspase-2 Signaling Pathway

Caspase-2 is activated by proximity-induced dimerization within the PIDDosome complex, which forms in response to stimuli such as DNA damage.[3] Once active, caspase-2 can cleave substrates like the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the downstream apoptotic cascade.

Caspase2_Pathway Stress Cell Stress (e.g., DNA Damage) PIDD PIDD Stress->PIDD activates PIDDosome PIDDosome Complex PIDD->PIDDosome RAIDD RAIDD RAIDD->PIDDosome ProCasp2 Pro-Caspase-2 ProCasp2->PIDDosome ActiveCasp2 Active Caspase-2 PIDDosome->ActiveCasp2 dimerization & autocleavage Bid Bid ActiveCasp2->Bid cleaves tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito induces MOMP CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis CytoC->Apoptosis triggers downstream caspase cascade

Caption: The PIDDosome-mediated activation pathway of Caspase-2.

Experimental Protocols

To empirically determine the specificity and potency of a caspase inhibitor like this compound, a fluorometric activity assay is essential.

Protocol: In Vitro Caspase Activity Assay (Fluorometric)

This protocol measures caspase activity by detecting the fluorescence of a reporter molecule (e.g., AMC, pNA) released from a peptide substrate upon cleavage by the caspase.

1. Reagents and Materials:

  • Recombinant active caspases (e.g., caspase-2, caspase-3, caspase-8)

  • Caspase inhibitor to be tested (e.g., this compound)

  • Fluorogenic caspase substrates (e.g., Ac-VDVAD-AMC for caspase-2, Ac-DEVD-AMC for caspase-3)[8][9]

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.5)[10]

  • Dithiothreitol (DTT)

  • 96-well black microplates, flat-bottom

  • Fluorometric plate reader (e.g., Excitation: 380 nm, Emission: 460 nm for AMC substrates)[8]

  • DMSO (for dissolving inhibitors and substrates)

2. Procedure:

  • Prepare Reagents:

    • Prepare a 2x Assay Buffer and add DTT to a final concentration of 10 mM just before use.[10]

    • Reconstitute the inhibitor and substrates in DMSO to create concentrated stock solutions.

    • Prepare serial dilutions of the inhibitor in 1x Assay Buffer.

  • Assay Setup:

    • In a 96-well black plate, add 25 µL of the recombinant active caspase solution (at a final concentration of 5-10 nM) to each well.

    • Add 25 µL of the serially diluted inhibitor to the wells. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Initiate Reaction:

    • Add 50 µL of the corresponding fluorogenic substrate (e.g., Ac-VDVAD-AMC at a final concentration of 50 µM) to each well to bring the total volume to 100 µL.[8][10]

  • Measurement:

    • Immediately place the plate in a fluorometer pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Repeat the assay for a panel of different caspases to determine the inhibitor's specificity profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro caspase activity assay described above.

Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Start->Prep Incubate Incubate Enzyme + Inhibitor (37°C, 30 min) Prep->Incubate AddSub Add Fluorogenic Substrate Incubate->AddSub Measure Kinetic Reading (Fluorometer) AddSub->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for determining inhibitor potency (IC50) via a fluorometric assay.

Conclusion

References

Validating GSDMEb Inhibition by Ac-FEID-CMK TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ac-FEID-CMK TFA and other relevant inhibitors in the context of validating the inhibition of Gasdermin Eb (GSDMEb), a key molecule in the execution of pyroptotic cell death. The content is structured to offer objective comparisons supported by experimental data, detailed protocols for key experiments, and visualizations of the signaling pathway and experimental workflows.

Introduction to GSDME-Mediated Pyroptosis

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. It plays a crucial role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases. The gasdermin family of proteins are the direct executioners of pyroptosis. Specifically, Gasdermin E (GSDME), upon cleavage by activated Caspase-3, releases its N-terminal domain which oligomerizes to form pores in the plasma membrane, leading to cell lysis. The zebrafish ortholog, GSDMEb, is also implicated in pyroptosis and tissue injury.

The inhibition of GSDMEb-mediated pyroptosis presents a promising therapeutic strategy for diseases characterized by excessive inflammation and cell death. One approach to inhibit GSDMEb is to target its upstream activator, Caspase-3. This compound is a tetrapeptide inhibitor designed to target Caspase-3. While direct and extensive experimental validation of this compound's inhibition of GSDMEb is emerging, a study in zebrafish has shown that treatment with a GSDMEb-derived inhibitor, Ac-FEID-CMK, led to reduced proximal renal tubule structure injury, suggesting a protective effect through the inhibition of the GSDMEb pathway.

This guide will compare Ac-FEID-CMK with other well-characterized Caspase-3 inhibitors, focusing on their efficacy in preventing GSDME cleavage and subsequent pyroptosis.

Comparative Analysis of Caspase-3 Inhibitors for GSDME Inhibition

The following table summarizes the quantitative data for Ac-FEID-CMK and alternative Caspase-3 inhibitors. The data for Ac-DMPD-CMK and Ac-DMLD-CMK, derived from the GSDME cleavage site, provide a strong benchmark for evaluating inhibitors of the Caspase-3/GSDME pathway.

Table 1: Quantitative Comparison of Caspase-3 Inhibitors

InhibitorTargetIC50 (Caspase-3)Cell-Based Assay PerformanceSource
This compound Caspase-3Data not readily availableReduced renal tubule injury in zebrafish treated with Ac-FEID-CMK.[1]
Ac-DMPD-CMK Caspase-30.5456 µMMarkedly inhibited cleavage of native GSDME and PARP in HepG2 cell lysates at 20 µM. Significantly alleviated liver injury in a mouse model.[2][3]
Ac-DMLD-CMK Caspase-30.7455 µMMarkedly inhibited cleavage of native GSDME and PARP in HepG2 cell lysates at 20 µM. Alleviated renal tubular epithelial cell death in a mouse model of cisplatin-induced nephrotoxicity.[2][4]
Z-DEVD-FMK Caspase-31.326 µMInhibited cleavage of native GSDME and PARP in HepG2 cell lysates at 20 µM. Improved conditions in mice with sepsis-induced lung injury.[2][5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approaches for validating GSDMEb inhibition, the following diagrams are provided.

GSDME_Pathway GSDME-Mediated Pyroptosis Pathway cluster_stimuli Apoptotic Stimuli cluster_caspase_cascade Caspase Cascade cluster_pyroptosis Pyroptosis Execution Chemotherapy Chemotherapy Pro_Caspase3 Pro-Caspase-3 Chemotherapy->Pro_Caspase3 FasL FasL Pro_Caspase8 Pro-Caspase-8 FasL->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Caspase8->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 GSDME GSDME (or GSDMEb) Caspase3->GSDME GSDME_N GSDME-N Terminal GSDME->GSDME_N Cleavage Pore Pore Formation GSDME_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Inhibitor This compound Ac-DMPD-CMK Ac-DMLD-CMK Z-DEVD-FMK Inhibitor->Caspase3

Figure 1. GSDME-mediated pyroptosis pathway and the point of inhibition by Caspase-3 inhibitors.

Experimental_Workflow Workflow for Validating GSDMEb Inhibition cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Assays for Inhibition cluster_analysis 3. Data Analysis Cells GSDMEb-expressing cells Inducer Induce Pyroptosis (e.g., Chemotherapeutic agent) Cells->Inducer Treatment Treat with Inhibitor (this compound or alternatives) Inducer->Treatment WesternBlot Western Blot for GSDMEb Cleavage Treatment->WesternBlot LDH_Assay LDH Release Assay (for Pyroptosis) Treatment->LDH_Assay CellViability Cell Viability Assay (e.g., CCK-8) Treatment->CellViability Quantification Quantify Band Intensity (GSDMEb-N) WesternBlot->Quantification LDH_Quant Quantify LDH Release LDH_Assay->LDH_Quant Viability_Quant Quantify Cell Viability CellViability->Viability_Quant Comparison Compare Inhibitor Efficacy Quantification->Comparison LDH_Quant->Comparison Viability_Quant->Comparison

Figure 2. A typical experimental workflow for validating the inhibition of GSDMEb-mediated pyroptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GSDMEb Cleavage Assay via Western Blot

This protocol is designed to detect the cleavage of GSDMEb in cells treated with a pyroptosis-inducing agent and a Caspase-3 inhibitor.

a. Cell Culture and Treatment:

  • Seed GSDMEb-expressing cells (e.g., HK-2 cells for human GSDME, or a relevant zebrafish cell line for GSDMEb) in 6-well plates and culture to 70-80% confluency.

  • Pre-treat the cells with various concentrations of the Caspase-3 inhibitor (e.g., this compound, Ac-DMPD-CMK) for 1-2 hours. Include a vehicle-only control.

  • Induce pyroptosis by adding a known stimulus (e.g., cisplatin, doxorubicin) at a predetermined concentration and incubate for the desired time period (e.g., 24 hours).

b. Protein Extraction:

  • Collect both the cell culture supernatant and the adherent cells.

  • Lyse the adherent cells using RIPA buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the cellular proteins.

  • Determine the protein concentration of each sample using a BCA protein assay.

c. Western Blotting:

  • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for GSDME (which will detect both full-length GSDMEb and the cleaved N-terminal fragment) overnight at 4°C. Also, probe for cleaved Caspase-3 and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the ratio of cleaved GSDMEb to full-length GSDMEb.

Pyroptosis Assessment via Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the amount of LDH released into the cell culture medium, which is an indicator of compromised cell membrane integrity during pyroptosis.

a. Cell Culture and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Follow the same treatment protocol as described in the GSDMEb Cleavage Assay (Section 1a).

  • Include control wells for:

    • Untreated cells (spontaneous LDH release).

    • Cells treated with the pyroptosis inducer only (maximum LDH release from treated cells).

    • Cells treated with a lysis buffer (total LDH release).

    • Vehicle control.

b. Assay Procedure:

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

c. Data Analysis:

  • Subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cytotoxicity (pyroptosis) using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Total LDH release - Spontaneous LDH release)] x 100.

  • Compare the percentage of cytotoxicity between the inhibitor-treated groups and the inducer-only group to determine the inhibitory effect.

Conclusion

The validation of GSDMEb inhibition is a critical step in the development of therapeutics for inflammatory diseases. While direct quantitative data for this compound's inhibition of GSDMEb is still emerging, its demonstrated protective effect in a zebrafish model of kidney injury provides a strong rationale for further investigation. By comparing its performance with well-characterized GSDME-cleavage inhibitors like Ac-DMPD-CMK and Ac-DMLD-CMK, researchers can gain valuable insights into its potential as a tool to modulate pyroptosis. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies.

References

A Comparative Guide to Alternatives for Ac-FEID-CMK TFA in Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ac-FEID-CMK TFA is a recently identified peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb) that has shown efficacy in mitigating septic shock by inhibiting pyroptosis.[1][2] As a specific tool in a non-mammalian model, it highlights the need for a broader understanding of alternative compounds available for studying and targeting pyroptosis in various research and preclinical settings. This guide provides an objective comparison of this compound's conceptual framework with other classes of pyroptosis inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action Overview: Targeting Key Nodes in the Pyroptosis Pathway

Pyroptosis is a lytic, inflammatory form of programmed cell death initiated by inflammasomes, which activate inflammatory caspases. These caspases, in turn, cleave Gasdermin D (GSDMD) or other family members like GSDME, leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound functions by targeting a component of the pyroptotic machinery in zebrafish.[1] Alternative compounds inhibit this pathway at different key stages: upstream at the level of inflammasome activation, at the caspase activity level, or downstream by directly blocking gasdermin pore formation.

Quantitative Comparison of Pyroptosis Inhibitors

The following tables summarize the potency of various inhibitors that represent alternatives to the conceptual approach of this compound. Direct comparison of IC50 values should be interpreted with caution due to variations in experimental systems (e.g., purified enzymes vs. cell-based assays, different cell types, and species).

Table 1: Caspase Inhibitors

InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)Key Features & Notes
Ac-YVAD-CMK Caspase-1Irreversible peptide-based covalent inhibitor mimicking the caspase-1 cleavage site.[3][4]Ki = 0.8 nM[5]Highly selective for caspase-1; widely used as a standard for inhibiting the canonical inflammasome pathway.
Ac-FLTD-CMK Caspases-1, -4, -5, -11GSDMD-derived irreversible peptide inhibitor.[6]Caspase-1: IC50 = 46.7 nMCaspase-4: IC50 = 1.49 µMCaspase-5: IC50 = 0.33 µMSpecific for inflammatory caspases; does not inhibit apoptotic caspase-3.[7]
Z-VAD-FMK Pan-caspaseIrreversible peptide-based inhibitor with broad caspase reactivity.Varies by caspaseA common tool to induce necroptosis by inhibiting caspases; lacks specificity for pyroptosis.[8]
This compound Zebrafish Caspy2/GSDMEb pathway componentZebrafish-specific GSDMEb-derived peptide inhibitor.[1][2]Not widely reportedEffective in a zebrafish model of sepsis; specificity for mammalian caspases is not established.[1]

Table 2: NLRP3 Inflammasome Inhibitors

InhibitorTargetMechanism of ActionPotency (IC50)Key Features & Notes
MCC950 NLRP3Directly targets the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization.[9][10]~7.5 nM (mouse BMDMs)~8.1 nM (human MDMs)[11][12]Highly potent and specific for the NLRP3 inflammasome.
CY-09 NLRP3Directly binds to the ATP-binding motif (Walker A) in the NACHT domain of NLRP3, inhibiting its ATPase activity.[13][14]~6 µM (mouse BMDMs)[9]Specific for NLRP3; shows good oral bioavailability in mice.[13]
Tranilast NLRP3Binds to the NACHT domain and suppresses NLRP3 oligomerization.10-15 µM[9]An existing drug used for inflammatory conditions.

Table 3: Gasdermin D (GSDMD) Inhibitors

InhibitorTargetMechanism of ActionPotency (IC50)Key Features & Notes
Disulfiram (B1670777) GSDMDCovalently modifies Cys191 of GSDMD, which blocks its ability to form pores in the cell membrane.[15]~0.41 µM (with Cu(II)) in THP-1 cells[16]An FDA-approved drug repurposed as a GSDMD inhibitor; acts downstream of caspase activation.[15]
Necrosulfonamide (NSA) GSDMD (and MLKL)Covalently modifies Cys191 of GSDMD, inhibiting its oligomerization.[17]Not widely reported for GSDMDAlso a known inhibitor of necroptosis via MLKL.
GI-Y2 GSDMDTargets Arg10 residue to inhibit the membrane binding of the GSDMD N-terminal fragment.[18]35.40 ± 1.97 µM[18]A novel inhibitor identified through virtual screening.[18]

Signaling Pathways and Inhibitor Targets

The diagrams below, generated using the DOT language for Graphviz, illustrate the key signaling pathways in pyroptosis and the points of intervention for the discussed inhibitors.

Caption: Canonical and non-canonical inflammasome pathways leading to pyroptosis and points of inhibition.

Experimental Protocols

Standardized protocols are essential for the accurate comparison of pyroptosis inhibitors. Below are detailed methodologies for key in vitro assays.

IL-1β Release Assay (ELISA)

This assay quantifies the secretion of mature IL-1β, a key downstream effector of inflammasome activation.

  • Cell Culture and Priming: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate. Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor for 30-60 minutes.

  • Inflammasome Activation: Activate the inflammasome with a stimulus such as ATP (5 mM) or Nigericin (10 µM) for 1 hour.

  • Quantification: Collect the cell culture supernatant and quantify the concentration of IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.

  • Cell Treatment: Treat cells as described in the IL-1β release assay.

  • Supernatant Collection: After inflammasome activation, centrifuge the plate to pellet any detached cells.

  • LDH Measurement: Transfer the supernatant to a new plate and measure LDH activity using a commercially available colorimetric assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

ASC Speck Visualization by Immunofluorescence

This assay visualizes the formation of the ASC speck, a large protein oligomer that is a hallmark of inflammasome assembly.

  • Cell Culture and Treatment: Seed cells on coverslips and treat with LPS, inhibitor, and inflammasome activator as described above.

  • Immunostaining: Fix and permeabilize the cells. Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Microscopy and Analysis: Image the cells using a fluorescence microscope. Quantify the percentage of cells containing ASC specks in each treatment group. A reduction in the percentage of speck-positive cells indicates inhibition of inflammasome assembly.

Western Blot for Caspase and GSDMD Cleavage

This method detects the proteolytic cleavage and activation of caspases and GSDMD.

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20) and GSDMD (N-terminal fragment).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the intensity of the cleaved fragments indicates inhibitory activity.

Experimental Workflow for Comparing Pyroptosis Inhibitors

The following diagram illustrates a typical workflow for the comparative analysis of pyroptosis inhibitors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation biochemical_assay Biochemical Assay (e.g., Recombinant Caspase-1 Activity) cell_based_assays Cell-Based Assays (e.g., Macrophages) biochemical_assay->cell_based_assays Validate in cellular context il1b_elisa IL-1β ELISA cell_based_assays->il1b_elisa ldh_assay LDH Release Assay cell_based_assays->ldh_assay asc_speck ASC Speck Visualization cell_based_assays->asc_speck western_blot Western Blot (Caspase/GSDMD Cleavage) cell_based_assays->western_blot compare_data Compare Data & Select Lead Candidates il1b_elisa->compare_data ldh_assay->compare_data asc_speck->compare_data western_blot->compare_data animal_model Animal Model of Disease (e.g., Sepsis, Inflammatory Disease) pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy_studies Efficacy Studies (e.g., Survival, Cytokine Levels) animal_model->efficacy_studies toxicity Toxicity Assessment animal_model->toxicity start Start select_inhibitors Select Inhibitors for Comparison (e.g., this compound alternatives) start->select_inhibitors select_inhibitors->biochemical_assay compare_data->animal_model

Caption: A typical workflow for the comparative analysis of pyroptosis inhibitors.

Conclusion

While this compound is a valuable tool for studying pyroptosis in the context of a zebrafish model, a wide array of alternative compounds are available for targeting this pathway in mammalian systems. The choice of inhibitor will depend on the specific research question and experimental model. Caspase-1 inhibitors like Ac-YVAD-CMK offer high selectivity for the canonical inflammasome pathway. Broader-spectrum inflammatory caspase inhibitors such as Ac-FLTD-CMK can be used to target both canonical and non-canonical pathways. For studies focused specifically on the NLRP3 inflammasome, highly potent and selective inhibitors like MCC950 provide excellent tools. Finally, direct GSDMD inhibitors like Disulfiram offer a unique opportunity to study the downstream execution of pyroptosis. The data and protocols provided in this guide serve as a starting point for the rational selection and evaluation of these compounds in the pursuit of novel therapeutics for inflammatory diseases.

References

A Comparative Guide to Gasdermin Inhibitors: Ac-FEID-CMK TFA in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various inhibitors targeting the gasdermin family of proteins, central executioners of pyroptosis, a lytic and inflammatory form of programmed cell death. While the query specifically mentions Ac-FEID-CMK TFA, it is crucial to note that this is a zebrafish-specific inhibitor of Gasdermin E (GSDMEb).[1][2] This guide, therefore, places this compound in the broader context of gasdermin inhibitors, with a primary focus on those targeting the well-studied human Gasdermin D (GSDMD).

Introduction to Gasdermin-Mediated Pyroptosis

Gasdermins are a family of pore-forming proteins that play a critical role in the innate immune response.[3] Upon activation by inflammatory caspases (such as caspase-1, -4, -5, and -11), the gasdermin protein is cleaved, releasing an N-terminal domain that oligomerizes and forms pores in the cell membrane.[4][5] This leads to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18, a process termed pyroptosis.[3] Given the role of excessive pyroptosis in various inflammatory diseases, targeting gasdermins and their activating caspases is a promising therapeutic strategy.[3]

Classes of Gasdermin Inhibitors

Gasdermin inhibitors can be broadly categorized into two main classes:

  • Indirect Inhibitors: These molecules target the upstream activators of gasdermins, primarily the inflammatory caspases. By inhibiting these caspases, the cleavage and subsequent activation of gasdermins are prevented.

  • Direct Inhibitors: These compounds directly interact with the gasdermin protein, typically the N-terminal pore-forming domain, to prevent its oligomerization and pore formation.

Quantitative Comparison of Gasdermin D Inhibitors

The following tables summarize the quantitative data for various direct and indirect inhibitors of Gasdermin D.

Table 1: Direct Gasdermin D Inhibitors

InhibitorTargetAssay TypeIC50Reference
Disulfiram (B1670777)GSDMD (human)Liposome Leakage0.30 ± 0.01 µM[6]
GSDMD (human)Cellular Pyroptosis9.7 µM[7]
NecrosulfonamideGSDMDCellular PyroptosisNot specified[7]
Dimethyl fumarateGSDMDCellular PyroptosisNot specified[7]

Table 2: Indirect Gasdermin D Inhibitors (Caspase Inhibitors)

InhibitorTarget Caspase(s)Assay TypeIC50Reference
Ac-FLTD-CMKCaspase-1, -4, -5In vitro activity46.7 nM (Caspase-1), 1.49 µM (Caspase-4), 329 nM (Caspase-5)
Z-VAD-FMKPan-caspaseIn vitro activityBroad-spectrum[3]
VX-765Caspase-1, -4In vitro activityPotent, sub-micromolar[1]
DisulfiramCaspase-1, -11In vitro activity0.15 ± 0.04 µM (Caspase-1), 0.73 ± 0.07 µM (Caspase-11)[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

pyroptosis_pathway Canonical and Non-Canonical Inflammasome Pathways cluster_canonical Canonical Inflammasome cluster_non_canonical Non-Canonical Inflammasome PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage LPS Cytosolic LPS Pro_Casp11_4_5 Pro-Caspase-11/4/5 LPS->Pro_Casp11_4_5 Casp11_4_5 Active Caspase-11/4/5 Pro_Casp11_4_5->Casp11_4_5 Activation Casp11_4_5->GSDMD Cleavage GSDMD_N GSDMD N-terminus (Pore-forming) GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β/18 Release Pore->Pyroptosis Indirect_Inhibitors Indirect Inhibitors (e.g., Ac-FLTD-CMK, VX-765) Indirect_Inhibitors->Casp1 Inhibit Indirect_Inhibitors->Casp11_4_5 Inhibit Direct_Inhibitors Direct Inhibitors (e.g., Disulfiram) Direct_Inhibitors->GSDMD_N Inhibit

Caption: Canonical and non-canonical inflammasome pathways leading to GSDMD cleavage and pyroptosis.

experimental_workflow Experimental Workflow for Gasdermin Inhibitor Assessment cluster_assays Downstream Assays start Cell Culture (e.g., Macrophages) priming Priming (e.g., LPS) start->priming inhibitor Inhibitor Treatment priming->inhibitor activation Inflammasome Activation (e.g., Nigericin (B1684572), ATP) inhibitor->activation supernatant Collect Supernatant activation->supernatant lysate Prepare Cell Lysate activation->lysate ldh LDH Release Assay (Pyroptosis) supernatant->ldh elisa ELISA (IL-1β, IL-18) supernatant->elisa caspase_activity Caspase Activity Assay lysate->caspase_activity western_blot Western Blot (GSDMD Cleavage) lysate->western_blot

Caption: A general experimental workflow for evaluating the efficacy of gasdermin inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of gasdermin inhibitors. Below are protocols for key experiments.

Gasdermin D Cleavage Assay (Western Blot)

This assay visualizes the cleavage of full-length GSDMD into its active N-terminal fragment.

Objective: To determine if an inhibitor prevents the cleavage of GSDMD.

Materials:

  • Primary antibodies: anti-GSDMD (N-terminal specific), anti-Caspase-1 (p20 subunit), anti-β-actin (loading control).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and transfer apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., THP-1 or bone marrow-derived macrophages) and prime with LPS. Pre-treat with the inhibitor for 1 hour before inducing inflammasome activation (e.g., with nigericin or ATP).

  • Cell Lysis: After treatment, collect and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[9][10]

Expected Results: In activated, untreated cells, a band corresponding to the N-terminal fragment of GSDMD (~31 kDa) will be present. In inhibitor-treated cells, the intensity of this cleaved band should decrease in a dose-dependent manner.

Pyroptosis Quantification (LDH Release Assay)

This colorimetric assay quantifies cell lysis by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant.[11][12]

Objective: To quantify the inhibition of pyroptotic cell death.

Materials:

  • LDH cytotoxicity detection kit.

  • 96-well plate reader.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat as described in the Western Blot protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate to pellet any detached cells.

  • LDH Assay:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate as per the manufacturer's instructions, protected from light.

    • Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).[13][14]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings, as per the kit's instructions.

Expected Results: A dose-dependent decrease in LDH release in inhibitor-treated cells compared to activated, untreated cells.

Caspase-1 Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of caspase-1.

Objective: To determine if an inhibitor directly targets caspase-1 activity.

Materials:

  • Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., YVAD-AFC).[15][16][17]

  • 96-well plate reader with fluorescence capabilities.

Procedure:

  • Cell Lysis: Prepare cell lysates as described in the Western Blot protocol.

  • Caspase Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-1 substrate and reaction buffer to each well as per the kit instructions.

    • Incubate the plate at 37°C for the recommended time.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).[16][18]

Expected Results: A dose-dependent decrease in fluorescence intensity in samples from inhibitor-treated cells, indicating reduced caspase-1 activity.

Conclusion

The field of gasdermin inhibition is rapidly evolving, with a growing number of compounds being identified that target different components of the pyroptotic pathway. While this compound is a valuable tool for studying pyroptosis in zebrafish, its specificity limits its direct applicability as a broad gasdermin inhibitor in mammalian systems.[1][2] For researchers focused on human diseases, inhibitors like Ac-FLTD-CMK, VX-765, and Disulfiram offer more relevant options for targeting GSDMD-mediated pyroptosis. The choice of inhibitor will depend on the specific research question, whether the goal is to target a specific caspase or GSDMD directly. The experimental protocols outlined in this guide provide a robust framework for evaluating and comparing the efficacy of these and future gasdermin inhibitors.

References

A Comparative Guide to Ac-FEID-CMK TFA for Zebrafish Apoptosis and Pyroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying programmed cell death, owing to its genetic tractability, optical transparency, and rapid development.[1] Critical to this research is the ability to modulate specific cell death pathways, such as apoptosis and pyroptosis, through targeted inhibitors. This guide provides a comprehensive comparison of Ac-FEID-CMK TFA, a potent inhibitor, with other common alternatives used in zebrafish research, supported by experimental data and detailed protocols.

This compound: A Dual Inhibitor of Apoptosis and Pyroptosis

This compound is a tetrapeptide inhibitor that covalently binds to the active site of caspases, particularly those involved in inflammatory and apoptotic pathways. While classically known as a caspase-3/7 inhibitor, recent studies in zebrafish have highlighted its potent inhibitory effect on Gasdermin E (GSDME), a key effector of pyroptosis. This dual functionality makes it a unique tool for dissecting the intricate crosstalk between different programmed cell death pathways.

Comparison with Alternative Inhibitors

The choice of inhibitor is critical for the specific research question. This compound's primary advantage lies in its ability to inhibit GSDMEb-mediated pyroptosis in zebrafish, a function not explicitly shared by traditional caspase-8 inhibitors like Z-IETD-FMK.

InhibitorTarget(s) in ZebrafishPrimary ApplicationKnown AdvantagesKnown Limitations
This compound GSDMEb, Caspase-3/7Inhibition of pyroptosis and apoptosisDemonstrated in vivo efficacy in zebrafish models of sepsis and ovulation.[2][3] Can be used to study the switch between apoptosis and pyroptosis.Less characterized for specific caspase-8 inhibition in apoptosis compared to Z-IETD-FMK.
Z-IETD-FMK Caspase-8Inhibition of extrinsic apoptosisWell-established as a selective caspase-8 inhibitor in various models.[4] Useful for specifically targeting the initiation of the extrinsic apoptotic cascade.Potential for off-target effects at high concentrations. Less effective against pyroptosis if the pathway is independent of caspase-8.[5]
z-VAD-fmk Pan-caspase inhibitorGeneral inhibition of apoptosisBroad-spectrum inhibition is useful for determining if a process is caspase-dependent.[6]Lacks specificity, making it difficult to pinpoint the involvement of individual caspases.[7]

Experimental Data Summary

The following table summarizes key findings from studies utilizing this compound in zebrafish models.

Experimental ModelTreatmentKey FindingReference
LPS-induced septic shock in zebrafish larvaeAc-FEID-CMK administrationAttenuated mortality and septic acute kidney injury.[2][2]
hCG-induced ovulation in adult zebrafishAc-FEID-CMK administrationSignificantly blocked ovulation, a pyroptosis-dependent process.[3][3]

Signaling Pathways

The diagrams below, generated using the DOT language, illustrate the points of intervention for this compound and Z-IETD-FMK in the extrinsic apoptosis and pyroptosis pathways in zebrafish.

Extrinsic Apoptosis Pathway

Extrinsic_Apoptosis Death_Ligand Death Ligand (e.g., TNFα) Death_Receptor Death Receptor (e.g., TNFRSF1A) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Z_IETD_FMK Z-IETD-FMK Z_IETD_FMK->Caspase8 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of Caspase-8 in the extrinsic apoptosis pathway by Z-IETD-FMK.

Pyroptosis Pathway in Zebrafish

Pyroptosis_Pathway LPS LPS Caspy2 Caspy2 (Caspase-11 homolog) LPS->Caspy2 GSDMEb GSDMEb Caspy2->GSDMEb cleavage GSDMEb_N GSDMEb N-terminal Fragment GSDMEb->GSDMEb_N Pore_Formation Pore Formation GSDMEb_N->Pore_Formation Ac_FEID_CMK This compound Ac_FEID_CMK->GSDMEb inhibits cleavage Pyroptosis Pyroptosis Pore_Formation->Pyroptosis Caspase8 Active Caspase-8 Caspase8->GSDMEb cleavage

Caption: Inhibition of GSDMEb cleavage and pyroptosis by this compound in zebrafish.

Experimental Protocols

Induction and Inhibition of Apoptosis in Zebrafish Larvae

Objective: To assess the efficacy of this compound in comparison to Z-IETD-FMK in a caspase-8 dependent apoptosis model.

Materials:

  • Zebrafish larvae (3 days post-fertilization)

  • This compound (stock solution in DMSO)

  • Z-IETD-FMK (stock solution in DMSO)[4]

  • Apoptosis-inducing agent (e.g., TNFα)

  • E3 embryo medium

  • TUNEL assay kit

  • Microscopy equipment

Procedure:

  • Treatment Groups: Prepare the following treatment groups in a 24-well plate with 10-15 larvae per well in 1 ml of E3 medium:

    • Vehicle control (E3 + DMSO)

    • Apoptosis induction (E3 + TNFα)

    • This compound + TNFα

    • Z-IETD-FMK + TNFα

  • Inhibitor Pre-treatment: Add the inhibitors to the respective wells at a final concentration (e.g., 10-50 µM) and incubate for 1 hour at 28.5°C.

  • Apoptosis Induction: Add TNFα to the designated wells to induce apoptosis.

  • Incubation: Incubate the larvae for 6-24 hours at 28.5°C.

  • Apoptosis Detection (TUNEL Assay):

    • Fix the larvae in 4% paraformaldehyde (PFA) overnight at 4°C.[8]

    • Permeabilize with proteinase K.[8]

    • Follow the manufacturer's protocol for the TUNEL assay to label apoptotic cells.[9]

    • Mount the larvae and visualize apoptotic cells using fluorescence microscopy.

  • Data Analysis: Quantify the number of TUNEL-positive cells in a specific region (e.g., the head or tail) for each treatment group. Compare the reduction in apoptosis between the inhibitor-treated groups.

In Vivo Imaging of Pyroptosis Inhibition

Objective: To visualize the inhibition of GSDMEb-mediated pyroptosis by this compound in real-time.

Materials:

  • Transgenic zebrafish line expressing a fluorescent reporter for pyroptosis (e.g., labeling cells susceptible to pyroptosis)

  • This compound

  • LPS (lipopolysaccharide) for pyroptosis induction

  • Propidium iodide (PI) for labeling dead cells

  • Confocal microscope with a heated stage

Procedure:

  • Larva Preparation: Mount zebrafish larvae (3-4 dpf) in low-melting-point agarose (B213101) on a glass-bottom dish.

  • Treatment: Add E3 medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Pyroptosis Induction: After a 1-hour pre-incubation with the inhibitor, add LPS to the medium to induce pyroptosis.

  • Live Imaging: Immediately begin time-lapse imaging using a confocal microscope. Capture images every 5-10 minutes for several hours. Include PI in the medium to visualize membrane permeabilization, a hallmark of pyroptosis.

  • Data Analysis: Quantify the number of PI-positive cells over time in the different treatment groups. Analyze the morphology of the dying cells to distinguish between apoptosis and pyroptosis.

Conclusion

This compound presents a significant advantage for researchers studying pyroptosis in zebrafish, with demonstrated in vivo efficacy.[2][3] While it also has the potential to inhibit apoptosis, its specificity and efficacy in this context within zebrafish models require further direct comparison with established caspase-8 inhibitors like Z-IETD-FMK. The choice of inhibitor should be guided by the specific cell death pathway under investigation. The protocols provided herein offer a framework for conducting such comparative studies and leveraging the unique properties of this compound in zebrafish research.

References

Navigating the Nuances of Caspase-6 Inhibition: A Comparative Guide to Ac-VEID-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise inhibition of specific caspases is paramount for elucidating their roles in cellular pathways and for developing targeted therapeutics. The peptide inhibitor Ac-FEID-CMK TFA, likely a variant of the more commonly referenced Ac-VEID-CHO, is often utilized for studying caspase-6. However, a critical evaluation of its limitations, particularly its specificity, is essential for accurate experimental design and interpretation. This guide provides a comprehensive comparison of Ac-VEID-CHO with alternative inhibitors, supported by experimental data and detailed protocols.

Unmasking the Limitations: The Challenge of Specificity

The primary limitation of Ac-VEID-CHO as a caspase-6 inhibitor lies in its lack of specificity. While it effectively inhibits caspase-6, it also demonstrates significant activity against other executioner caspases, most notably caspase-3 and caspase-7. This cross-reactivity can confound experimental results, making it difficult to attribute observed effects solely to the inhibition of caspase-6.

Performance Comparison of Caspase-6 Inhibitors

To provide a clear comparison, the following table summarizes the inhibitory potency (IC50 values) of Ac-VEID-CHO and a common alternative, Z-VEID-FMK, against key caspases. Lower IC50 values indicate greater potency.

InhibitorTarget CaspaseIC50 (nM)Off-Target Caspase(s)Off-Target IC50 (nM)Reference
Ac-VEID-CHOCaspase-616.2Caspase-313.6[1]
Caspase-7162.1[1]
Z-VEID-FMKCaspase-6Potent inhibitor (specific IC50 values across a full panel are not readily available in a single comparative study)Caspases-3, -7, and -8 (less efficiently than caspase-6)Not specified

Note: The trifluoroacetate (B77799) (TFA) salt of Ac-VEID-CHO is often used to improve solubility and stability, but it is not expected to alter its inhibitory activity.

Alternative Inhibitors for Enhanced Specificity

Given the specificity limitations of Ac-VEID-CHO, researchers should consider the following alternatives:

  • Z-VEID-FMK: This irreversible inhibitor also targets the VEID peptide sequence and is reported to be a potent caspase-6 inhibitor. While comprehensive side-by-side comparisons with Ac-VEID-CHO are limited, it is a widely used alternative for studying caspase-6.

  • Pan-Caspase Inhibitors: For experiments where broad inhibition of apoptosis is desired, pan-caspase inhibitors like Z-VAD-FMK or Q-VD-OPh can be employed. These inhibitors target a wide range of caspases and can serve as useful controls.

Experimental Protocols

Accurate assessment of inhibitor performance relies on robust experimental protocols. Below are detailed methodologies for biochemical and cell-based assays to determine inhibitor potency and specificity.

Biochemical Assay for IC50 Determination of Caspase-6 Inhibitors

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified caspase-6.

Materials:

  • Recombinant active human caspase-6

  • Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AFC or Ac-VEID-pNA)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol

  • Test inhibitor (e.g., Ac-VEID-CHO)

  • Control inhibitor (e.g., Z-VEID-FMK)

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test and control inhibitors in DMSO.

  • In the microplate, add 2 µL of each inhibitor dilution. For the no-inhibitor control, add 2 µL of DMSO.

  • Add 23 µL of Assay Buffer containing the recombinant caspase-6 to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the caspase-6 substrate solution (prepared in Assay Buffer) to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Continue to take readings every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Caspase-6 Activity

This protocol describes a method to measure the activity of caspase-6 within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Test inhibitor (e.g., Ac-VEID-CHO)

  • Cell-permeable caspase-6 substrate (e.g., a FRET-based reporter)

  • Lysis buffer

  • 96-well clear-bottom black plate

  • Fluorescence plate reader

Procedure:

  • Seed cells in the 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent.

  • At the desired time point, add the cell-permeable caspase-6 substrate and incubate according to the manufacturer's instructions.

  • Lyse the cells using the lysis buffer.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Normalize the fluorescence signal to the number of viable cells (e.g., using a parallel MTT or CellTiter-Glo assay).

  • Plot the normalized fluorescence against the inhibitor concentration to determine the cellular efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the context in which caspase-6 inhibitors operate, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Procaspase-6 Procaspase-6 Caspase-3->Procaspase-6 Procaspase-7 Procaspase-7 Caspase-3->Procaspase-7 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Caspase-6 Caspase-6 Procaspase-6->Caspase-6 Caspase-6->Substrate Cleavage Caspase-7 Caspase-7 Procaspase-7->Caspase-7 Caspase-7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Apoptotic signaling pathways leading to caspase-6 activation.

Start Start Inhibitor Preparation Inhibitor Preparation Start->Inhibitor Preparation Assay Setup Assay Setup Inhibitor Preparation->Assay Setup Incubation Incubation Assay Setup->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: General experimental workflow for determining inhibitor IC50 values.

References

A Comparative Guide: Ac-FEID-CMK TFA vs. Genetic Knockdown for GSDMEb Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for inhibiting Gasdermin Eb (GSDMEb)-mediated pyroptosis in zebrafish models: the chemical inhibitor Ac-FEID-CMK TFA and genetic knockdown approaches. This document synthesizes available experimental data to assist researchers in selecting the most appropriate technique for their specific research needs.

Introduction to GSDMEb-Mediated Pyroptosis

Gasdermin E (GSDME), and its zebrafish ortholog GSDMEb, are key executioner proteins in pyroptosis, a form of inflammatory programmed cell death. In the noncanonical inflammasome pathway in zebrafish, cytosolic lipopolysaccharide (LPS) is sensed by caspy2 (a caspase-11 homolog), which then cleaves GSDMEb. The resulting N-terminal fragment of GSDMEb oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory contents. This pathway is implicated in the pathogenesis of conditions like septic acute kidney injury (AKI).[1]

Mechanism of Action

This compound: A Targeted Chemical Inhibitor

This compound is a peptide-based inhibitor designed to specifically target the cleavage of zebrafish GSDMEb by caspy2.[2] The "FEID" sequence mimics the cleavage site on GSDMEb, allowing the inhibitor to competitively bind to the active site of caspy2. The chloromethylketone (CMK) group forms a covalent bond with the caspase's active site, leading to irreversible inhibition.

Genetic Knockdown: Silencing the Source

Genetic knockdown techniques, such as those using morpholinos or siRNA, aim to reduce or eliminate the expression of the gsdmeb gene. By targeting the mRNA transcript of gsdmeb, these methods prevent its translation into the GSDMEb protein. This reduction in the available GSDMEb protein pool effectively blocks its downstream functions in the pyroptotic pathway.

Comparative Analysis

While direct head-to-head comparative studies are limited, this section provides a side-by-side analysis based on available data.

FeatureThis compoundGenetic Knockdown of GSDMEb
Target Activity of caspy2 on GSDMEbExpression of GSDMEb protein
Mechanism Competitive, irreversible inhibition of caspy2 cleavage of GSDMEbPost-transcriptional silencing of gsdmeb mRNA
Specificity Designed to be specific for the GSDMEb cleavage site by caspy2. Potential for off-target caspase inhibition exists but is minimized by the specific peptide sequence.High specificity for the target mRNA sequence. Off-target effects on other genes with similar sequences are possible and should be controlled for.
Efficiency Rapid onset of action. Efficacy is dose-dependent and can be titrated. In a zebrafish model of septic AKI, administration of this compound attenuated mortality and kidney injury.[3][1]Efficiency can be high (typically 70-90% reduction in protein levels) but varies depending on the delivery method, oligo design, and cell type. Knockdown is transient.
Reversibility Irreversible inhibition of the enzyme. Cellular effects may be reversible as new enzyme is synthesized.Reversible. The effect is transient and diminishes as the knockdown agent is degraded or diluted.
Temporal Control High temporal control. Can be administered at specific time points to study acute effects.Limited temporal control. Knockdown is typically initiated early in development (e.g., by injection into embryos) and persists for a defined period.
Off-Target Effects Potential for inhibition of other caspases with similar recognition sites.Potential for "off-target" effects on unintended mRNAs. Mismatch controls are crucial. Morpholinos, in particular, have been associated with off-target effects and require careful validation.
Applications Acute intervention studies, in vivo validation of GSDMEb's role in disease models, screening for therapeutic potential.Studying the developmental roles of GSDMEb, creating longer-term loss-of-function models, validating gene function.

Experimental Data

This compound in a Zebrafish Model of Septic Acute Kidney Injury

A study by Wang et al. (2020) demonstrated the in vivo efficacy of this compound in a zebrafish model of lethal LPS-induced septic shock.

Treatment GroupOutcome MeasureResult
LPS + VehicleMortalityHigh mortality rate
LPS + this compoundMortalitySignificantly attenuated mortality
LPS + VehicleKidney Injury (in vivo PI staining)Enhanced renal tubular damage
LPS + this compoundKidney Injury (in vivo PI staining)Reduced renal tubular damage

Data summarized from Wang et al., J Immunol, 2020.[3][1]

Genetic Knockdown of GSDMEb

While specific quantitative data for GSDMEb knockdown from a single comparative study is not available, typical knockdown efficiencies for morpholinos and siRNA in zebrafish are reported to be in the range of 70-90%. The functional consequence of GSDMEb knockdown is the inhibition of pyroptosis, leading to increased cell viability in the presence of a pyroptotic stimulus.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Zebrafish Sepsis Model

This protocol is a template based on established zebrafish sepsis models.[4][5][6]

  • Model System: Zebrafish larvae (e.g., 3 days post-fertilization).

  • Induction of Sepsis: Microinject a lethal dose of lipopolysaccharide (LPS) into the circulation of the zebrafish larvae.

  • Inhibitor Administration: Co-inject or inject immediately after LPS administration a solution of this compound. The optimal concentration should be determined empirically, but a starting point could be in the low micromolar range.

  • Controls:

    • Vehicle control (e.g., DMSO or saline) + LPS.

    • This compound alone (to assess toxicity).

    • Untreated control.

  • Assessment of Pyroptosis and Injury:

    • Mortality: Monitor survival rates over a defined period (e.g., 24-48 hours).

    • Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the embryo medium as an indicator of cell lysis.

    • In Vivo Imaging: Use vital dyes like propidium (B1200493) iodide (PI) to visualize cell death in real-time in the transparent larvae, particularly in the kidney region.

Protocol 2: Genetic Knockdown of GSDMEb using Morpholinos

This is a general protocol for morpholino-based knockdown in zebrafish.[7][8][9]

  • Morpholino Design: Design a morpholino oligonucleotide that targets the start codon (ATG) of the gsdmeb mRNA to block translation. A control morpholino with several mismatches should also be designed.

  • Microinjection: Prepare a solution of the gsdmeb morpholino (typically 1-5 ng per embryo) in an appropriate injection buffer. Inject the solution into zebrafish embryos at the 1-2 cell stage.

  • Validation of Knockdown:

    • Western Blot: At a suitable time point (e.g., 24-48 hours post-fertilization), lyse a pool of injected embryos and perform a Western blot to quantify the reduction in GSDMEb protein levels compared to control-injected embryos.

    • Phenotypic Analysis: Assess for any developmental abnormalities that may arise from GSDMEb knockdown.

  • Induction and Assessment of Pyroptosis:

    • At a desired developmental stage, induce pyroptosis (e.g., with LPS injection).

    • Measure readouts of pyroptosis such as LDH release and cell viability, comparing the gsdmeb morphants to control morphants.

Visualizations

Signaling Pathway of Caspy2-GSDMEb-Mediated Pyroptosis

GSDMEb_Pyroptosis_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS LPS_intra LPS LPS_ext->LPS_intra Enters cell active_caspy2 active caspy2 LPS_intra->active_caspy2 Activates caspy2 pro-caspy2 GSDMEb GSDMEb active_caspy2->GSDMEb Cleaves GSDMEb_N GSDMEb-N GSDMEb->GSDMEb_N Releases pore Pore Formation GSDMEb_N->pore lysis Cell Lysis (Pyroptosis) pore->lysis inhibitor This compound inhibitor->active_caspy2 Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis start Zebrafish Embryos group1 Group 1: This compound start->group1 group2 Group 2: GSDMEb Knockdown start->group2 group3 Group 3: Control start->group3 inject_inhibitor Inject this compound + LPS group1->inject_inhibitor inject_knockdown Inject gsdmeb Morpholino + LPS group2->inject_knockdown inject_control Inject Vehicle/Control MO + LPS group3->inject_control analysis1 Assess Mortality inject_inhibitor->analysis1 analysis2 Measure LDH Release inject_inhibitor->analysis2 analysis3 In Vivo Imaging (PI) inject_inhibitor->analysis3 inject_knockdown->analysis1 inject_knockdown->analysis2 inject_knockdown->analysis3 inject_control->analysis1 inject_control->analysis2 inject_control->analysis3 comparison Compare Outcomes analysis1->comparison analysis2->comparison analysis3->comparison

References

Comparative Analysis of Caspase Inhibitors in Pyroptosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pyroptosis inhibition is critical for advancing studies in inflammation, immunology, and therapeutic development. This guide provides an objective comparison of commonly used caspase inhibitors in the context of pyroptosis, supported by experimental data and detailed protocols.

Pyroptosis is a lytic, inflammatory form of programmed cell death initiated by inflammasomes and executed by caspases and the gasdermin family of proteins. The activation of inflammatory caspases—primarily caspase-1 in the canonical pathway and caspase-4/5 in humans (caspase-11 in mice) in the non-canonical pathway—is a central event. These caspases cleave Gasdermin D (GSDMD), leading to pore formation in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3] Consequently, inhibiting these caspases is a key strategy for modulating pyroptosis.

This guide compares the performance of several widely used caspase inhibitors: the pan-caspase inhibitor Z-VAD-FMK, the selective caspase-1 inhibitor VX-765 (and its active form VRT-043198), the inflammatory caspase inhibitor Ac-FLTD-CMK, and the pan-caspase inhibitor Emricasan (B1683863).

Data Presentation: Comparative Efficacy of Caspase Inhibitors

The following table summarizes the quantitative data for these inhibitors, offering a comparative view of their potency and selectivity. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and assay used.

InhibitorTarget Caspase(s)IC50 ValuesKey Features & NotesCitations
Z-VAD-FMK Pan-caspase (inhibits multiple caspases)Caspase-1: ~530 nM. Also inhibits apoptotic caspases (e.g., caspase-3, -8).Broad-spectrum inhibitor, useful for determining general caspase dependence. Lack of specificity can be a drawback for studying specific pyroptosis pathways. Irreversibly binds to the catalytic site of caspases.[4][5][6]
VX-765 (Belnacasan) Selective for Caspase-1Caspase-1: ~530 nM.A prodrug that is converted to its active form, VRT-043198. More selective for caspase-1 over apoptotic caspases, making it a valuable tool for studying the canonical inflammasome pathway. Has been evaluated in clinical trials for inflammatory diseases.[7][8][9][10]
Ac-FLTD-CMK Inflammatory Caspases (Caspase-1, -4, -5, -11)Caspase-1: 46.7 nM, Caspase-4: 1.49 µM, Caspase-5: 329 nM.Specifically targets inflammatory caspases involved in both canonical and non-canonical pyroptosis while sparing apoptotic caspases like caspase-3. Derived from the GSDMD cleavage site peptide.[1][11][12][13]
Emricasan (IDN-6556) Pan-caspaseBroad-spectrum, inhibits multiple caspases. Specific IC50 values for pyroptotic caspases are not as well-defined in the literature as for other inhibitors.An irreversible pan-caspase inhibitor that has been investigated in clinical trials, particularly for liver diseases. Its broad activity can be beneficial where multiple caspase pathways are implicated.[14][15][16][17][18]

Signaling Pathways in Pyroptosis

Understanding the signaling cascades of pyroptosis is essential for interpreting the effects of caspase inhibitors. Below are diagrams illustrating the canonical and non-canonical pathways.

Canonical_Pyroptosis cluster_stimuli cluster_inflammasome Inflammasome Assembly cluster_execution PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR ASC ASC PRR->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-activation ProGSDMD Pro-GSDMD Casp1->ProGSDMD cleaves ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b cleaves GSDMD_N GSDMD-N ProGSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Lysis Pore->Pyroptosis Release Cytokine Release Pore->Release IL1b Mature IL-1β / IL-18 ProIL1b->IL1b

Canonical Pyroptosis Pathway

NonCanonical_Pyroptosis cluster_stimuli cluster_activation cluster_execution cluster_crosstalk Crosstalk to Canonical Pathway LPS Intracellular LPS ProCasp4511 Pro-Caspase-4/5 (human) Pro-Caspase-11 (mouse) LPS->ProCasp4511 binds & activates Casp4511 Active Caspase-4/5/11 ProCasp4511->Casp4511 ProGSDMD Pro-GSDMD Casp4511->ProGSDMD cleaves GSDMD_N GSDMD-N ProGSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Lysis Pore->Pyroptosis K_efflux K+ Efflux Pore->K_efflux NLRP3_act NLRP3 Inflammasome Activation K_efflux->NLRP3_act

Non-Canonical Pyroptosis Pathway

Experimental Protocols

Accurate assessment of pyroptosis and the efficacy of its inhibitors relies on robust experimental methods. Below are detailed protocols for key assays.

General Experimental Workflow

The following diagram outlines a typical workflow for studying caspase inhibitors in cell-based pyroptosis assays.

Experimental_Workflow cluster_assays 5. Assays start Start cell_culture 1. Cell Culture (e.g., Macrophages, THP-1) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS for NLRP3) cell_culture->priming inhibitor 3. Inhibitor Treatment (e.g., Z-VAD-FMK, VX-765) priming->inhibitor stimulation 4. Pyroptosis Induction (Signal 2) (e.g., Nigericin, ATP) inhibitor->stimulation ldh LDH Release Assay (Cell Lysis) stimulation->ldh elisa IL-1β ELISA (Cytokine Release) stimulation->elisa asc ASC Speck Visualization (Inflammasome Assembly) stimulation->asc western Western Blot (Caspase/GSDMD Cleavage) stimulation->western analysis 6. Data Analysis ldh->analysis elisa->analysis asc->analysis western->analysis end End analysis->end

General Experimental Workflow
Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant, which is a hallmark of lytic cell death like pyroptosis.[19][20][21][22][23]

Materials:

  • Cells (e.g., bone marrow-derived macrophages [BMDMs] or THP-1 cells) plated in a 96-well plate.

  • Caspase inhibitor of interest.

  • Pyroptosis-inducing stimuli (e.g., LPS and Nigericin).

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well plate reader.

  • Lysis buffer (often included in the kit) for positive control (maximum LDH release).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 48-72 hours.

  • Priming: If required (e.g., for NLRP3 inflammasome activation), prime cells with a stimulus like LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the caspase inhibitor or vehicle control for 30-60 minutes.

  • Pyroptosis Induction: Add the second stimulus (e.g., Nigericin or ATP) to induce pyroptosis and incubate for the recommended time (e.g., 1-2 hours).

  • Maximum LDH Release Control: To a set of wells with untreated, primed cells, add the lysis buffer provided in the kit and incubate for 45 minutes.

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 30 minutes). Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of LDH release (cytotoxicity) for each sample relative to the maximum LDH release control after subtracting the background absorbance from the media-only control.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the concentration of mature IL-1β released into the supernatant, a key indicator of inflammasome activation and pyroptosis.[19][24][25][26][27]

Materials:

  • Supernatants collected from the experimental setup described in the LDH assay.

  • Commercially available IL-1β ELISA kit.

  • Recombinant IL-1β standard.

  • Wash buffer.

  • 96-well plate reader.

Procedure:

  • Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C, or use a pre-coated plate from a kit. Wash and block the plate to prevent non-specific binding.

  • Standard Curve: Prepare a serial dilution of the recombinant IL-1β standard to generate a standard curve.

  • Sample and Standard Incubation: Add the collected cell culture supernatants and the standards to the wells and incubate for 2-3 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color change is observed (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Determine the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

ASC Speck Visualization by Immunofluorescence

This microscopy-based technique allows for the visualization of inflammasome assembly through the formation of apoptosis-associated speck-like protein containing a CARD (ASC) specks.[2][3][28][29]

Materials:

  • Cells cultured on glass coverslips or in imaging-grade plates.

  • Paraformaldehyde (PFA) for cell fixation.

  • Permeabilization buffer (e.g., PBS with Triton X-100).

  • Blocking buffer (e.g., PBS with BSA).

  • Primary antibody against ASC.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Experiment Setup: Perform the cell seeding, priming, inhibitor treatment, and pyroptosis induction steps as previously described, but on coverslips or in an imaging plate.

  • Fixation: After stimulation, carefully wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS, then permeabilize and block them for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells and stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides or image the plate directly using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells containing a distinct, bright, perinuclear ASC speck.

Conclusion

The choice of a caspase inhibitor for pyroptosis research depends on the specific experimental question. For broad, initial investigations into caspase dependency, a pan-caspase inhibitor like Z-VAD-FMK or Emricasan may be suitable. For more targeted studies on the canonical inflammasome pathway, the selectivity of VX-765 is advantageous. To investigate the roles of both canonical and non-canonical inflammatory caspases, Ac-FLTD-CMK is an excellent choice due to its specificity for this subgroup of caspases. By employing the appropriate inhibitors and utilizing the detailed experimental protocols provided, researchers can effectively dissect the molecular mechanisms of pyroptosis and evaluate the potential of therapeutic interventions targeting this critical inflammatory pathway.

References

Safety Operating Guide

Proper Disposal of Ac-FEID-CMK TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe disposal of chemical reagents is a critical component of laboratory management and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ac-FEID-CMK TFA, a potent, zebrafish-specific GSDMEb-derived peptide inhibitor. The presence of a trifluoroacetate (B77799) (TFA) salt necessitates specific handling and disposal considerations due to the corrosive nature of trifluoroacetic acid.

Core Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's specific safety guidelines and to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Understanding the Components

This compound is comprised of a peptide sequence (Ac-FEID-CMK) and a trifluoroacetic acid counter-ion. While the peptide's toxicity is not fully characterized, the primary hazard consideration for disposal comes from the TFA component.

Quantitative Data for Trifluoroacetic Acid (TFA)

The properties of TFA are crucial for determining the correct disposal pathway.

PropertyValueReference
CAS Number76-05-1[1][2]
Boiling Point72 °C (161.6 °F)[2]
Melting Point-15 °C (5 °F)[2]
pH<2 (100 g/L aq. sol.)[2]
Acute ToxicityHarmful if inhaled.[1]
Skin CorrosionCauses severe skin burns and eye damage.[1]
Aquatic HazardHarmful to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the safe disposal of this compound.

  • Segregation and Waste Stream Identification :

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • This compound should be designated as halogenated organic waste due to the trifluoro- group.

  • Preparing for Disposal :

    • Solid Waste : Unused, solid this compound should be collected in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and appropriate hazard symbols (e.g., corrosive, environmental hazard).

    • Liquid Waste (Solutions) :

      • Solutions of this compound (e.g., in DMSO or buffers) should be collected in a designated, leak-proof, and chemically compatible waste container.

      • Avoid mixing with incompatible materials such as strong oxidizing agents, reducing agents, strong bases, or metals.[1]

      • Do not flush solutions containing this compound down the drain.[1] This is to prevent harm to aquatic life.[1][2]

  • Neutralization of Acidic Component (if required by EHS) :

    • For aqueous solutions, your EHS office may recommend neutralization of the acidic TFA component. This should only be performed by trained personnel.

    • Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring in a fume hood. Monitor the pH until it is between 6 and 8.

    • Be aware that neutralization will produce gas (CO2), so ensure adequate ventilation and perform the procedure slowly to avoid foaming over.

  • Container Management :

    • Keep waste containers tightly closed when not in use.[1][2]

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal :

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

    • Provide the waste manifest with the full chemical name and any relevant safety data sheets.

Experimental Workflow for Disposal

start Start: this compound Waste ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container liquid_waste->collect_liquid store Store waste in a secure secondary containment area collect_solid->store check_ehs Consult EHS for Neutralization Protocol collect_liquid->check_ehs neutralize Neutralize with weak base (if required) check_ehs->neutralize Required no_neutralize Proceed without Neutralization check_ehs->no_neutralize Not Required neutralize->store no_neutralize->store disposal Arrange for pickup by Certified Hazardous Waste Provider store->disposal end End: Disposal Complete disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.